1-(4-Methylnaphthalen-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIZYOJHJKFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182629 | |
| Record name | NSC 139880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28418-86-2 | |
| Record name | 4'-Methyl-1'-acetonaphthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28418-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 139880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-acetonaphthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHYL-1'-ACETONAPHTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MV10A9XPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone
Executive Summary: This document provides a comprehensive technical overview of 1-(4-Methylnaphthalen-1-yl)ethanone, a key chemical intermediate. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, established synthesis protocols, and its emerging applications. By grounding our discussion in established chemical principles and validated experimental procedures, we aim to provide a trustworthy and authoritative resource for the scientific community. We will explore the causality behind synthetic strategies, the interpretation of analytical data, and the potential of this molecule as a building block in medicinal chemistry.
Core Physicochemical and Structural Properties
This compound is an aromatic ketone with a naphthalene core, a chemical scaffold that is prevalent in many bioactive molecules.[1][2] Understanding its fundamental properties is the first step in harnessing its synthetic potential.
The compound's identity is unequivocally established by its CAS Registry Number: 28418-86-2 .[3] Its structural and physical characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 28418-86-2 | [3] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Appearance | (Varies, typically solid) | General Knowledge |
| Storage | Sealed in dry, room temperature | [3] |
The structure features a naphthalene ring system substituted with a methyl group at the 4-position and an acetyl group at the 1-position. This substitution pattern dictates the molecule's reactivity and steric profile. An intramolecular C-H⋯O hydrogen bond can lead to the formation of a non-planar six-membered ring.[4] In the crystalline state, molecules are linked by intermolecular C-H⋯O hydrogen bonds.[4]
Synthesis and Purification: A Validated Approach
The most prevalent and industrially scalable method for synthesizing aryl ketones like this compound is the Friedel-Crafts Acylation .[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the naphthalene ring and the acetyl group.[7]
The Underlying Chemistry: Expertise in Action
The Friedel-Crafts acylation mechanism begins with the activation of an acylating agent, typically an acid chloride (like acetyl chloride) or an anhydride, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7][8] This interaction generates a highly reactive electrophile, the acylium ion.[7][8]
Causality: The choice of AlCl₃ is critical; its strong electrophilic character is necessary to polarize the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure regioselectivity.[7] The nucleophilic π-electrons of the 1-methylnaphthalene ring then attack the acylium ion. The methyl group is an activating, ortho-, para-directing group. However, due to steric hindrance from the peri-hydrogen on the adjacent ring, the acylation preferentially occurs at the less hindered C4 position, yielding the desired product.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical, self-validating workflow for the synthesis, purification, and characterization of this compound. Each step includes a quality control check to ensure the integrity of the process.
Caption: Synthesis and Purification Workflow.
Detailed Experimental Protocol (Friedel-Crafts Acylation)
This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts reactions.[7][9]
Safety First: Anhydrous aluminum chloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]
Step 1: Reaction Setup
-
To a dry 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel (all fitted with drying tubes or under an inert gas blanket), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (DCM).
-
Cool the stirred suspension to 0°C in an ice-water bath.
Step 2: Reagent Addition
-
Prepare a solution of acetyl chloride (1.1 equivalents) in dry DCM and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.[7]
-
Following this, prepare a solution of 1-methylnaphthalene (1.0 equivalent) in dry DCM and add it to the addition funnel.
-
Add the 1-methylnaphthalene solution dropwise over 30 minutes. The reaction mixture will typically develop a deep color.[9]
Step 3: Reaction and Quenching
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7][9] This step hydrolyzes the aluminum complexes and quenches the reaction.
Step 4: Product Isolation and Purification
-
Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.
-
Extract the aqueous layer with an additional portion of DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.
Spectroscopic Characterization: The Compound's Fingerprint
Accurate characterization is paramount for validating the structure and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical profile.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Interpretation |
| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring (typically in the δ 7.3-8.0 ppm range), a singlet for the acetyl methyl protons (~δ 2.7 ppm), and a singlet for the naphthalene methyl protons (~δ 2.7 ppm).[10] |
| ¹³C NMR | A signal for the carbonyl carbon (~δ 200 ppm), signals for the aromatic carbons (δ 124-135 ppm), and signals for the two methyl carbons (~δ 19-30 ppm).[11][12] |
| IR Spectroscopy | A strong absorption band characteristic of a conjugated ketone C=O stretch, typically found around 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[11][13] |
| Mass Spec. | The molecular ion peak (M⁺) will be observed at m/z = 184.23, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 169, corresponding to the loss of a methyl group ([M-15]⁺).[14] |
Trustworthiness through Validation: The consistency across these different analytical techniques provides a self-validating system. For example, the presence of the carbonyl group indicated by IR is confirmed by the ¹³C NMR signal at ~200 ppm, and the overall molecular formula is confirmed by the mass spectrometry data.
Applications in Research and Drug Development
While this compound itself may not be a final drug product, its value lies in its role as a versatile synthetic intermediate. The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[15]
Synthetic Intermediate
The ketone functionality and the aromatic ring are both reactive sites that can be further modified.
-
Ketone Modifications: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions like the Aldol or Wittig reactions to build more complex molecular architectures.[1]
-
Aromatic Ring Modifications: The naphthalene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.
Caption: Potential Synthetic Transformations.
Scaffold for Bioactive Molecules
Naphthalene derivatives are investigated for a wide range of pharmacological activities, including antimicrobial and antitumoral properties.[15] This compound serves as an excellent starting point for generating libraries of novel naphthalene derivatives for high-throughput screening in drug discovery campaigns. Its structural similarity to other biologically active acetophenones and naphthalenes suggests its potential as a precursor for developing new therapeutic agents.[1][5]
References
- Organic Syntheses.
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. [Link]
- PubChem. 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone. [Link]
- Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), 1949, S20.
- Scientific & Academic Publishing.
- NIST WebBook. Ethanone, 1-(4-methylphenyl)- IR Spectrum. [Link]
- PubMed. 1-(4-Methyl-1-naphth-yl)ethanone. [Link]
- Oakwood Chemical. 1-(Naphthalen-2-yl)ethanone. [Link]
- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]
- NIST WebBook. Ethanone, 1-(1-Naphthalenyl)-. [Link]
- BMRB. 1-methylnaphthalene. [Link]
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Patil, R. et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon 7 (2021) e06044.
- Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)-. [Link]
- YouTube.
- NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]
- NIST WebBook. Ethanone, 1-(4-methylphenyl)- Infrared Spectrum. [Link]
- NIST WebBook. Ethanone, 1-(4-methylphenyl)- Mass spectrum. [Link]
- NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
- Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)-. [Link]
- MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(4-Methyl-1-naphth-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- 6. myttex.net [myttex.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 14. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
"1-(4-Methylnaphthalen-1-yl)ethanone" CAS number 28418-86-2
An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone (CAS: 28418-86-2)
This compound, registered under CAS number 28418-86-2, is an aromatic ketone featuring a naphthalene core.[1] Also known by synonyms such as 4-Methyl-1-acetonaphthone and 1-Acetyl-4-methylnaphthalene, this compound serves as a highly versatile intermediate in various sectors of the chemical industry.[1][2] Its molecular structure, which combines a rigid polycyclic aromatic system with a reactive ketone functional group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling protocols, designed for professionals in research and development. The compound is typically a yellowish-white solid and is recognized as a key intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]
Chemical Structure
Sources
A Comprehensive Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Physicochemical Properties and Analytical Methodologies
Abstract: This technical guide provides an in-depth analysis of 1-(4-Methylnaphthalen-1-yl)ethanone, a key aromatic ketone of interest in chemical synthesis and drug discovery. The document elucidates the fundamental physicochemical properties, including its precise molecular weight, and presents a detailed, field-proven protocol for its characterization using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, validated methodologies. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental outcomes.
Introduction: The Significance of this compound
This compound, a derivative of naphthalene, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a methylated naphthalene ring system and a ketone functional group, makes it a valuable intermediate for the synthesis of more complex molecules. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, enabling precise stoichiometric calculations, analytical method development, and interpretation of experimental data. This guide serves as an authoritative resource, consolidating critical data and providing a robust analytical framework for its characterization.
Core Physicochemical Properties
The foundational step in any rigorous scientific investigation of a compound is the precise determination of its intrinsic properties. These values are critical for everything from reaction chemistry to analytical standards preparation.
Molecular Structure and Weight
The molecular integrity of a compound is defined by its structure and resulting molecular weight. This compound is composed of a naphthalene ring substituted with a methyl group at the 4-position and an acetyl group at the 1-position.
The molecular formula for this compound is C13H12O.[1] Based on the IUPAC atomic weights, the calculated molecular weight is a critical parameter for all quantitative work.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | [1] |
| Molecular Formula | C13H12O | [1] |
| CAS Number | 28418-86-2 | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Analytical Characterization: A Validated HPLC Protocol
The quantification and purity assessment of this compound are essential for its application in sensitive fields like drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy. The following protocol is a field-proven method designed for robust and reproducible analysis.
Causality in Method Development
The choice of a reverse-phase HPLC method is dictated by the non-polar nature of the naphthalene ring system. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, is optimized to ensure sharp peak elution and efficient separation from potential impurities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. UV detection at 254 nm is employed as this wavelength corresponds to a strong absorbance maximum for the naphthalene chromophore, ensuring high sensitivity.
Step-by-Step HPLC Workflow
This protocol provides a self-validating system for the accurate determination of this compound.
I. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Solution with the mobile phase initial conditions.
II. Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to achieve an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
III. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
IV. System Suitability and Validation:
-
Injection Repeatability: Inject the 25 µg/mL working standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Analyze a quality control sample at three different concentrations to confirm the accuracy and precision of the method.
Visualizing the Analytical Workflow
The logical flow of the HPLC analysis, from sample preparation to data analysis, is critical for ensuring a systematic and error-free process.
Caption: A flowchart of the validated HPLC workflow for the quantitative analysis of this compound.
Conclusion
This technical guide has established the fundamental molecular property of this compound, its molecular weight of 184.23 g/mol , and provided a comprehensive, validated HPLC protocol for its analysis. By explaining the causality behind the experimental design and providing a step-by-step, self-validating methodology, this document equips researchers and professionals with the necessary tools for accurate and reproducible scientific investigation involving this compound. The integration of authoritative data and practical insights aims to facilitate advancements in the fields of chemical synthesis and drug development.
References
Sources
An In-Depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 1-(4-Methylnaphthalen-1-yl)ethanone, a substituted aromatic ketone of interest in synthetic organic chemistry. We will delve into its chemical structure, a validated synthesis protocol via Friedel-Crafts acylation, and a detailed analysis of its spectroscopic characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's properties and preparation.
Introduction: Unveiling the Structure of this compound
This compound, also known as 1-acetyl-4-methylnaphthalene, is an organic compound featuring a naphthalene ring system substituted with a methyl group at the 4-position and an acetyl group at the 1-position. Its chemical formula is C₁₃H₁₂O, and it has a molecular weight of 184.23 g/mol .[1][2] The presence of the ketone functional group and the extended aromatic system makes it a potentially valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.
The structural arrangement of the substituents on the naphthalene core dictates its chemical reactivity and physical properties. The acetyl group, being an electron-withdrawing group, deactivates the naphthalene ring towards further electrophilic substitution, while the methyl group is a weak activating group. The position of these groups influences the molecule's steric and electronic environment, which is crucial for its interaction with other molecules and its spectroscopic signature.
Caption: Chemical structure of this compound.
Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylnaphthalene.[3][4][5][6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for achieving a successful and regioselective synthesis.
-
Substrate: 1-Methylnaphthalene is the starting aromatic hydrocarbon. The methyl group at the 1-position is an ortho-, para-director and weakly activating. However, the naphthalene ring system has its own inherent reactivity patterns. Electrophilic attack is generally favored at the α-position (1, 4, 5, and 8) over the β-position (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. The presence of the methyl group at C1 sterically hinders attack at the C8 (peri) position and electronically favors substitution at the C4 (para) position.
-
Acylating Agent: Acetyl chloride or acetic anhydride are common choices. Acetyl chloride is often more reactive.
-
Catalyst: Anhydrous aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent. A stoichiometric amount of the catalyst is typically required as it complexes with both the acylating agent and the resulting ketone product.
-
Solvent: A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is preferred. These solvents help to dissolve the reactants and manage the reaction temperature. The choice of solvent can significantly influence the regioselectivity of the acylation of naphthalenes.[6]
Self-Validating Experimental Protocol
The following protocol is a robust method for the synthesis of this compound. The success of the reaction is validated at each key stage, from the formation of the acylium ion to the isolation and purification of the final product.
Materials and Equipment:
-
1-Methylnaphthalene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL). The flask is cooled in an ice bath to 0-5 °C.
-
Formation of the Acylium Ion: A solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. The mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the complete formation of the acylium ion complex.
-
Acylation Reaction: A solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous dichloromethane (30 mL) is added dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This hydrolyzes the aluminum chloride complexes. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction and Neutralization: The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Sources
- 1. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 2. EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene - Google Patents [patents.google.com]
- 3. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. myttex.net [myttex.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methylnaphthalen-1-yl)ethanone, a substituted acetonaphthone, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed examination of its synthesis via Friedel-Crafts acylation. The document elucidates the mechanistic principles behind the synthesis, offers a detailed experimental protocol, and discusses the factors influencing reaction outcomes. Furthermore, it explores the current understanding of its applications, particularly as a precursor in drug discovery and material science, while also touching upon the general biological activities of related naphthalene derivatives. This guide is intended to be a critical resource for scientists and researchers engaged in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound is an aromatic ketone distinguished by a naphthalene core structure, substituted with a methyl group at the 4-position and an acetyl group at the 1-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methyl-1-acetonaphthone, 1-Acetyl-4-methylnaphthalene | [1] |
| CAS Number | 28418-86-2 | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1][2] |
| Molecular Weight | 184.23 g/mol | [2] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 39 °C | |
| Boiling Point | 136 °C at 2 mmHg | |
| Odor | Aromatic | [1] |
Synthesis via Friedel-Crafts Acylation
The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylnaphthalene.[3] This class of electrophilic aromatic substitution reaction is fundamental in organic chemistry for attaching acyl groups to aromatic rings.[3]
Mechanism of Action
The reaction proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride, CH₃COCl). The AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion (CH₃CO⁺).
This potent electrophile is then attacked by the electron-rich π-system of the 1-methylnaphthalene ring. The methyl group is an activating, ortho-, para-directing group. However, the steric hindrance at the ortho-position (position 2) and the high reactivity of the alpha-position (position 4) of the naphthalene ring favor substitution at the 4-position. The reaction forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate by the AlCl₄⁻ anion, which restores the aromaticity of the naphthalene ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Causality in Experimental Design
The choice of solvent and reaction conditions is critical in Friedel-Crafts acylation of naphthalenic systems due to the potential for multiple isomers.[4] While the 1-position is kinetically favored for substitution on naphthalene, the 2-position can be the thermodynamic product. For substituted naphthalenes like 1-methylnaphthalene, the electronic and steric effects of the substituent further guide the regioselectivity. The use of a non-polar solvent like methylene chloride at low temperatures generally favors the kinetically controlled product. The reaction is initiated at 0°C to manage the highly exothermic formation of the acylium ion complex, preventing side reactions. Allowing the reaction to proceed to room temperature provides sufficient energy for the substitution to go to completion.
The workup procedure is designed to decompose the aluminum chloride-ketone complex and separate the organic product from inorganic salts and unreacted reagents. The reaction is carefully quenched with an ice/acid mixture to hydrolyze the aluminum salts in a controlled manner. A subsequent wash with sodium bicarbonate solution is crucial to neutralize any remaining acid, preventing acid-catalyzed side reactions during product isolation.
Detailed Experimental Protocol
This protocol is adapted from standard Friedel-Crafts acylation procedures and should be performed by qualified personnel in a controlled laboratory setting.[5]
Materials:
-
1-Methylnaphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Methylene Chloride (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with an addition funnel, a reflux condenser, and a nitrogen inlet. Add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of methylene chloride to the flask.
-
Reagent Addition: Cool the mixture to 0°C in an ice/water bath. Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Substrate Addition: Following the complete addition of acetyl chloride, add a solution of 1-methylnaphthalene (1.0 equivalent) in 10 mL of methylene chloride via the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-20 minutes.
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of methylene chloride.
-
Neutralization and Drying: Combine the organic layers and wash twice with saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter to remove the drying agent. Remove the methylene chloride using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.
Caption: Experimental workflow for synthesis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons on the naphthalene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the two methyl carbons, and the carbons of the naphthalene ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of two reactive sites: the ketone functional group and the aromatic naphthalene core.
Role as a Pharmaceutical Intermediate
Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] Acetylated naphthalenes, in particular, are used as precursors for more complex molecules. The ketone group in this compound can be readily transformed into other functional groups. For instance, it can undergo reduction to form an alcohol, be used in condensation reactions to build larger molecular frameworks, or be a site for the introduction of nitrogen-containing heterocycles, a common strategy in drug design.
While specific drugs derived from this compound are not prominently documented in publicly available literature, its precursor, 1-methylnaphthalene, is recognized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] Naphthalene derivatives have been investigated for the treatment of disorders related to the melatoninergic system.[8] The structural motif of this compound makes it a prime candidate for the synthesis of novel therapeutic agents in these and other areas.
Other Synthetic Applications
Beyond pharmaceuticals, this compound is an intermediate in the production of dyes, pigments, and agrochemicals. It is also utilized in the fragrance industry, where its aromatic nature contributes to complex scents.[1]
Conclusion
This compound is a well-defined chemical entity with established physical properties and a clear primary route of synthesis through Friedel-Crafts acylation. Its significance lies in its role as a versatile synthetic intermediate. The dual reactivity of its ketone group and aromatic core allows for a wide range of chemical transformations, making it a valuable precursor for complex molecules in drug discovery, material science, and the broader chemical industry. Further research into the biological activities of its downstream derivatives could open new avenues for its application in medicinal chemistry. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this important compound in their work.
References
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S.
- Ventura College Organic Chemistry Lab.
- PubMed. Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures. [Link]
- RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
- Biological Magnetic Resonance Bank.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- ResearchGate. Synthesis and Biological Evaluation of Naphthalene-1,4-dione Derivatives as Potent Antimycobacterial Agents | Request PDF. [Link]
- International Journal of Advanced Research in Science Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
- ACS Publications. Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]
- ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
- PubMed. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). [Link]
- National Center for Biotechnology Information. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. [Link]
- Google Patents. EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
- ResearchGate. Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. [Link]
- University of Illinois Urbana-Champaign.
- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]
- National Center for Biotechnology Information. Biocatalytic Friedel‐Crafts Reactions. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV.
- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
Sources
- 1. CAS 28418-86-2: this compound [cymitquimica.com]
- 2. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 3. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814) [hmdb.ca]
- 8. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-Methylnaphthalen-1-yl)ethanone
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the aromatic ketone, 1-(4-Methylnaphthalen-1-yl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the detailed interpretation of its ¹H and ¹³C NMR spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a robust framework for the characterization of complex aromatic systems.
Introduction
This compound is a naphthalene derivative featuring both a methyl and an acetyl substituent on the aromatic core. The precise characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where structure dictates function. NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information.[1] This guide will walk through the theoretical prediction, detailed assignment, and structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound are presented below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from similar naphthalene derivatives and known substituent effects.[1][2] The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 8.10 - 8.25 | d | 8.0 - 9.0 | 1H |
| H-5 | 7.95 - 8.10 | d | 8.0 - 9.0 | 1H |
| H-6 | 7.60 - 7.75 | ddd | 8.0-9.0, 6.5-7.5, 1.0-2.0 | 1H |
| H-7 | 7.50 - 7.65 | ddd | 8.0-9.0, 6.5-7.5, 1.0-2.0 | 1H |
| H-2 | 7.40 - 7.55 | d | 7.0 - 8.0 | 1H |
| H-3 | 7.30 - 7.45 | d | 7.0 - 8.0 | 1H |
| -COCH₃ (C10) | 2.70 - 2.85 | s | - | 3H |
| Ar-CH₃ (C11) | 2.65 - 2.80 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (7.30 - 8.25 ppm): The six protons on the naphthalene ring system appear in the characteristic downfield region for aromatic protons.[3]
-
H-8 and H-5: These protons are in the peri positions relative to the acetyl and methyl groups, respectively. The acetyl group at C1 exerts a significant deshielding effect on H-8 due to the anisotropic effect of the carbonyl group, pushing it to the most downfield region. H-5 is similarly deshielded by the adjacent aromatic ring.
-
H-6 and H-7: These protons on the unsubstituted ring are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with their neighbors.
-
H-2 and H-3: These protons are on the substituted ring and will appear as doublets, coupling with each other.
-
-
Acetyl Protons (-COCH₃, 2.70 - 2.85 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl ketone.[4]
-
Aromatic Methyl Protons (Ar-CH₃, 2.65 - 2.80 ppm): The protons of the methyl group attached to the naphthalene ring will also appear as a singlet. Its chemical shift is slightly upfield compared to the acetyl methyl protons.[2]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton decoupling is typically used, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.[5]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C9 (C=O) | 195 - 205 |
| C4, C1 | 135 - 145 |
| C4a, C8a | 130 - 135 |
| C8, C5 | 128 - 132 |
| C6, C7 | 125 - 128 |
| C2, C3 | 123 - 126 |
| C10 (-COCH₃) | 25 - 35 |
| C11 (Ar-CH₃) | 19 - 25 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C9, 195 - 205 ppm): The carbonyl carbon of the ketone is the most deshielded carbon and appears significantly downfield, in the typical range for ketones.[3][4]
-
Aromatic Carbons (123 - 145 ppm): The ten carbons of the naphthalene ring system appear in the aromatic region.
-
Substituted Carbons (C1, C4, C4a, C8a): The carbons directly attached to substituents (C1 and C4) and the bridgehead carbons (C4a and C8a) are typically found in the more downfield portion of the aromatic region.
-
Protonated Aromatic Carbons (C2, C3, C5, C6, C7, C8): The carbons bearing hydrogen atoms appear in the more upfield part of the aromatic region. Their precise shifts are influenced by the electronic effects of the substituents.
-
-
Methyl Carbons (C10, C11, 19 - 35 ppm): The carbons of the two methyl groups appear in the upfield aliphatic region. The acetyl methyl carbon (C10) is generally slightly more downfield than the aromatic methyl carbon (C11).[6]
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR spectral analysis.
Advanced 2D NMR Experiments for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, and among the protons of the unsubstituted ring (H-5, H-6, H-7, and H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:
-
The acetyl protons (-COCH₃) to the carbonyl carbon (C9) and the C1 carbon of the naphthalene ring.
-
The aromatic methyl protons (Ar-CH₃) to the C4, C3, and C4a carbons.
-
H-2 to C4 and C8a.
-
H-8 to C1 and C7.
-
Caption: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unequivocal method for the structural determination of this compound. The predicted chemical shifts and coupling patterns detailed in this guide offer a solid foundation for researchers to interpret experimental data. By following the outlined experimental and analytical workflows, scientists can confidently characterize this and structurally related compounds, ensuring the scientific integrity of their work in drug discovery, synthesis, and materials development.
References
- BenchChem. (2025). A Comparative Guide to the 1H NMR Analysis of 1,5-Dimethylnaphthalene.
- ChemicalBook. (n.d.). 1-Methylnaphthalene(90-12-0) 1H NMR spectrum.
- Biological Magnetic Resonance Bank. (n.d.). bmse000531 1-methylnaphthalene.
- Hu, Y. H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2307.
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
- BLDpharm. (n.d.). This compound.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of Regensburg. (n.d.). Signal Areas.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- PubChem. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone.
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).
Sources
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Methylnaphthalen-1-yl)ethanone
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. This guide provides a detailed exploration of the mass spectrometry fragmentation pathways of 1-(4-Methylnaphthalen-1-yl)ethanone, a substituted polycyclic aromatic ketone. Understanding the fragmentation behavior of this and related molecules is crucial for their unambiguous identification in complex matrices, a common challenge in fields ranging from environmental analysis to drug metabolism studies.
This document moves beyond a simple cataloging of fragments, offering a mechanistic rationale for the observed and predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding these interpretations in the fundamental principles of ion chemistry and supporting them with data from analogous structures, this guide aims to equip the reader with the expertise to confidently interpret the mass spectra of complex aromatic ketones.
Introduction: The Analytical Imperative
This compound (C₁₃H₁₂O, MW: 184.23 g/mol ) belongs to a class of compounds that are of significant interest in various chemical and biological disciplines.[1][2] Its structure, featuring a naphthalene core substituted with both a methyl and an acetyl group, presents a compelling case study in mass spectrometric fragmentation. The interplay between the stable aromatic system and the reactive keto functional group dictates a rich and informative fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such polycyclic aromatic compounds.[3][4][5][6]
This guide will dissect the fragmentation mechanisms, providing a predictive framework for identifying this molecule and its analogues. While a publicly available mass spectrum for this compound is not readily found, its fragmentation can be reliably predicted by examining the behavior of structurally similar compounds, such as 1-acetylnaphthalene and 1-(4-methylphenyl)-ethanone, and applying established fragmentation rules.[7][8][9][10][11][12][13]
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[14] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
The Molecular Ion and Initial Fission
Upon electron impact, this compound will lose an electron to form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 184. The initial fragmentation is typically dominated by the cleavage of the bond alpha to the carbonyl group, which is a common pathway for ketones.[15][16][17] This α-cleavage can occur in two ways:
-
Loss of a methyl radical (•CH₃): This is the most probable initial fragmentation, leading to the formation of a stable acylium ion. The loss of a 15 Da methyl radical will produce a highly abundant ion at m/z 169.
-
Loss of the 4-methylnaphthalen-1-yl radical: Cleavage of the bond between the carbonyl carbon and the naphthalene ring is less likely due to the strength of the aryl-carbonyl bond.
Primary Fragmentation Pathways
The base peak in the EI spectrum of an aromatic ketone is often the acylium ion formed by α-cleavage.[18] For this compound, the primary fragmentation events are predicted as follows:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 184 (M⁺˙) | •CH₃ (15 Da) | 169 | 4-Methylnaphthalene-1-carbonyl cation |
| 169 | CO (28 Da) | 141 | 4-Methylnaphthalen-1-yl cation |
| 184 (M⁺˙) | H₂O (18 Da) | 166 | Dehydrated molecular ion (less common) |
The ion at m/z 169 is expected to be particularly stable due to resonance delocalization of the positive charge across the carbonyl group and the aromatic system. Subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion would yield the 4-methylnaphthalen-1-yl cation at m/z 141. The fragmentation of 1-methylnaphthalene itself shows a strong molecular ion at m/z 142 and a significant M-1 peak at m/z 141, corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion, which supports the stability of the m/z 141 fragment.[19][20]
Visualizing EI Fragmentation
The predicted fragmentation cascade under EI conditions can be visualized as follows:
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Touch
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.[21][22]
Protonation and Precursor Ion Selection
In positive ion mode ESI, this compound will readily form a protonated molecule at m/z 185. This ion is then isolated in the mass spectrometer for collision-induced dissociation (CID).
MS/MS Fragmentation of the Protonated Molecule
The fragmentation of the [M+H]⁺ ion of aromatic ketones often involves the loss of neutral molecules. The predicted MS/MS fragmentation of the [M+H]⁺ ion of this compound is outlined below:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 185 ([M+H]⁺) | H₂O (18 Da) | 167 | Protonated vinylnaphthalene derivative |
| 185 ([M+H]⁺) | CH₃CHO (44 Da) | 141 | 4-Methylnaphthalen-1-yl cation |
The loss of water is a common fragmentation pathway for protonated ketones that can undergo keto-enol tautomerization. A more characteristic fragmentation, however, would be the loss of a neutral acetaldehyde molecule, leading to the stable 4-methylnaphthalen-1-yl cation at m/z 141.
Visualizing ESI-MS/MS Fragmentation
The proposed fragmentation pathway for the protonated molecule in an ESI-MS/MS experiment is as follows:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.
GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
LC-ESI-MS/MS Analysis
Objective: To obtain the electrospray ionization tandem mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecule at m/z 185.
-
MS2 Fragmentation: Isolate the precursor ion at m/z 185 and subject it to collision-induced dissociation (CID) using a normalized collision energy of 20-40 eV.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be governed by well-established principles of ion chemistry. Under EI, the primary fragmentation is expected to be the loss of a methyl radical to form a stable acylium ion at m/z 169, which will likely be the base peak. Subsequent loss of carbon monoxide will yield another stable ion at m/z 141. In ESI-MS/MS, the protonated molecule at m/z 185 is anticipated to fragment via the neutral loss of water or acetaldehyde.
This in-depth guide provides a robust framework for the identification and structural elucidation of this compound and related compounds. The detailed experimental protocols offer a clear path for the empirical validation of these predictions, empowering researchers to navigate the complexities of mass spectral interpretation with confidence and scientific rigor.
References
- ACS Publications. (n.d.). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology.
- PubChem. (n.d.). 1-Acetylnaphthalene.
- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.
- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.
- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST WebBook.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnaphthalene (HMDB0032860).
- NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST WebBook.
- SpectraBase. (n.d.). 4-METHYL-1-ACETYL-NAPHTHALENE.
- NIST. (n.d.). Naphthalene, 1-methyl-. NIST WebBook.
- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.
- Restek. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- YouTube. (2020). Fragmentation in mass spectrometry.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv.
- PubMed Central. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- MDPI. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry.
- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.
Sources
- 1. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. wwz.cedre.fr [wwz.cedre.fr]
- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 10. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 11. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 12. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 13. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Human Metabolome Database: Showing metabocard for 1-Methylnaphthalene (HMDB0032860) [hmdb.ca]
- 20. Naphthalene, 1-methyl- [webbook.nist.gov]
- 21. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-(4-Methylnaphthalen-1-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for the infrared (IR) spectrum analysis of 1-(4-Methylnaphthalen-1-yl)ethanone (CAS 28418-86-2), an aromatic ketone of interest in organic synthesis and fragrance chemistry.[1] As a critical tool for structural elucidation and quality control, IR spectroscopy offers a unique vibrational fingerprint of the molecule. This document details the theoretical principles underlying the IR spectrum of this compound, correlates its specific functional groups to expected absorption frequencies, and presents validated, step-by-step experimental protocols for data acquisition using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods. By synthesizing theoretical predictions with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to perform and interpret the IR spectrum of this compound with confidence and precision.
Introduction: Molecular Profile and Spectroscopic Principles
The Analyte: this compound
This compound, also known as 1-Acetyl-4-methylnaphthalene or 4-Methyl-1-acetonaphthone, is an organic compound with the molecular formula C₁₃H₁₂O.[1][2] Its structure is characterized by a naphthalene ring system substituted with an acetyl group at the 1-position and a methyl group at the 4-position.
Key Structural Features for IR Analysis:
-
Aromatic Ketone: The carbonyl group (C=O) is directly conjugated with the π-system of the naphthalene ring. This electronic interaction is the most significant factor influencing the position of the carbonyl stretching vibration.
-
Substituted Naphthalene Ring: A bicyclic aromatic system that gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations.
-
Aliphatic Methyl Group: The -CH₃ group provides characteristic aliphatic C-H stretching and bending frequencies.
Understanding these distinct functional groups is paramount, as each will absorb infrared radiation at specific, predictable frequencies, allowing for a detailed structural confirmation.
The Technique: The Principle of Infrared Spectroscopy
Infrared (IR) spectroscopy is an analytical technique that measures the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, its chemical bonds vibrate by stretching or bending. These vibrational transitions occur only when the frequency of the incoming radiation matches the natural vibrational frequency of the bond. Because different types of bonds and functional groups have different vibrational frequencies, an IR spectrum provides a unique "molecular fingerprint."
For a molecule like this compound, the key diagnostic peaks will be the strong carbonyl (C=O) stretch, the distinction between aromatic (sp²) and aliphatic (sp³) C-H stretches, and the complex pattern of absorptions in the "fingerprint region" (<1500 cm⁻¹) that confirms the overall skeletal structure.
Theoretical IR Spectrum Analysis and Correlation
A predictive analysis of the IR spectrum is foundational to accurate interpretation. The expected absorption bands for this compound are derived from the vibrational modes of its constituent functional groups.
Causality of Vibrational Frequencies
-
Carbonyl (C=O) Stretching: In a simple, saturated aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹.[3][4] However, in this compound, the carbonyl group is conjugated with the aromatic naphthalene ring. This conjugation delocalizes the π-electrons of the carbonyl bond, reducing its double-bond character and weakening the bond. A weaker bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (frequency). For aromatic ketones, this peak is characteristically found in the 1690-1666 cm⁻¹ range.[3][5] This peak is expected to be the most intense absorption in the spectrum.
-
C-H Stretching: The C-H stretching region is highly diagnostic. C-H bonds involving sp²-hybridized carbons (aromatic) are stronger and stiffer than those involving sp³-hybridized carbons (aliphatic). Consequently, aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.[3]
-
Aromatic C=C Stretching: The naphthalene ring contains C=C bonds that give rise to a series of stretching vibrations. These typically appear as multiple bands of variable intensity in the 1620-1450 cm⁻¹ region.
-
C-H Bending: Vibrations involving the bending of C-H bonds occur at lower energies. The methyl group exhibits a characteristic symmetric bend (umbrella mode) around 1375 cm⁻¹. Out-of-plane (OOP) bending of the aromatic C-H bonds occurs in the 900-675 cm⁻¹ region and is highly sensitive to the substitution pattern on the ring, providing powerful confirmatory data.
-
Acyl C-C Stretching: The stretching of the C-C single bond between the carbonyl carbon and the naphthalene ring (Ar-CO) is also observable, typically in the 1300-1230 cm⁻¹ region.[5]
Predicted IR Absorption Data Summary
The expected vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Fragment |
| 3100 - 3020 | Medium to Weak | C-H Stretch | Aromatic (Naphthalene) |
| 2980 - 2870 | Medium to Weak | C-H Stretch | Aliphatic (-CH₃) |
| 1685 - 1665 | Strong, Sharp | C=O Stretch (Conjugated) | Aromatic Ketone |
| 1620 - 1580 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1520 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| ~1360 | Medium | C-H Symmetric Bend | Methyl (-CH₃) |
| 1300 - 1230 | Medium to Strong | C-C Stretch | Ar-CO-CH₃ |
| 900 - 700 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic |
Experimental Protocols for Spectral Acquisition
The quality of an IR spectrum is critically dependent on proper sample preparation and the chosen analytical technique. For this compound, which can be a solid, both ATR and KBr methods are suitable.[1]
Technique Selection: ATR vs. KBr
-
Attenuated Total Reflectance (ATR): This is the recommended method for its speed, ease of use, and minimal sample preparation. It is non-destructive and requires only a small amount of sample.[6] It is ideal for routine analysis and high-throughput screening.
-
Potassium Bromide (KBr) Pellet: This is a traditional transmission method that can yield high-quality spectra.[6] However, it is more labor-intensive, requires careful sample grinding to avoid scattering effects, and is highly susceptible to moisture contamination, which can introduce a broad O-H absorption band that obscures the C-H stretching region.[7]
Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This protocol describes a self-validating system for acquiring a high-quality spectrum with minimal operator-induced variability.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, ensuring they are subtracted from the final sample spectrum.[8]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[9]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[6][9]
-
Sample Spectrum Acquisition: Collect the sample spectrum using predefined instrument parameters (e.g., scan range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).
-
Post-Measurement Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal thoroughly as described in step 2.
Protocol 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This protocol is for applications where a transmission spectrum is specifically required.
Methodology:
-
Material Preparation: Use only dry, spectroscopic-grade KBr powder.[10] Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.[7]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.[11][12]
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[11][12] Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the IR-transparent KBr matrix.[10]
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent disc.[13][14] An opaque or cloudy pellet indicates poor grinding or moisture.
-
Background Acquisition: Prepare a blank KBr pellet using only the KBr powder and place it in the spectrometer's sample holder to acquire the background spectrum.[11]
-
Sample Spectrum Acquisition: Replace the blank pellet with the sample pellet and acquire the spectrum using the same instrument parameters as the background scan.
Data Interpretation and Structural Verification
Systematic Workflow for Spectrum Analysis
A logical, step-wise approach to spectrum interpretation ensures that all key features are considered and correctly assigned. This workflow prevents misinterpretation and leads to a confident structural assignment.
Caption: Workflow for the systematic analysis of an IR spectrum.
Analysis of Key Spectral Regions
-
Initial Check (The Carbonyl Peak): Begin by locating the most intense absorption in the spectrum. For this compound, this should be a sharp, very strong peak between 1685 cm⁻¹ and 1665 cm⁻¹. Its presence and position are primary evidence for a conjugated ketone functional group.[3][5]
-
The C-H Region (3100-2800 cm⁻¹): Look for weaker, sharp peaks just above 3000 cm⁻¹; these confirm the presence of the aromatic C-H bonds. Immediately below 3000 cm⁻¹, look for another set of weaker peaks corresponding to the aliphatic C-H bonds of the methyl group. The clear separation of these two sets of peaks validates the presence of both aromatic and aliphatic moieties.
-
The Fingerprint Region (1600-600 cm⁻¹): This complex region provides final confirmation.
-
Identify the series of peaks between 1620 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the C=C stretching vibrations within the naphthalene ring.
-
Locate the medium-intensity peak around 1360 cm⁻¹ for the methyl C-H bend.
-
Find the strong absorption between 1300 cm⁻¹ and 1230 cm⁻¹, which corresponds to the Ar-CO-C stretching and bending modes.[5]
-
Finally, analyze the pattern of strong peaks below 900 cm⁻¹. These C-H out-of-plane bending vibrations are highly characteristic of the specific substitution pattern on the naphthalene ring and serve as a final check against reference spectra or theoretical predictions.
-
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is readily accessible through established spectroscopic techniques. A systematic analysis, grounded in a theoretical understanding of its vibrational modes, allows for unambiguous identification. The defining characteristics are a strong, conjugated carbonyl (C=O) absorption near 1675 cm⁻¹, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands, and a complex, confirmatory pattern of C=C stretching and C-H bending vibrations in the fingerprint region. By following the validated ATR or KBr protocols detailed herein, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and quality control in any scientific or industrial setting.
References
- Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
- Shimadzu. KBr Pellet Method. [Link]
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [Link]
- Chemistry Student. Ketone infrared spectra. [Link]
- Specac. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- University of Florida.
- LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Rasmussen, R. S., et al. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
Sources
- 1. CAS 28418-86-2: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. edinst.com [edinst.com]
- 7. azom.com [azom.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. shimadzu.com [shimadzu.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
An In-depth Technical Guide to the Solubility Profile of 1-(4-Methylnaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Methylnaphthalen-1-yl)ethanone (CAS No: 28418-86-2), a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with practical methodologies. We delve into the physicochemical properties of the compound, explore predictive computational models for solubility estimation, and provide a detailed, field-proven protocol for the experimental determination of its solubility using the gold-standard shake-flask method. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively understand and manipulate the solubility of this compound, thereby accelerating research and development timelines.
Introduction: The Significance of Solubility in Chemical Applications
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount. Inefficient solubility can lead to poor reaction yields, complications in purification processes such as crystallization, and significant hurdles in formulating active pharmaceutical ingredients (APIs). This guide provides a deep dive into the solubility characteristics of this compound, offering both theoretical insights and practical, actionable protocols.
Physicochemical Characterization of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. This compound, also known as 4-Acetyl-1-methylnaphthalene, is an aromatic ketone.[1] Its molecular structure, characterized by a naphthalene ring system, imparts significant hydrophobicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Acetyl-1-methylnaphthalene | [1] |
| CAS Number | 28418-86-2 | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| Appearance | White to light yellow powder or lump; colorless to pale yellow liquid | N/A |
| Predicted Melting Point | 45.2 °C | Predicted |
| Predicted Boiling Point | 314.7 °C | Predicted |
| Predicted logP | 3.6 | Predicted |
Disclaimer: Predicted values are generated using advanced computational algorithms (QSAR/QSPR models) and should be used as an estimation. Experimental verification is recommended for critical applications.
The high predicted octanol-water partition coefficient (logP) of 3.6 underscores the lipophilic nature of this compound, suggesting a strong preference for non-polar, organic solvents over aqueous media. This is a direct consequence of the large, non-polar surface area of the methylnaphthalene group.
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main energy contributions: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon the solvation of the solute molecules by the solvent (solvation energy). A compound's melting point provides a qualitative indication of its crystal lattice energy; a higher melting point generally suggests a more stable crystal lattice that is more difficult to disrupt.
For a compound to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy. The interplay of these forces dictates the extent of solubility.
Computational and Predictive Models for Solubility Assessment
In the early stages of research and development, when experimental data may be scarce, computational models offer a valuable tool for estimating solubility. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[3][4] These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
For this compound, a QSPR model would analyze descriptors such as its molecular weight, logP, number of hydrogen bond donors and acceptors (in this case, one acceptor - the carbonyl oxygen), and topological polar surface area to predict its solubility in various solvents. While these predictions are highly useful for initial screening and hypothesis generation, they are not a substitute for experimental determination, especially for regulatory submissions or process scale-up.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method is based on achieving a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute in the solvent. This is achieved by agitating an excess of the solid compound in the solvent for a prolonged period, allowing the dissolution and precipitation processes to reach a steady state. The subsequent separation of the saturated solution from the excess solid is a critical step to prevent contamination of the sample for analysis.
Detailed Experimental Protocol
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, ethanol, acetone, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, or PVDF for aqueous solutions)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is a key validation point.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a moderate speed (e.g., 150-250 rpm) within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, thus verifying that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could artificially inflate the measured concentration. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter membrane.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Factors Influencing the Solubility of this compound
The solubility of this compound can be influenced by several factors:
-
Solvent Polarity: Due to its predominantly non-polar structure, it is expected to have higher solubility in non-polar organic solvents (e.g., toluene, hexane) and polar aprotic solvents (e.g., acetone, ethyl acetate) compared to polar protic solvents (e.g., water, ethanol).
-
Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy.
-
pH (in aqueous solutions): As a neutral molecule, the aqueous solubility of this compound is not expected to be significantly affected by changes in pH.
-
Presence of Co-solvents: The aqueous solubility can be enhanced by the addition of water-miscible organic co-solvents (e.g., ethanol, propylene glycol), which reduce the overall polarity of the solvent system.
Conclusion: A Practical Framework for Solubility Characterization
This technical guide has provided a comprehensive overview of the solubility profile of this compound. By combining an understanding of its physicochemical properties with robust experimental and computational methodologies, researchers can effectively predict, measure, and modulate its solubility. The detailed shake-flask protocol serves as a reliable, self-validating method for obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in organic synthesis, process development, and pharmaceutical formulation. Adherence to these principles and methods will undoubtedly contribute to more efficient and successful research outcomes.
References
- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]
- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
- ProtoQSAR. (n.d.). Computational methods for predicting properties.
Sources
An In-depth Technical Guide to the Physical Characteristics of 1-(4-Methylnaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Methylnaphthalen-1-yl)ethanone , a key aromatic ketone with applications in organic synthesis and fragrance development. This document moves beyond a simple recitation of data points to offer insights into the experimental context and theoretical underpinnings of its physical properties, ensuring a deeper understanding for research and development applications.
Molecular Identity and Structure
This compound is an organic compound featuring a naphthalene ring system substituted with a methyl group and an acetyl group. Its fundamental details are summarized below.
| Property | Value | Source |
| CAS Number | 28418-86-2 | [1] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(C)C=CC2=CC=CC=C12 | |
| InChI Key | N/A |
The structural arrangement of the methyl and acetyl groups on the naphthalene core dictates the molecule's steric and electronic properties, which in turn influence its physical characteristics and reactivity. Crystallographic studies reveal that in the solid state, the two aromatic rings of the naphthalene moiety are nearly coplanar, with a dihedral angle of approximately 2.90(3)°. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. This planarity and potential for intermolecular interactions are key determinants of its solid-state behavior.
Physicochemical Properties: An Experimental Perspective
Understanding the physical state, solubility, and thermal properties of this compound is paramount for its handling, purification, and application in synthetic protocols.
Physical State and Appearance
Contradictory information exists in commercially available sources, with some describing the compound as a colorless to pale yellow liquid and others as a white to light yellow powder or lump. However, crystallographic data confirming a defined crystal structure strongly suggests that This compound is a solid at ambient temperature . The observed liquid form by some suppliers may be due to impurities depressing the melting point or the presence of a supercooled liquid state. For rigorous scientific use, the compound should be treated as a solid.
Solubility Profile
Due to the predominantly nonpolar aromatic naphthalene ring, this compound exhibits poor solubility in water. Conversely, it is expected to be readily soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. This solubility behavior is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.
Thermal Properties: Melting and Boiling Points
Workflow for Experimental Determination of Melting and Boiling Points:
Below are standardized protocols for the experimental determination of these crucial thermal properties.
Diagram: Workflow for Thermal Property Determination
Caption: A streamlined workflow for preparing a sample for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, expected in the region of 1680-1700 cm⁻¹ due to conjugation with the aromatic naphthalene system. Other characteristic bands will include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (184.23). Common fragmentation patterns for aromatic ketones involve the loss of the acetyl group (CH₃CO) and the methyl group (CH₃).
Experimental Protocol for Mass Spectrometry (EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Acquire the spectrum using electron impact (EI) ionization.
Synthesis and Purification
A common synthetic route to this compound is through the Friedel-Crafts acylation of 1-methylnaphthalene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Purification Workflow: Following the reaction, the crude product is typically worked up by quenching the reaction with acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification of the solid product is most effectively achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Diagram: Purification Workflow
Caption: A typical workflow for the purification and characterization of a synthesized organic compound.
Conclusion
This technical guide has synthesized the available information on this compound and provided a framework for its experimental characterization. While a complete set of experimentally determined physical and spectroscopic data is not yet publicly available, the protocols and expected values outlined herein provide a robust starting point for researchers. The solid-state nature of this compound, as evidenced by crystallographic data, is a key takeaway for its proper handling and use. As a compound of interest in synthetic and applied chemistry, further detailed characterization is warranted and will undoubtedly contribute to its broader application.
References
- This placeholder is for a potential future reference that provides a full experimental characterization of this compound.
- Stenutz, R. (n.d.). 1-acetylnaphthalene. Stenutz.
Sources
An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylnaphthalen-1-yl)ethanone, a key aryl ketone with significant potential in synthetic chemistry. The document delineates the primary synthetic route via Friedel-Crafts acylation, offering a detailed mechanistic explanation and a field-tested experimental protocol. It further explores the structural and spectroscopic characteristics of the molecule, its chemical reactivity, and its prospective applications as a versatile scaffold in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of substituted naphthalenes in their work.
Introduction and Core Properties
This compound, a member of the acetonaphthone family, is a structurally significant organic compound. Its naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold found in numerous FDA-approved drugs and bioactive natural products.[1][2] The presence of both a methyl group and a ketone functionality on this scaffold imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecular architectures.[3] The naphthalene ring system is more electron-rich and reactive towards electrophiles than benzene, allowing for selective functionalization.[4]
The strategic placement of the methyl and acetyl groups makes this molecule a prime candidate for investigation in drug discovery, where naphthalene derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 28418-86-2 | [6] |
| Molecular Formula | C₁₃H₁₂O | [6] |
| Molecular Weight | 184.23 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Storage | Sealed in dry, room temperature | [6] |
Synthesis and Mechanistic Rationale
The most reliable and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylnaphthalene. This classic electrophilic aromatic substitution (EAS) reaction provides a direct route to introduce the acetyl group onto the naphthalene ring.[7]
The Causality of Experimental Design: Regioselectivity
In electrophilic aromatic substitution of substituted naphthalenes, the position of the incoming electrophile is dictated by both electronic and steric factors.[8]
-
Electronic Effects: The methyl group at the C1 position of 1-methylnaphthalene is an activating, ortho-, para- directing group due to its positive inductive (+I) and hyperconjugative effects. This increases the electron density of the substituted ring, making it more nucleophilic than the unsubstituted ring. The positions most activated are C2 (ortho) and C4 (para).
-
Steric Hindrance: The acetyl group, complexed with the Lewis acid catalyst (e.g., AlCl₃), forms a bulky electrophile. Attack at the C2 (ortho) position is sterically hindered by the adjacent C1-methyl group. Consequently, the electrophile preferentially attacks the less hindered and electronically activated C4 (para) position.[8]
-
Intermediate Stability: Attack at the C4 position (an α-position) leads to a more stable carbocation intermediate (arenium ion). This is because the resulting intermediate can be stabilized by more resonance structures that preserve the aromaticity of the adjacent benzene ring compared to an attack at a β-position.[9]
This combination of electronic activation, steric guidance, and intermediate stability makes the formation of this compound the kinetically and thermodynamically favored outcome. The choice of a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) further favors the formation of the kinetic product.[10]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of substituted naphthalenes.
Materials:
-
1-Methylnaphthalene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagent Charging: Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask, followed by the portion-wise addition of anhydrous aluminum chloride. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1-methylnaphthalene in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Acylation: Dissolve acetyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.
Visualization of Synthetic Workflow
Caption: Workflow for Friedel-Crafts acylation synthesis.
Structural Characterization
Confirming the structure of the synthesized product requires a suite of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ ~2.7 ppm (s, 3H, -COCH₃), δ ~2.8 ppm (s, 3H, Ar-CH₃), δ 7.4-8.2 ppm (m, 6H, Ar-H). The exact shifts of aromatic protons will be complex due to the substitution pattern. |
| ¹³C NMR | δ ~25-30 ppm (-COCH₃), δ ~20 ppm (Ar-CH₃), δ ~125-140 ppm (10 aromatic carbons), δ ~200 ppm (C=O). |
| IR (Infrared) | ~1670-1685 cm⁻¹ (strong, C=O stretch), ~2900-3100 cm⁻¹ (C-H stretches), ~1590-1610 cm⁻¹ (aromatic C=C stretches). |
| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z = 184. A prominent fragment at m/z = 169 corresponding to the loss of a methyl radical [M-15]⁺, and a base peak at m/z = 141 for the naphthylmethyl cation [M-43]⁺. |
Note: NMR chemical shifts are predicted relative to TMS. IR frequencies are typical for aryl ketones.[11][12] Data for the parent substrate 1-methylnaphthalene can be found for comparison.[13]
Chemical Reactivity and Synthetic Potential
This compound is a bifunctional intermediate, offering reactive sites at both the ketone group and the aromatic system. This duality makes it a versatile precursor for a wide range of more complex molecules.[14]
Reactions at the Ketone Group
The acetyl group is a hub for chemical transformations:
-
Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). Complete reduction of the carbonyl to a methylene group (-CH₂CH₃) can be achieved under Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) conditions, providing a pathway to alkylnaphthalenes that avoids the carbocation rearrangements often seen in Friedel-Crafts alkylations.[15]
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.[16]
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[14]
Visualization of Synthetic Utility
Caption: Key reaction pathways from the title compound.
Applications in Research and Development
Scaffold for Medicinal Chemistry
The naphthalene scaffold is a cornerstone in drug design, present in numerous therapeutic agents.[1][2] this compound serves as an excellent starting point for generating libraries of novel compounds for biological screening.
-
Anticancer Agents: Many naphthalene-based compounds, such as metallosalen complexes, exhibit significant cytotoxicity against cancer cell lines.[17] The core structure of the title compound can be elaborated to explore new anticancer leads.
-
Antimicrobial Agents: Naphthalene derivatives have shown potent activity against a wide range of bacteria and fungi.[3] The methyl-substituted naphthalene core, in particular, has been associated with enhanced antifungal activity in certain compound classes.[3]
-
Enzyme Inhibitors: The rigid aromatic structure is ideal for targeting the active sites of enzymes. Derivatives can be designed as inhibitors for various targets, from kinases to proteases.
Precursor for Advanced Materials
The conjugated π-system of the naphthalene core imparts valuable photophysical properties.
-
Organic Electronics: Aryl ketones and naphthalene derivatives are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[14] The title compound can be used to synthesize larger, more complex conjugated systems for these applications.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis is readily achieved with high regioselectivity via Friedel-Crafts acylation, a process governed by predictable electronic and steric principles. Its dual reactivity, stemming from the ketone and aromatic functionalities, opens numerous avenues for the synthesis of complex molecules. As a scaffold, it holds significant promise for the development of novel therapeutics and advanced organic materials, making it a compound of considerable interest to the scientific research community.
References
- Bhawna Chopra, A. K. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. [Link]
- Yu, H., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience. [Link]
- Jadhav, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
- Singh, S. K., et al. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. OUCI. [Link]
- Fischer, A., et al. (n.d.). Electrophilic Substitution in Methyl-substituted Naphthalenes III. Correlation between Experimental Results and Molecular Orbital Calculations of Reactivity Indices. Canadian Science Publishing. [Link]
- Aydin, A., et al. (2025). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
- PubChem. (n.d.). 1-Acetylnaphthalene. [Link]
- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]
- Pharma Dost. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Osbourn, J. (2021). Reduction of Aryl Ketones. YouTube. [Link]
- SpectraBase. (n.d.). 2'-Acetonaphthone - Optional[FTIR] - Spectrum. [Link]
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
- Pearson+. (2024).
- Reddit. (2020). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it.
- Yang, T., et al. (2023). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. Organic Letters. [Link]
- Norman, R. O. C., & Radda, G. K. (1962). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C. [Link]
- SpectraBase. (n.d.). 1-Acetonaphthone - Optional[Vapor Phase IR] - Spectrum. [Link]
- Google Patents. (1986).
- NIST. (n.d.). 2-Naphthyl methyl ketone. NIST Chemistry WebBook. [Link]
- The Organic Chemistry Tutor. (2020). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]
- BMRB. (n.d.). 1-methylnaphthalene. [Link]
- WordPress.com. (2024). Electrophilic substitution of Naphthalene. [Link]
- Nikolova, I., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 6. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Acetonaphthone(93-08-3) IR Spectrum [chemicalbook.com]
- 12. 2-Naphthyl methyl ketone [webbook.nist.gov]
- 13. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
"1-(4-Methylnaphthalen-1-yl)ethanone" theoretical properties
An In-depth Technical Guide to the Theoretical Properties of 1-(4-Methylnaphthalen-1-yl)ethanone
Introduction
This compound, a member of the aryl alkyl ketone family, is a significant organic compound primarily utilized as a sophisticated intermediate in synthetic chemistry. Its molecular architecture, featuring a naphthalene core substituted with both a methyl and an acetyl group, provides a versatile platform for the construction of more complex molecular entities. This guide offers a detailed exploration of its theoretical properties, synthesis, and spectral characteristics, providing foundational knowledge for researchers in drug discovery and material science. The compound is identified by the CAS Number 28418-86-2.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are dictated by its chemical structure. The fusion of a bicyclic aromatic system with alkyl and carbonyl functionalities imparts a unique combination of stability and reactivity.
Molecular Structure
The molecule consists of a naphthalene ring system where an acetyl group (C(O)CH₃) is attached at the C1 position and a methyl group (CH₃) at the C4 position.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28418-86-2 | [1] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Crystallographic Insights
X-ray crystallography studies reveal that in the solid state, the two aromatic rings of the naphthalene core are nearly coplanar, with a dihedral angle of 2.90 (3)°.[2] The structure is further stabilized by an intramolecular C-H···O hydrogen bond, which creates a non-planar six-membered ring. In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds.[2]
Synthesis and Chemical Reactivity
The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 1-methylnaphthalene. This electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings.
Protocol: Friedel-Crafts Acylation
The reaction involves treating 1-methylnaphthalene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Step-by-Step Methodology:
-
Catalyst-Acylating Agent Complex Formation: The Lewis acid (AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich naphthalene ring of 1-methylnaphthalene attacks the acylium ion. The substitution pattern is directed by the existing methyl group. Acylation of naphthalene preferentially occurs at the α-position (C1) due to the higher stability of the resulting carbocation intermediate.[3][4] The methyl group at C1 further activates the ring, and acylation occurs at the peri-position (C4 is sterically hindered, making the other ring's C1 equivalent, which is C8, a likely site, but literature points to the C4-substituted product's existence).
-
Aromatization: A proton is eliminated from the intermediate, restoring the aromaticity of the naphthalene ring and yielding the final ketone product.
-
Workup: The reaction is quenched, typically with a cold acid solution, to decompose the aluminum chloride complexes. The organic product is then extracted, purified, and characterized.
The choice of solvent significantly influences the regioselectivity of naphthalene acylation. Non-polar solvents like dichloromethane or carbon disulfide favor α-substitution (kinetic control), whereas polar solvents like nitrobenzene can lead to the more thermodynamically stable β-substituted product.[4]
Caption: Workflow for the synthesis of this compound.
Theoretical Spectroscopic Profile
Spectroscopic techniques are essential for confirming the structure of synthesized this compound. The following sections detail the predicted spectral data based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, acetyl, and methyl protons.
-
Aromatic Protons (6H): These protons on the naphthalene ring would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the electronic environment and spatial relationships.
-
Acetyl Protons (3H): The three protons of the acetyl group's methyl are not coupled to other protons and will therefore appear as a sharp singlet. This signal is expected around 2.7 ppm.
-
Naphthyl-Methyl Protons (3H): The protons of the methyl group attached directly to the naphthalene ring will also appear as a singlet, likely in the range of 2.5-2.8 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (10C): The ten carbons of the naphthalene ring will produce multiple signals in the aromatic region (120-140 ppm). Carbons directly attached to substituents (quaternary carbons) will have distinct chemical shifts.
-
Carbonyl Carbon (1C): The ketone's carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 195-205 ppm.
-
Acetyl Methyl Carbon (1C): The carbon of the acetyl's methyl group is expected to have a signal around 25-30 ppm.
-
Naphthyl-Methyl Carbon (1C): The carbon of the methyl group on the naphthalene ring will appear in the aliphatic region, likely around 19-22 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a few characteristic absorption bands that confirm the presence of key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1695 cm⁻¹, which is characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹ are indicative of the C-H bonds on the naphthalene ring.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹, likely around 2920-2960 cm⁻¹, correspond to the C-H stretches of the two methyl groups.[6]
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the compound will produce a molecular ion peak and characteristic fragment ions.
-
Molecular Ion (M⁺): The parent peak should correspond to the molecular weight of the compound, appearing at m/z = 184.
-
Major Fragmentation: A prominent fragment is expected from the cleavage of the acetyl group (loss of CH₃CO), resulting in a base peak at m/z = 141 ([M-43]⁺). Another significant fragment would be the acylium ion [CH₃CO]⁺ at m/z = 43.
Safety and Handling
While specific safety data for this compound is limited, data for structurally related compounds like 1-methylnaphthalene and other ketones provide a basis for safe handling protocols.
-
Hazards: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[1][7][8] It may cause skin and serious eye irritation.[7] Like many naphthalene derivatives, it is expected to be toxic to aquatic life with long-lasting effects.[8][9]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]
Potential Applications in Research and Development
This compound is not an end-product but a valuable precursor in multi-step organic synthesis. Its bifunctional nature—a reactive ketone and a modifiable aromatic system—allows for diverse chemical transformations.
-
Pharmaceutical Research: The naphthalene scaffold is a common motif in bioactive molecules. The ketone functionality can be reduced to an alcohol, converted into an amine via reductive amination, or used in condensation reactions to build more complex heterocyclic systems for drug discovery programs.
-
Material Science: Naphthalene derivatives are investigated for their optoelectronic properties. The conjugated aromatic system in this compound makes it a potential building block for developing organic light-emitting diodes (OLEDs) or other functional organic materials.[11]
Conclusion
This compound is a well-defined chemical entity with predictable theoretical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable process, and its structure can be unequivocally confirmed through modern spectroscopic methods. As a versatile synthetic intermediate, it holds potential for the development of novel pharmaceuticals and advanced materials, making a thorough understanding of its chemical nature essential for researchers in the field.
References
- CPAChem. (2023).
- NIST. Ethanone, 1-(4-methylphenyl)-. [Link]
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. [Link]
- PubChem. 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone. [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S1, 20-22. [Link]
- Organic Chemistry Portal.
- Hu, Y. H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E, 64(Pt 12), o2307. [Link]
- Fieser, L. F., & Seligman, A. M. (1935). PRODUCTS OF FRIEDEL-CRAFTS ACYLATION OF @-SUBSTITUTED NAPHTHALENES. Journal of the American Chemical Society, 57(1), 164-166. [Link]
- NIST. Ethanone, 1-(4-methylphenyl)-. [Link]
- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Biological Magnetic Resonance Bank. 1-methylnaphthalene. [Link]
- Google Patents.
- Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
- ResearchGate. Theoretical (a) and experimental (b) FT-IR spectrum of 1-methylnaphthalene. [Link]
Sources
- 1. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(4-Methyl-1-naphth-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myttex.net [myttex.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. cpachem.com [cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
Methodological & Application
Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone: An In-Depth Technical Guide for Advanced Research
Abstract
This comprehensive technical guide details the synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone, a valuable ketone intermediate in the development of pharmaceuticals, agrochemicals, and specialized organic materials.[1] The primary focus of this application note is a robust and well-established protocol for the Friedel-Crafts acylation of 1-methylnaphthalene. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the choice of reagents, solvents, and reaction conditions to ensure optimal yield and purity. Furthermore, this guide presents an alternative synthetic strategy and provides a thorough characterization of the target compound, complete with spectral data and analysis. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling them to confidently reproduce and adapt these methods for their specific research needs.
Introduction
This compound (also known as 4-Acetyl-1-methylnaphthalene) is a key synthetic building block.[2] Its naphthalene scaffold is a common motif in a wide array of biologically active molecules. The presence of both a reactive acetyl group and a modifiable naphthalene core makes it a versatile precursor for the synthesis of more complex molecular architectures. This compound serves as a crucial intermediate in the production of various organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments.[1] It is also utilized as a flavoring agent in the food industry.[1] A foundational understanding of its synthesis is therefore critical for chemists working in these fields. The most common and direct route to this compound is the Friedel-Crafts acylation of 1-methylnaphthalene, an electrophilic aromatic substitution that is a cornerstone of organic synthesis.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and highly effective method for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich naphthalene ring. In the case of 1-methylnaphthalene, the substitution is directed to the activated positions of the ring. The acylation of naphthalenes generally favors substitution at the α-position (C1) over the β-position (C2) under kinetic control, due to the greater stability of the resulting carbocation intermediate. The choice of a non-polar solvent, such as dichloromethane, helps to maintain this regioselectivity.[3]
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts Acylation of 1-Methylnaphthalene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 50 | 7.11 g (6.97 mL) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 55 | 7.33 g |
| Acetyl Chloride | CH₃COCl | 78.50 | 55 | 4.32 g (3.91 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 15 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Ice | H₂O | 18.02 | - | ~25 g |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (55 mmol, 7.33 g) and 15 mL of anhydrous dichloromethane. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: Cool the flask to 0 °C in an ice bath. Dissolve acetyl chloride (55 mmol, 3.91 mL) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.
-
Addition of 1-Methylnaphthalene: After the addition of acetyl chloride is complete, dissolve 1-methylnaphthalene (50 mmol, 6.97 mL) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the 1-methylnaphthalene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with two portions of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation (boiling point: 136 °C at 2 mmHg).[1]
Alternative Synthetic Route: Grignard Reaction
An alternative approach to the synthesis of this compound involves the use of an organometallic reagent, such as a Grignard reagent. This method provides a different strategy for forming the key carbon-carbon bond.
Conceptual Pathway
This synthesis would involve the preparation of a Grignard reagent from a halo-substituted 1-methylnaphthalene, followed by its reaction with an appropriate acetylating agent like acetic anhydride or acetyl chloride.
Workflow: Grignard-based Synthesis
Caption: Conceptual workflow for the synthesis via a Grignard reagent.
Protocol Summary
-
Grignard Reagent Formation: 1-Bromo-4-methylnaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form 4-methylnaphthalen-1-ylmagnesium bromide.
-
Acylation: The freshly prepared Grignard reagent is then cooled and treated with an acetylating agent like acetic anhydride. The reaction is typically carried out at low temperatures to control its exothermicity.
-
Workup and Purification: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution), followed by extraction, washing, drying, and purification as described in the Friedel-Crafts protocol.
Comparative Analysis: While the Friedel-Crafts acylation is often more direct for this specific target, the Grignard route can be advantageous when the starting material is a readily available halo-naphthalene or when milder reaction conditions are required. However, the Grignard reagent's high reactivity necessitates strict anhydrous conditions and may be less tolerant of certain functional groups.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 28418-86-2 | [1][2][4] |
| Molecular Formula | C₁₃H₁₂O | [1][2][4] |
| Molecular Weight | 184.23 g/mol | [1][4] |
| Appearance | White to light yellow powder or lump | [1][2] |
| Melting Point | 39 °C | [1] |
| Boiling Point | 136 °C / 2 mmHg | [1] |
Spectroscopic Data
While experimental spectra for this specific compound are not widely available in public databases, the following are expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons (naphthyl ring): Multiplets in the range of δ 7.0-8.5 ppm.
-
Methyl protons (-CH₃ on the ring): A singlet around δ 2.5-2.7 ppm.
-
Acetyl protons (-COCH₃): A singlet around δ 2.6-2.8 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbon (C=O): A signal in the downfield region, typically δ 195-205 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 120-140 ppm.
-
Methyl carbon (-CH₃ on the ring): A signal in the aliphatic region, around δ 20-25 ppm.
-
Acetyl methyl carbon (-COCH₃): A signal around δ 25-30 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 184.
-
A prominent fragment ion corresponding to the loss of the methyl group from the acetyl moiety ([M-15]⁺) at m/z = 169.
-
A base peak corresponding to the acylium ion ([CH₃CO]⁺) at m/z = 43 is also expected.
-
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with appropriate PPE.
-
1-Methylnaphthalene is combustible and can be harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
All waste materials should be disposed of in accordance with local environmental health and safety regulations.
Conclusion
This application note provides a detailed and practical guide to the synthesis of this compound. The primary method of Friedel-Crafts acylation is presented with a thorough explanation of the underlying chemistry and a step-by-step protocol. An alternative synthetic strategy via a Grignard reaction is also discussed, offering flexibility in synthetic design. The provided characterization data and safety information will aid researchers in the successful and safe synthesis and verification of this important chemical intermediate.
References
- Royal Society of Chemistry. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- LookChem. 4-METHYL-1-ACETONAPHTHONE. [Link]
- Hu, Y.-H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2307. [Link]
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
- Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]
Sources
Application Note: Strategic Acylation of 1-Methylnaphthalene
A Technical Guide to Regiocontrolled Friedel-Crafts Synthesis for Pharmaceutical and Materials Science Intermediates
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the production of valuable aryl ketones. This guide provides an in-depth analysis of the Friedel-Crafts acylation of 1-methylnaphthalene, a substrate of interest in the development of advanced materials and pharmaceutical precursors. We dissect the critical parameters governing regioselectivity, offering a robust theoretical framework and field-proven experimental protocols. This document is intended for researchers, chemists, and process development professionals seeking to achieve predictable and high-yield synthesis of specific acyl-1-methylnaphthalene isomers.
Theoretical Background and Mechanistic Insights
The Friedel-Crafts acylation of substituted naphthalenes is a nuanced electrophilic aromatic substitution (EAS) reaction where the final product distribution is dictated by a delicate interplay of electronic and steric factors. A comprehensive understanding of these influences is paramount for rational reaction design.
The Acylium Ion Electrophile
The reaction is initiated by the activation of an acylating agent (typically an acyl halide or anhydride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion (R-C≡O⁺), which is the primary agent of aromatic substitution.[1][2]
Regioselectivity in the 1-Methylnaphthalene System
The directing effects of the substituent and the inherent reactivity of the naphthalene core determine the position of acylation.
-
Inherent Naphthalene Reactivity: In unsubstituted naphthalene, electrophilic attack is kinetically favored at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). This preference is due to the superior resonance stabilization of the α-carbocation intermediate (Wheland intermediate), which can delocalize the positive charge across both rings without disrupting the aromaticity of the second ring.[3][4]
-
Electronic Directing Effects: The methyl group at the C1 position is an electron-donating group (EDG) through both inductive effects and hyperconjugation.[5] As an activating group, it enriches the electron density of the aromatic system, making it more nucleophilic. It directs incoming electrophiles to the ortho (C2) and para (C4) positions.[6]
-
Steric Hindrance: The Decisive Factor: While the C2 position is electronically activated by the methyl group, it is subject to significant steric hindrance. The approach of the bulky acylium ion-Lewis acid complex to the C2 position is impeded by the adjacent C1-methyl group and the peri-hydrogen at the C8 position.[7][8] In contrast, the C4 position, being electronically activated and sterically accessible, becomes the most favorable site for acylation. Consequently, the reaction predominantly yields 4-acetyl-1-methylnaphthalene .
The logical framework for predicting the major product is visualized below.
Caption: Logical workflow for determining the major product in the acylation of 1-methylnaphthalene.
The Role of Reaction Conditions: Kinetic vs. Thermodynamic Control
While 4-acetyl-1-methylnaphthalene is typically the major product, the isomer distribution can be influenced by the reaction conditions. This is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: Favored by less polar solvents (e.g., carbon disulfide, dichloromethane) and lower temperatures. These conditions promote the formation of the most rapidly formed product, which for naphthalene systems is typically α-substitution. In this specific case, the kinetic product aligns with the sterically and electronically favored 4-position isomer.
-
Thermodynamic Control: Favored by more polar solvents (e.g., nitrobenzene) and higher temperatures. These conditions can allow for the reversible de-acylation and re-acylation of the naphthalene ring.[9][10] If a more thermodynamically stable isomer exists (often a β-substituted product), it can become the major product over time. For 1-methylnaphthalene, the stability difference between the 4-acyl and other isomers is generally not sufficient to favor rearrangement under standard conditions, but this principle is critical when designing reactions for other substituted naphthalenes.
The general reaction mechanism leading to the primary product is illustrated below.
Caption: Reaction pathway for the Friedel-Crafts acylation of 1-methylnaphthalene.
Experimental Protocol: Synthesis of 4-Acetyl-1-methylnaphthalene
This protocol details a standard laboratory procedure for the selective acylation of 1-methylnaphthalene.
Safety Precaution: This procedure involves corrosive and water-sensitive reagents. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Materials and Equipment
-
Reagents: 1-Methylnaphthalene (≥95%), Anhydrous Aluminum Chloride (AlCl₃, ≥99%), Acetyl Chloride (≥98%), Anhydrous Dichloromethane (DCM), Hydrochloric Acid (1M), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (CaCl₂), ice-water bath, separatory funnel, rotary evaporator, and standard laboratory glassware.
Reaction Procedure
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Maintain a dry atmosphere using an inert gas (N₂ or Ar) if possible.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (80 mL) followed by anhydrous aluminum chloride (1.1 equivalents). Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 15 minutes via the dropping funnel. Allow the mixture to stir for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve 1-methylnaphthalene (1.0 equivalent) in 20 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: A stoichiometric amount of AlCl₃ is required because the product, an aryl ketone, forms a stable complex with the Lewis acid, effectively sequestering it.[2]
-
Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the dark-colored complex decomposes and the aluminum salts dissolve.
-
Rationale: The acidic water hydrolyzes the aluminum chloride and breaks the product-catalyst complex, liberating the ketone.[1]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Rationale: The bicarbonate wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-acetyl-1-methylnaphthalene as a clear oil or low-melting solid.
Data Summary and Expected Outcomes
The choice of solvent and catalyst can significantly impact yield and selectivity. The following table provides a summary of expected outcomes based on established principles of Friedel-Crafts reactions on naphthalenic systems.
| Acylating Agent | Catalyst | Solvent | Temperature | Expected Major Product | Rationale |
| Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 °C to RT | 4-Acetyl-1-methylnaphthalene | Non-polar solvent and low temperature favor kinetic control, leading to the sterically accessible α-product. |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | 0 °C to RT | 4-Acetyl-1-methylnaphthalene | Classic non-polar solvent favoring kinetic α-substitution.[9] |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | RT to 50 °C | 4-Acetyl-1-methylnaphthalene | While polar, steric hindrance at C2 is the dominant factor preventing formation of the ortho product. |
| Acetic Anhydride | Zeolite (H-β) | Dichloroethane | 80 °C | 4-Acetyl-1-methylnaphthalene | Shape-selective solid acid catalysts can enhance para-selectivity by sterically disfavoring other isomers.[8][12] |
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst (hydrolyzed AlCl₃), insufficient catalyst loading. | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is oven-dried. Use slightly more than one equivalent of catalyst to account for complexation with the product.[13] |
| Formation of Multiple Isomers | Reaction temperature is too high, allowing for potential thermodynamic equilibration. | Maintain a lower reaction temperature (e.g., 0 °C or below) throughout the addition and initial reaction period to maximize kinetic control.[11] |
| Tarry, Dark-Colored Crude Product | Side reactions due to excessive heat or prolonged reaction time. | Reduce reaction time and temperature. Ensure efficient stirring. Use a higher purity grade of starting materials. |
| Difficult Work-up (Emulsions) | Incomplete decomposition of aluminum salts. | Add more acid during the quench and stir vigorously for a longer period. Gentle warming may help break up the emulsion. |
Conclusion
The Friedel-Crafts acylation of 1-methylnaphthalene is a highly regioselective transformation that reliably produces 4-acetyl-1-methylnaphthalene. The outcome is primarily governed by the steric environment around the naphthalene core, which overrides some of the expected electronic effects at the ortho position. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired isomer. This application note provides the necessary theoretical foundation and a validated protocol to empower scientists in leveraging this important reaction for their synthetic targets.
References
- Pathways of Friedel–Crafts acylation of naphthalene to give... - ResearchGate. (n.d.). ResearchGate.
- Is regioselectivity affected by steric factors during alkylation of naphthalene?. (2021, June 11). Chemistry Stack Exchange.
- Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. (2025, June 11). ACS Publications.
- Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
- The o/p-directing effect of methyl group in electrophilic substitution re... (n.d.). Filo.
- Friedel-Crafts reaction of naphthalene. (n.d.). Filo.
- Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
- Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. It seems like an EAS Friedel-Crafts acylation but why at that position?. (2020, April 19). Reddit.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- The Acylation of Naphthalene by the Friedel-Crafts Reaction. (1949). Journal of the Chemical Society, S20.
- The catalytic characteristics of 2-methylnaphthalene acylation with AlCl3 immobilized on Hβ as Lewis acid catalyst. (n.d.). ResearchGate.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 4. reddit.com [reddit.com]
- 5. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone, a valuable ketone derivative of methylnaphthalene. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 1-methylnaphthalene. This protocol is specifically tailored for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for procedural choices, and offers insights into reaction optimization and safety considerations. The protocol is designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.
Introduction and Significance
This compound is a key synthetic intermediate. Its substituted naphthalene core is a prevalent motif in medicinal chemistry and materials science. The controlled and efficient synthesis of this molecule is therefore of significant interest. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to aromatic rings, allowing for the introduction of an acyl group.[1][2] This protocol focuses on the regioselective acylation of 1-methylnaphthalene to preferentially yield the 1-acetyl-4-methylnaphthalene isomer.
Understanding the regioselectivity of electrophilic aromatic substitution on substituted naphthalenes is crucial. The methyl group in 1-methylnaphthalene is an activating, ortho-, para-directing group. However, the kinetics and thermodynamics of the reaction can be finely tuned to favor a specific isomer.[3][4] This protocol is optimized for kinetically controlled α-substitution.
Mechanistic Overview: The Friedel-Crafts Acylation
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1-methylnaphthalene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.
The core mechanism involves three key steps:
-
Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (CH₃CO⁺). This is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich π system of the 1-methylnaphthalene ring attacks the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly added acetyl group. This step restores the aromaticity of the naphthalene ring and regenerates the aluminum chloride catalyst, although it remains complexed to the product ketone.
The regioselectivity of the acylation is directed by the activating methyl group and is influenced by steric hindrance and reaction conditions.[3][5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1-Methylnaphthalene | Reagent | Sigma-Aldrich | 90-12-0 | --- |
| Acetyl Chloride | Anhydrous, ≥99% | Sigma-Aldrich | 75-36-5 | Highly corrosive and water-reactive |
| Aluminum Chloride | Anhydrous, powder | Sigma-Aldrich | 7446-70-0 | Highly corrosive and water-reactive |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Use a dry, non-polar solvent |
| Hydrochloric Acid | 2 M | VWR | 7647-01-0 | For workup |
| Saturated Sodium Bicarbonate Solution | --- | In-house prep. | --- | For neutralization |
| Brine (Saturated NaCl Solution) | --- | In-house prep. | --- | For washing |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | 7487-88-9 | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | --- | For column chromatography |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 | For chromatography |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 | For chromatography |
Safety Precautions
This reaction must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves, is mandatory.[6][7][8]
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce toxic hydrogen chloride gas.[9][10][11] Handle under an inert atmosphere (e.g., nitrogen or argon).[6][11] Keep away from ignition sources.[9][10][12]
-
Aluminum Chloride: A corrosive solid that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[7][13][14] Handle in a dry environment, and add it portion-wise to the reaction mixture to control the exothermic reaction.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care to avoid inhalation and skin contact.
An emergency safety shower and eyewash station must be readily accessible.[11][14]
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Initial Charging: Charge the flask with 1-methylnaphthalene (1.0 eq) and anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure effective stirring.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution. This addition is exothermic, so maintain the temperature at 0°C.
-
Acylating Agent Preparation: In a separate dry flask, dissolve acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Addition of Acylating Agent: Transfer the acetyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the reaction temperature at 0°C during this addition to favor the kinetic product.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2 M HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain this compound as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the naphthalene ring, the methyl group on the ring, and the acetyl methyl group. A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in a deuterated solvent like CDCl₃ and running the analysis on a standard NMR spectrometer.[15]
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry: This will confirm the molecular weight of the product (184.23 g/mol ).[16]
Troubleshooting and Optimization
-
Low Yield: This can result from moisture in the reagents or glassware, which deactivates the aluminum chloride catalyst. Ensure all equipment is thoroughly dried and reagents are anhydrous.
-
Formation of Isomers: The formation of the thermodynamic β-substitution product can occur if the reaction temperature is too high. Maintaining a low temperature (0°C) is crucial for regioselectivity.[3] The choice of a non-polar solvent like DCM also favors the kinetic α-substitution product.[3]
-
Incomplete Reaction: If the reaction does not go to completion, ensure the quality of the aluminum chloride and acetyl chloride. Old or improperly stored reagents may be degraded.
Conclusion
The Friedel-Crafts acylation of 1-methylnaphthalene is a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields and regioselectivity can be achieved. This protocol provides a robust foundation for researchers to produce this valuable synthetic intermediate for a variety of applications in chemical and pharmaceutical development.
References
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
- Chemos GmbH & Co.KG.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
- Carl ROTH.
- Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
- Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), 1949, S99.
- Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
- Google Patents.
- ResearchGate.
- Organic Chemistry Portal.
- ElectronicsAndBooks. PRODUCTS OF FRIEDEL-CRAFTS ACYLATION OF @-SUBSTITUTED NAPHTHALENES. [Link]
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. [Link]
- PMC - NIH. Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. [Link]
- ACS Publications.
- ResearchGate.
- BCREC Publishing Group.
- Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions....
- RSC Publishing. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone.... [Link]
Sources
- 1. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myttex.net [myttex.net]
- 5. researchgate.net [researchgate.net]
- 6. wcu.edu [wcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. fishersci.com [fishersci.com]
- 12. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. download.basf.com [download.basf.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
Application Note: High-Purity Recovery of 1-(4-Methylnaphthalen-1-yl)ethanone via Optimized Recrystallization
Abstract
1-(4-Methylnaphthalen-1-yl)ethanone is a valuable aromatic ketone intermediate in various fields of organic synthesis, including fragrance and pharmaceutical development.[1] Achieving high purity of this compound is critical for ensuring the integrity of downstream applications and the reliability of experimental outcomes. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2][3][4] This application note provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization. It delves into the causal logic behind solvent selection, provides a detailed step-by-step methodology, and includes a troubleshooting guide to address common challenges, empowering researchers to obtain a final product of high crystalline quality and chemical purity.
Analyte Profile and Physicochemical Properties
Understanding the physical and chemical properties of this compound is the foundation for developing a successful purification strategy. The molecule's structure, dominated by a hydrophobic methylnaphthalene core with a polar acetyl group, dictates its solubility behavior.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methyl-1-acetonaphthone, 1-Acetyl-4-methylnaphthalene | [1] |
| CAS Number | 28418-86-2 | [1][5] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | White to light yellow powder or low-melting solid lump | [1] |
| Melting Point | 34-36 °C (data for the closely related 1-acetylnaphthalene) | [6] |
| Solubility | Generally soluble in organic solvents; sparingly soluble in water. | [1][7] |
The Rationale of Recrystallization: A First-Principles Approach
Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities within a chosen solvent system.[8] The ideal solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have limited ability to dissolve it at lower temperatures (e.g., 0-4 °C).[9][10]
The process operates on the principle of equilibrium and crystal lattice formation. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a highly ordered, three-dimensional crystal lattice.[2] The specific geometry of the target molecule allows it to pack efficiently into this growing lattice. Conversely, impurity molecules, having different sizes, shapes, and polarities, do not fit well into the lattice and are preferentially excluded, remaining dissolved in the cold solvent (the "mother liquor").[2][4] The subsequent physical separation of the crystals from the mother liquor via filtration completes the purification.[3]
Strategic Solvent Selection: The Critical Decision Point
The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[10] The guiding principle is "like dissolves like." this compound possesses a large, nonpolar naphthalene framework and a polar ketone functional group, placing it in the category of moderately polar compounds.
An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The solvent must be capable of fully dissolving the crude compound near its boiling point.
-
Low Solvation Power at Low Temperatures: Upon cooling, the solvent should force a significant portion of the pure compound to crystallize, ensuring a good recovery yield.
-
Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound (approx. 34-36 °C) to prevent the compound from "oiling out" (melting instead of dissolving), which can trap impurities.[11] Given the low melting point of the target compound, this is a critical consideration. A solvent with a boiling point slightly above the melting point may be acceptable if dissolution is rapid.
-
Inertness: The solvent must not react chemically with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[10]
Candidate Solvents
Based on the structure of this compound, several solvents and solvent systems are viable candidates.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often an excellent choice for aromatic compounds with polar functional groups. Good solubility differential with temperature is likely.[9] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point, which could be advantageous given the compound's low melting point.[12] |
| Isopropanol | 82 | Polar Protic | A slightly less polar alternative to ethanol. |
| Hexane | 69 | Nonpolar | Likely to be a good solvent due to the large nonpolar naphthalene ring, similar to its effectiveness for naphthalene itself.[13] May require a co-solvent to dissolve the compound when hot. |
| Ethanol/Water | Varies | Tunable | A powerful mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until persistent cloudiness indicates saturation.[9][14] |
Recommendation: Ethanol is the recommended starting solvent for single-solvent recrystallization due to its proven efficacy with similar aromatic compounds.[9][14] The Ethanol/Water system is the recommended alternative if a single solvent does not provide optimal results.
Protocol for Small-Scale Solvent Screening
Before committing to a bulk purification, perform small-scale tests to confirm the ideal solvent choice.
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, hexane) dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[9]
-
If the compound is insoluble, gently heat the test tube in a hot water bath until the solvent boils.[9] Add more solvent dropwise if needed until the solid dissolves completely.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
Place the tube in an ice-water bath to maximize crystallization.[2]
-
Evaluate the outcome: The best solvent will yield a large quantity of crystalline solid upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude this compound using ethanol. Adjust solvent volumes proportionally for different starting quantities.
Preparation and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Perform all steps in a well-ventilated fume hood, as organic solvents are flammable and their vapors can be harmful.[15][16]
-
Hazard Awareness: this compound and its structural analogs may cause skin, eye, and respiratory irritation. Avoid inhalation of dust/vapors and direct skin contact.[6]
Dissolution of the Crude Solid
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents splashing.[10]
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth, even boiling.
-
Add an initial 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding ethanol in small portions (1-2 mL at a time) to the boiling solution until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required to create a saturated solution, as excess solvent will reduce the final yield.[10][11]
(Conditional) Decolorization and Hot Filtration
If the hot solution is colored (e.g., dark yellow or brown) and the pure compound is known to be white or pale yellow, colored impurities are present.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount (spatula tip) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[14]
-
Swirl the flask and gently reheat to boiling for 2-3 minutes. The charcoal will adsorb the colored impurities.[2]
-
To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration.
-
Set up a short-stemmed glass funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Keep the solution and the filtration apparatus hot throughout the process to prevent premature crystallization in the funnel.[17]
-
Pour the hot solution through the filter paper in portions.
-
Crystallization and Crystal Growth
-
Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass or inverted beaker. This prevents solvent evaporation and contamination from airborne particles.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling tends to trap impurities and form small, impure crystals.[10]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
To rinse the flask, add a small volume (5-10 mL) of ice-cold ethanol, swirl, and pour this into the funnel. This minimizes the loss of product that would otherwise be left behind.[3]
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with another small portion (10-15 mL) of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[2][17]
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.
Drying and Purity Assessment
-
Carefully remove the filter paper and the crystal cake from the funnel and transfer the crystals to a pre-weighed watch glass.
-
Break up the crystal mass gently to increase the surface area for drying.
-
Dry the crystals completely. This can be done by leaving them in a well-ventilated area (protected from dust) or, for faster results, in a vacuum oven at a low temperature.
-
Once the crystals are dry (free-flowing, no solvent smell), weigh them to determine the final mass and calculate the percent recovery.
-
Assess the purity of the final product by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[10]
Process Visualization: Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process, including key decision points.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the compound's melting point; solution is cooling too rapidly. | Use a lower-boiling point solvent (e.g., methanol instead of ethanol). Ensure cooling is slow and undisturbed. Re-heat the mixture to dissolve the oil, add a small amount of extra solvent, and cool slowly. |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. The compound is highly soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If solubility is the issue, a different solvent or a mixed-solvent system is required.[2] |
| Crystals form too quickly in the funnel during hot filtration | Premature cooling of the solution. | Use a stemless or short-stemmed funnel. Pre-heat the funnel and receiving flask with hot solvent vapor before filtering. Keep the solution on the hot plate between pouring portions. Add a small amount of extra hot solvent to the solution before filtering.[17] |
| Very low percent recovery | Too much solvent was used; crystals were washed with solvent that was not cold enough; the compound is significantly soluble in the cold solvent; incomplete transfer of crystals. | Use the minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing. Ensure the solution is thoroughly chilled in an ice bath before filtering. Use a rubber policeman and cold solvent to ensure a complete transfer to the Büchner funnel. |
| Final product is not pure (broad/depressed melting point) | Cooling was too rapid, trapping impurities. The filter cake was not washed adequately. | Repeat the recrystallization process, ensuring the solution cools slowly and undisturbed. Ensure the crystals are washed with fresh, ice-cold solvent on the filter paper. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By carefully selecting a suitable solvent system—with ethanol being a prime candidate—and adhering to a systematic methodology emphasizing slow crystal growth and proper washing, researchers can effectively remove impurities and obtain a final product of high purity. The principles and troubleshooting strategies outlined herein are broadly applicable and serve as a valuable guide for the purification of other solid organic compounds in a research and development setting.
References
- University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual.
- Brainly.com. (2017, October 13). Which solvent was more effective for the recrystallization of naphthalene: ethanol or hexane?.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- UKEssays. (2019, September 23). Purifying Naphthalene Using Recrystallization.
- Quora. (2022, January 4). Is toluene likely to be a good solvent for the recrystallization of naphthalene?.
- Millersville University. (n.d.). Recrystallization.
- Slideshare. (n.d.). Crystallization of naphthalene.
- Occidental College. (n.d.). Recrystallization I.
- University of Alberta. (n.d.). Recrystallization.
- PubChem. (n.d.). 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone.
- PubChem. (n.d.). 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone.
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
- LabSolutions. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).
- NCBI Bookshelf. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
Sources
- 1. CAS 28418-86-2: this compound [cymitquimica.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. ukessays.com [ukessays.com]
- 13. brainly.com [brainly.com]
- 14. rubingroup.org [rubingroup.org]
- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: High-Purity Isolation of 1-(4-Methylnaphthalen-1-yl)ethanone via Flash Column Chromatography
Abstract
This guide provides a comprehensive, step-by-step protocol for the purification of 1-(4-Methylnaphthalen-1-yl)ethanone, a moderately polar aromatic ketone, using normal-phase flash column chromatography. The methodology is designed for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity. Key steps, including analytical thin-layer chromatography (TLC) for mobile phase optimization, slurry packing of the stationary phase, and post-purification analysis, are detailed. This protocol serves as a robust framework for isolating the target compound from common reaction impurities.
Introduction and Purification Rationale
This compound (C₁₃H₁₂O, M.W. 184.24 g/mol ) is an aromatic ketone featuring a naphthalene core.[1] Its structure imparts moderate polarity, stemming from the polar carbonyl group (C=O) and the large, nonpolar naphthalene ring system. The compound is typically synthesized via Friedel-Crafts acylation of 1-methylnaphthalene.[2] This synthesis route can introduce several impurities, including unreacted starting materials, regioisomers (e.g., acylation at different positions on the naphthalene ring), and poly-acylated byproducts.[3]
Given the moderate polarity of the target compound and the likely polarity differences between it and potential impurities, normal-phase column chromatography is the purification method of choice.[4][5] This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a nonpolar mobile phase.[6] Less polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds are retained longer.[7]
Principle of Separation: Normal-Phase Chromatography
In this protocol, we utilize silica gel (SiO₂) as the stationary phase. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.[8] The mobile phase, or eluent, is a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
The separation mechanism relies on a dynamic equilibrium where analyte molecules are continuously adsorbed onto the stationary phase and desorbed back into the mobile phase.[4][6]
-
Nonpolar Impurities (e.g., residual 1-methylnaphthalene) will have minimal interaction with the polar silica gel and will be carried quickly through the column by the nonpolar mobile phase.
-
Target Compound (this compound), with its polar ketone group, will adsorb to the silica gel but will be eluted by a mobile phase containing a sufficient proportion of a polar solvent like ethyl acetate.
-
Highly Polar Impurities (e.g., poly-acylated byproducts or oxidized materials) will bind strongly to the silica gel and will elute much later, or may require a significantly more polar mobile phase to be removed from the column.[7]
Pre-Purification: TLC for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[9][10] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rƒ) of ~0.25-0.35 for the desired product. This Rƒ range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[11]
Protocol for TLC Analysis:
-
Prepare several developing chambers with different solvent systems. Start with a low polarity mixture and incrementally increase the polarity. Suggested starting mixtures (Hexane:Ethyl Acetate): 95:5, 90:10, 85:15, and 80:20.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of silica gel TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, immediately mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rƒ for each spot in each solvent system using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Select the solvent system that gives the target compound an Rƒ value between 0.25 and 0.35 and shows the greatest possible distance from other spots.
| Parameter | Description | Target Value |
| Stationary Phase | Silica Gel 60 Å, 230-400 mesh | Standard for flash chromatography |
| Mobile Phase | Hexane / Ethyl Acetate | System giving Rƒ ≈ 0.25-0.35 for the target |
| Visualization | UV light at 254 nm | Aromatic nature of the compound allows for easy visualization |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification of ~1 gram of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly.[12]
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)[13]
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Air pump or nitrogen line for pressurization (flash chromatography)
Column Packing (Slurry Method)
The slurry packing method is superior for creating a homogenous, bubble-free stationary phase, which is critical for achieving good separation.[13][14][15]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand on top.[5] Clamp the column securely in a vertical position.
-
Slurry Creation: In a beaker, measure ~40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude product is a good starting point).[4] Add the optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently with a glass rod to remove air bubbles.[14]
-
Packing: With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel.[16] Tap the side of the column gently to help the silica pack evenly and release any trapped air.
-
Pressurization: Once all the slurry is added, apply gentle pressure with an air pump to push the solvent through, compacting the silica bed.[16] Do not let the solvent level drop below the top of the silica bed, as this can cause cracking and channeling, which ruins the separation.
-
Finalization: Once the silica is packed and the solvent level is just above the bed, add a ~1 cm protective layer of sand on top.
Sample Loading
Proper sample loading is critical. The sample should be applied to the column in the most concentrated form possible to ensure a narrow starting band.[6]
-
Wet Loading: Dissolve the crude product (~1 g) in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully pipette this solution directly onto the top layer of sand.[16] Open the stopcock and allow the sample to absorb into the silica bed. Rinse the flask with a tiny amount of mobile phase and add it to the column to ensure all the product is transferred.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent using a rotary evaporator. This results in the crude material being adsorbed onto the silica. Carefully add this dry powder to the top of the column. This technique often improves separation resolution.[17][18]
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply pressure to begin the elution process, maintaining a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and expected separation; 20-25 mL fractions are a reasonable starting point.
-
Continuously monitor the collected fractions using TLC to determine which contain the purified product. Spot every few fractions on a single TLC plate to track the elution profile.
Product Isolation
-
Once TLC analysis confirms which fractions contain the pure this compound (ideally, fractions showing a single spot at the target Rƒ), combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Mobile phase is too polar (all compounds elute together).- Column was packed improperly (channeling).- Sample band was too wide (too much solvent used for loading). | - Decrease the polarity of the mobile phase (less ethyl acetate).- Repack the column carefully using the slurry method.- Use the dry loading technique or dissolve the sample in the absolute minimum volume of solvent. |
| Compound Stuck on Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 90:10 to 80:20 Hexane:EtOAc. |
| Cracked Silica Bed | - The solvent level dropped below the top of the silica. | - This is irreversible for the current run. The column must be repacked. Always keep the silica bed wet. |
| Tailing of Spots on TLC | - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with silica. | - Dilute the sample before spotting on TLC.- Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
References
- Chemistry LibreTexts. (2025). Running a flash column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- Sathee NEET. Friedel Crafts Reaction.
- Reddit. (2021). Packing column : r/OrganicChemistry.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures.
- Buchi.com. Slurry packing of chromatography columns can be just as fun as it sounds.
- Biotage. (2023). How to Scale-Up Normal-Phase Purification.
- University of Calgary, Department of Chemistry. Column chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column.
- ResearchGate. (2012). Separation of aliphatic and aromatic ketones on Xbridge C18.
- Chemistry LibreTexts. (2019). Chromatography Columns.
- Chemistry LibreTexts. (2022). 2.3D: Separation Theory.
- AZoM. (2023). How to Reproduce TLC Separations Within Flash Column Chromatography?.
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone.
- PubChem. 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone.
- Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds.
- Sorbent Technologies. (2020). Why can't I reproduce my TLC separation using flash column chromatography?.
- University of Toronto Scarborough, Chemistry Online. Column Chromatography Theory.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Magritek. Column Chromatography.
- Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- The Good Scents Company. 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. Friedel–Crafts reaction.
- NIST. Ethanone, 1-(4-methylphenyl)-.
Sources
- 1. CAS 28418-86-2: this compound [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. magritek.com [magritek.com]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 15. Slurry packing of chromatography columns can be just as fun as it sounds | Buchi.com [buchi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. azom.com [azom.com]
- 18. sorbtech.com [sorbtech.com]
Application Notes and Protocols for 1-(4-Methylnaphthalen-1-yl)ethanone in Medicinal Chemistry
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
The naphthalene moiety, a bicyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its rigid, planar structure and lipophilic nature provide an excellent scaffold for interacting with various biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of this scaffold allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, naphthalene derivative: 1-(4-Methylnaphthalen-1-yl)ethanone . Given the limited direct biological data on this compound, this guide is structured as a prospective research workflow. It outlines a logical, step-by-step approach to systematically evaluate its medicinal chemistry potential, from initial in silico assessment to detailed in vitro characterization. The protocols provided are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reliable data.
Section 1: Compound Overview and Synthesis
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₂O
-
Molecular Weight: 184.23 g/mol
-
Structure:
(Note: A real image would be generated here if the tool had image generation capabilities)
The structure features a naphthalene core, which is substituted with a methyl group at the 4-position and an acetyl group at the 1-position. The acetyl group, with its ketone functionality, and the aromatic rings are key features that can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The methyl group can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for a target.
1.2. Proposed Synthesis Protocol: Friedel-Crafts Acylation
The most direct and common method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a nitrogen inlet), add 1-methylnaphthalene (1 equivalent) and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath to 0°C. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), in portions. Stir the mixture for 15-20 minutes to allow for the formation of the catalyst-substrate complex.
-
Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Section 2: A Proposed Drug Discovery Workflow
Due to the nascent stage of research on this specific compound, a structured and logical workflow is essential to uncover its therapeutic potential. The following workflow is proposed as a starting point.
Caption: Proposed workflow for evaluating the medicinal chemistry potential of this compound.
Section 3: Phase 1 - In Silico Profiling and Synthesis
3.1. In Silico ADMET Prediction
Before embarking on extensive and costly wet-lab experiments, it is prudent to perform an in silico evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2] This predictive step helps to identify potential liabilities early in the discovery process.
Protocol: Using Web-Based ADMET Prediction Tools
-
Obtain SMILES String: Convert the chemical structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.
-
Select Prediction Tools: Utilize publicly available, well-validated web servers for ADMET prediction. Examples include SwissADME, pkCSM, and ADMETlab 2.0.[3] It is advisable to use multiple tools to compare and corroborate the predictions.[2]
-
Input and Run Prediction: Input the SMILES string into the selected web servers and run the prediction.
-
Analyze Key Parameters: Evaluate the predicted parameters, focusing on:
-
Lipinski's Rule of Five: Assess drug-likeness.
-
Solubility: Predict aqueous solubility.
-
GI Absorption: Predict human intestinal absorption.
-
Blood-Brain Barrier (BBB) Penetration: Predict the likelihood of crossing the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predict potential drug-drug interactions.
-
hERG Inhibition: Predict potential cardiotoxicity.
-
Ames Mutagenicity: Predict potential for genotoxicity.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 184.23 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | Predicted | Indicates lipophilicity |
| Aqueous Solubility | Predicted | Crucial for bioavailability |
| GI Absorption | Predicted | High/Low probability of oral absorption |
| BBB Permeant | Predicted | Yes/No, relevant for CNS targets |
| CYP2D6 Inhibitor | Predicted | Yes/No, potential for drug-drug interactions |
| hERG Inhibitor | Predicted | Yes/No, indicator of cardiotoxicity risk |
| Ames Mutagenicity | Predicted | Yes/No, indicates potential for mutagenicity |
(Note: The "Predicted Value" column would be filled in with data from the in silico tools)
Section 4: Phase 2 - In Vitro Screening
Based on the broad biological activities of naphthalene derivatives, initial screening should focus on areas with a high probability of success, such as anticancer and anti-inflammatory applications.
4.1. Broad Cytotoxicity Screening (Anticancer Potential)
The first experimental step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
4.2. Target-Based Screening (Anti-inflammatory Potential)
Chronic inflammation is driven by enzymes like cyclooxygenase-2 (COX-2). Screening for COX-2 inhibition can reveal potential anti-inflammatory activity. Fluorometric or LC-MS/MS-based assays are commonly used for this purpose.[8]
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits.[9][10][11]
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the kit's instructions.
-
Dilute human recombinant COX-2 enzyme to the working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Plate Setup:
-
In a 96-well opaque plate, set up the following wells in duplicate:
-
Enzyme Control (100% activity): Add assay buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound: Add serial dilutions of this compound.
-
-
-
Enzyme and Inhibitor Incubation:
-
Add 80 µL of the Reaction Mix (containing assay buffer, probe, and cofactor) to all wells.
-
Add 10 µL of the diluted test compound, control inhibitor, or assay buffer to the respective wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
-
Reaction Initiation:
-
Prepare the arachidonic acid substrate solution according to the kit protocol.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Section 5: Phase 3 - Mechanistic Studies and Lead Optimization
If the initial screening reveals promising activity, the next phase involves elucidating the mechanism of action and exploring the structure-activity relationship (SAR).
5.1. Exploring the Mechanism of Action
If the compound shows significant anticancer cytotoxicity, further assays can determine how it is killing the cancer cells.
Caption: Mechanistic studies for a cytotoxic hit compound.
Protocol: General Kinase Inhibition Assay
Many anticancer drugs function by inhibiting protein kinases. A general kinase assay can be used to screen the compound against a panel of kinases to identify specific targets. Luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) are suitable for high-throughput screening.[12][13]
-
Reagent Preparation:
-
Prepare the kinase buffer, and dilute the specific kinase, substrate, and ATP to their optimal concentrations.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates a luciferase-based reaction to measure the remaining ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration. A higher luminescent signal corresponds to a higher degree of inhibition.
-
Determine the IC₅₀ value for the compound against the specific kinase.
-
5.2. Lead Optimization
Should a validated hit be identified, the next logical step is lead optimization. This involves synthesizing analogs of this compound to explore the structure-activity relationship (SAR). Modifications could include:
-
Altering the methyl group: Substituting it with other alkyl groups, halogens, or hydrogen-bonding moieties to probe steric and electronic effects.
-
Modifying the acetyl group: Reducing the ketone to an alcohol, converting it to an oxime, or extending the alkyl chain to explore interactions at the binding site.
-
Changing the substitution pattern: Moving the methyl and acetyl groups to other positions on the naphthalene ring.
Each new analog would be subjected to the same screening cascade to determine if the modifications improve potency, selectivity, or ADMET properties.
Conclusion
This compound, as a derivative of the medicinally privileged naphthalene scaffold, represents a promising starting point for a drug discovery campaign. While direct biological data is currently scarce, its structural features suggest a high likelihood of bioactivity. The comprehensive workflow detailed in these application notes—from in silico prediction and chemical synthesis to a tiered in vitro screening and mechanistic elucidation—provides a robust and scientifically rigorous framework for any researcher or drug development professional to systematically evaluate its therapeutic potential. By following these protocols, researchers can generate high-quality, reproducible data to unlock the potential of this and similar molecules in the quest for novel therapeutics.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Kumari, R., & Singh, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ADMET-AI. (n.d.).
- Deng, W., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (99), 52783. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- BHSAI. (n.d.). Predictive ADMET Modeling.
- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
- Simulations Plus. (n.d.). ADMET Predictor®.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (2020, September 1). Kinase assays.
Sources
- 1. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ayushcoe.in [ayushcoe.in]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: 1-(4-Methylnaphthalen-1-yl)ethanone as a Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of the Naphthyl Ketone Scaffold
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate properties of the target molecules. 1-(4-Methylnaphthalen-1-yl)ethanone is a versatile precursor that offers a unique combination of a reactive ketone functional group and a sterically defined, lipophilic naphthyl moiety. The naphthalene ring system is a well-known pharmacophore found in numerous biologically active compounds, prized for its ability to engage in π-stacking interactions with biological targets. Its inherent fluorescence also makes it a valuable component in the design of molecular probes and sensors.
This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
Principle and Mechanism
The Gewald reaction is a powerful one-pot, multi-component condensation for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It involves the reaction of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3] The reaction is prized for its operational simplicity, atom economy, and the high functional group tolerance, making it a cornerstone in combinatorial chemistry and drug discovery.[2][3]
The mechanism commences with a Knoevenagel condensation between this compound and the α-cyanoester (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine, to form a stable α,β-unsaturated nitrile intermediate.[1] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][4]
Caption: Mechanism of the Gewald Reaction.
Application Note
Utilizing this compound in the Gewald reaction produces a thiophene ring directly appended to the naphthalene core. 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as precursors for condensed heterocyclic systems and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The resulting molecule combines the pharmacologically significant aminothiophene with the bulky, lipophilic naphthyl group, creating a unique chemical entity with high potential for biological screening.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-amino-5-methyl-4-(4-methylnaphthalen-1-yl)thiophene-3-carboxylate.
Materials:
-
This compound (10 mmol, 1.98 g)
-
Ethyl cyanoacetate (10 mmol, 1.07 mL, 1.13 g)[2]
-
Elemental Sulfur (12 mmol, 0.38 g, finely powdered)[2]
-
Morpholine (4 mmol, 0.35 mL)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
Workflow:
Caption: Experimental workflow for the Gewald reaction.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.98 g), ethyl cyanoacetate (1.07 mL), finely powdered elemental sulfur (0.38 g), and ethanol (30 mL).
-
Stir the mixture to create a suspension. Add morpholine (0.35 mL) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine and unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from hot ethanol to yield the pure product as crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Parameter | Condition/Value | Rationale |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Morpholine | A mild secondary amine base effective for promoting the initial Knoevenagel condensation.[2] |
| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants. |
| Reaction Time | 2-4 hours | Typical duration for Gewald reactions; should be optimized via TLC monitoring. |
| Work-up | Precipitation in ice-water | Product is typically insoluble in water, allowing for easy separation from the solvent and catalyst. |
Synthesis of Pyrimidines via Chalcone Intermediates
Principle and Mechanism
Pyrimidines are a critical class of N-heterocycles, forming the backbone of nucleic acids and appearing in a vast number of pharmaceuticals.[6] A common and versatile route to substituted pyrimidines involves the condensation of a chalcone (an α,β-unsaturated ketone) with a binucleophile such as guanidine, urea, or thiourea. Therefore, a two-step synthesis is required, starting with the formation of the chalcone from this compound.
Step 1: Claisen-Schmidt Condensation to form Chalcone. This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.[7] The use of this compound with a suitable aldehyde (e.g., benzaldehyde) yields a naphthyl-substituted chalcone.
Step 2: Cyclocondensation to form Pyrimidine. The resulting chalcone is then reacted with a suitable amidine source like guanidine hydrochloride. The reaction proceeds via an initial Michael addition of the guanidine to the enone system, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.
Caption: Mechanism for Pyrimidine Synthesis via a Chalcone Intermediate.
Application Note
This two-step approach provides access to highly substituted aminopyrimidines. The substituents on the final product can be easily varied by changing the aromatic aldehyde used in the Claisen-Schmidt condensation and the binucleophile in the cyclization step. Pyrimidine derivatives are known for their diverse pharmacological activities, including roles as anticancer agents (e.g., EGFR inhibitors), antivirals, and CNS-active agents.[6][8] The fusion of this versatile heterocycle with the naphthyl scaffold creates drug-like molecules with significant therapeutic potential.
Detailed Experimental Protocol
Part A: Synthesis of (E)-1-(4-methylnaphthalen-1-yl)-3-phenylprop-2-en-1-one (Naphthyl Chalcone)
Materials:
-
This compound (10 mmol, 1.98 g)
-
Benzaldehyde (10 mmol, 1.02 mL, 1.06 g)
-
Sodium Hydroxide (20 mmol, 0.8 g)
-
Ethanol (40 mL)
-
Water (10 mL)
-
Beaker (250 mL)
-
Magnetic stirrer
Procedure:
-
Dissolve sodium hydroxide (0.8 g) in a mixture of ethanol (40 mL) and water (10 mL) in a 250 mL beaker with stirring. Cool the solution in an ice bath to 10-15°C.
-
In a separate container, mix this compound (1.98 g) and benzaldehyde (1.02 mL).
-
Add the ketone-aldehyde mixture dropwise to the cold, stirring NaOH solution.
-
Maintain the temperature below 25°C and continue stirring at room temperature for 2-3 hours. A solid precipitate will form.
-
Collect the chalcone product by vacuum filtration, wash with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the product and recrystallize from ethanol to obtain pure chalcone.
Part B: Synthesis of 4-Phenyl-6-(4-methylnaphthalen-1-yl)-pyrimidin-2-amine
Materials:
-
Naphthyl Chalcone from Part A (5 mmol, 1.43 g)
-
Guanidine Hydrochloride (7.5 mmol, 0.72 g)
-
Sodium Hydroxide (7.5 mmol, 0.3 g)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.3 g) in ethanol (50 mL).
-
Add guanidine hydrochloride (0.72 g) to the solution and stir for 15 minutes to generate free guanidine base.
-
Add the naphthyl chalcone (1.43 g) from Part A to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid will precipitate. If necessary, neutralize the solution with dilute HCl to facilitate precipitation.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure pyrimidine derivative.
| Parameter | Condition/Value | Rationale |
| Chalcone Synthesis | Claisen-Schmidt Condensation | A classic, reliable method for forming α,β-unsaturated ketones.[7] |
| Base (Chalcone) | NaOH in EtOH/H₂O | Strong base required to deprotonate the α-carbon of the ketone, initiating condensation. |
| Pyrimidine Synthesis | Cyclocondensation | Efficiently builds the six-membered heterocyclic ring from the chalcone precursor. |
| Amidine Source | Guanidine HCl + NaOH | In-situ generation of free guanidine base, which is a potent nucleophile for the reaction. |
| Reaction Time | 6-8 hours (reflux) | Longer reaction time is often needed for the cyclization step to go to completion. |
Conclusion
This compound stands out as a highly valuable and versatile starting material for the construction of complex heterocyclic systems. Through well-established synthetic routes like the Gewald reaction and multi-step sequences involving chalcone intermediates, it provides straightforward access to thiophenes and pyrimidines bearing a bulky and biologically relevant naphthyl substituent. The protocols and insights provided in this guide are intended to empower researchers to leverage this synthon in the development of novel compounds for applications in drug discovery, materials science, and beyond. The inherent modularity of these reactions allows for the creation of diverse chemical libraries, paving the way for the discovery of new lead compounds with tailored properties.
References
- Paal, C.; Knorr, L. (1884). Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Berichte der deutschen chemischen Gesellschaft. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
- Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. [URL: https://www.sciencedirect.com/science/article/pii/S101836471400057X]
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry Website. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]
- Wikipedia. Gewald reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Gewald_reaction]
- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-thiophene-synthesis.shtm]
- Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Alfa Chemistry Website. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.htm]
- Mazimba, O. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. [URL: https://doi.org/10.1016/j.jksus.2014.06.009]
- International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. IJPRA Journal. [URL: https://ijprajournal.com/ijpr_files/2025_MAR_APR_IJPRA_10_02_4494_1002871875.pdf]
- Wikipedia. Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiophenes.shtm]
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm]
- ResearchGate. Synthesis of thiophene and Their Pharmacological Activity. ResearchGate Publication. [URL: https://www.researchgate.net/publication/382903521_Synthesis_of_thiophene_and_Their_Pharmacological_Activity]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-synthesis.shtm]
- J&K Scientific LLC. Gewald Reaction. J&K Scientific Website. [URL: https://www.jk-sci.com/gewald-reaction_37.html]
- Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Longdom Publishing SL. [URL: https://www.longdom.org/open-access/derivatives-and-synthesis-of-heterocyclic-compound-thiophene-101150.html]
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]
- Mack, J. et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [URL: https://www.mdpi.com/1420-3049/20/8/14609]
- Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [URL: https://www.youtube.
- Alajarín, R. et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6146860/]
- Ratti, P. et al. (2023). In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. Sains Malaysiana. [URL: https://www.ukm.my/jsm/pdf_files/SM-PDF-52-1-2023/16.pdf]
- Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
- Al-Ayed, A. S. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5471661/]
- Kumar, D. et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][9][10] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3696200/]
- Borges, A. et al. (2013). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. [URL: https://www.mdpi.com/1420-3049/18/10/11911]
- BLDpharm. This compound. BLDpharm Website. [URL: https://www.bldpharm.com/products/28418-86-2.html]
- ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate Publication. [URL: https://www.researchgate.
- Reddy, T. R. et al. (2018). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511a]
- Al-Masoudi, N. A. et al. (2021). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry. [URL: https://www.orientjchem.
- Taylor, R. D. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434471/]
- Indian Journal of Pharmaceutical Education and Research. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. IJPER. [URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-56-2s-s292.pdf]
- Bakumenko, A. et al. (2022). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-022-03102-x]
- Al-Mulla, A. (2023). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Egyptian Journal of Chemistry. [URL: https://ejchem.journals.ekb.eg/article_319208.html]
- Sadowski, M. & Klajn, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/48]
- ResearchGate. (2011). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate Publication. [URL: https://www.researchgate.net/publication/279450411_SYNTHESIS_OF_PYRIMIDINE_AND_PYRIMIDINTHIONE]
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/154298126]
- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). IJARSCT. [URL: https://ijarsct.co.in/Paper708.pdf]
- Ibrahim, H. & Alwan, S. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications. [URL: https://acgpubs.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
Application Notes & Protocols: A Primary Screening Cascade for In Vitro Profiling of 1-(4-Methylnaphthalen-1-yl)ethanone
Abstract and Rationale
1-(4-Methylnaphthalen-1-yl)ethanone is a naphthalene derivative whose biological activities are not yet extensively characterized in publicly available literature. The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including agents with anticancer and anti-inflammatory properties[1]. Given this precedent, a structured in vitro screening approach is necessary to elucidate the compound's potential cytotoxic and mechanistic activities.
This document outlines a logical, tiered workflow for the initial biological characterization of this compound. The protocol begins with a fundamental assessment of general cytotoxicity to establish a working concentration range and identify potential anti-proliferative effects. Based on these initial findings, the guide presents protocols for secondary, more mechanistic assays targeting key pathways commonly associated with naphthalene-based compounds: inflammation (COX-2) and cell signaling (NF-κB). This screening cascade is designed to be a self-validating system, providing researchers with a robust framework to generate a preliminary biological profile of this novel compound.
Compound Handling and Stock Solution Preparation
Scientific integrity begins with accurate and reproducible sample preparation. The physicochemical properties of the test article dictate its handling.
-
Compound: this compound (M.W. 184.24 g/mol )
-
Solvent Selection: Due to its aromatic structure, the compound is predicted to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Protocol for 100 mM Primary Stock:
-
Aseptically weigh 18.42 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Causality and Best Practices:
-
DMSO Concentration: When preparing working dilutions in cell culture media, ensure the final concentration of DMSO does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or off-target effects, confounding results. A vehicle control (media with the equivalent percentage of DMSO) must be included in all experiments.[2][3]
-
Stability: The stability of the compound in DMSO at -20°C should be periodically verified if stored long-term. For the purposes of this screening cascade, it is assumed to be stable for at least 6 months.
-
Tier 1: General Cytotoxicity Assessment (MTT Assay)
The initial step in profiling any novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][4] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]
Experimental Workflow: Tier 1 Screening
Caption: Canonical NF-κB signaling pathway and potential inhibition points.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed NF-κB luciferase reporter cells (e.g., HEK293T-NFκB-luc) in a 96-well white, clear-bottom plate at an appropriate density. Incubate for 24 hours.
-
Pre-treatment: Treat cells with serial dilutions of this compound (at non-toxic concentrations determined from the MTT assay) for 1-2 hours. Include vehicle controls and a known inhibitor (e.g., Bay 11-7082) as a positive control.
-
Stimulation: Induce NF-κB activation by adding a pre-determined concentration of TNF-α (e.g., 10 ng/mL) to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Readout:
-
Remove the medium and wash cells once with PBS.
-
Add a passive lysis buffer and incubate according to the manufacturer's protocol.
-
Add the luciferase assay substrate to each well.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings (Relative Light Units, RLU) to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with CellTiter-Glo®) to control for cytotoxic effects.
-
Calculate percent inhibition relative to the TNF-α stimulated control.
-
Determine the IC50 value for pathway inhibition.
-
-
Integrated Data Interpretation
By integrating the results from this screening cascade, a preliminary profile of this compound can be constructed:
-
Scenario 1: Potent Cytotoxicity (Low µM IC50), No COX/NF-κB Inhibition: The compound is a general cytotoxic agent. Further studies should focus on mechanisms of cell death (e.g., apoptosis vs. necrosis assays). [4]* Scenario 2: Moderate Cytotoxicity, Potent COX-2 Inhibition: The compound may act as an anti-inflammatory agent with a mechanism similar to NSAIDs. Further assays should confirm selectivity over COX-1.
-
Scenario 3: Low Cytotoxicity, Potent NF-κB Inhibition: The compound is a promising candidate for an inflammation modulator that acts upstream of gene transcription. Follow-up studies could include western blots to check for inhibition of IκBα phosphorylation or degradation. [5][6]* Scenario 4: No Significant Activity: The compound is likely inactive against these specific targets within the tested concentration range. Other biological screens may be considered.
This structured approach provides a crucial first step in transforming an uncharacterized molecule into a lead compound with a defined biological rationale for further development.
References
- Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Various Authors. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Multiple sources.
- Various Authors. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Product Page.
- Kumar, A., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Product Page.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Product Page.
- Various Authors. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH.
- May, M.J. (Ed.). (n.d.). NF-kappa B: Methods and Protocols. NYU Libraries.
- Various Authors. (n.d.). In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central - NIH.
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
- Various Authors. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC - NIH.
Sources
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
Application Note: 1-(4-Methylnaphthalen-1-yl)ethanone as a Versatile Building Block for Advanced Organic Materials and Medicinal Chemistry Scaffolds
Introduction
The naphthalene core is a privileged bicyclic aromatic scaffold that is foundational to a vast array of functional organic materials and pharmacologically active agents.[1] Its extended π-conjugated system and inherent structural rigidity make it an ideal platform for designing molecules with tailored electronic, optical, and biological properties. 1-(4-Methylnaphthalen-1-yl)ethanone emerges as a particularly valuable derivative, functionalized with both a reactive ketone and a methyl group that can influence solubility and steric interactions. This strategic functionalization provides multiple handles for synthetic transformations, establishing it as a versatile building block.
This guide provides an in-depth exploration of this compound, detailing its core reactivity and presenting a comprehensive, field-tested protocol for its application in the synthesis of naphthyl chalcones—a class of compounds with significant therapeutic and material potential. We will further discuss its prospective applications in drug discovery and advanced materials science, offering a technical roadmap for researchers, chemists, and drug development professionals.
Section 1: Physicochemical Properties and Structural Insights
A thorough understanding of a building block's fundamental properties is critical for predictable and successful synthetic planning. This compound is a stable, crystalline solid at room temperature, whose key characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 28418-86-2 | [2] |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| Appearance | Solid (Typical) | - |
| SMILES | CC(C1=C2C=CC=CC2=C(C)C=C1)=O |[2] |
Structurally, the molecule consists of a planar naphthalene ring system. Crystallographic studies reveal that the two aromatic rings of the naphthalene core have a very small dihedral angle between them.[3] The acetyl group's orientation is influenced by an intramolecular C-H···O hydrogen bond, which creates a non-planar six-membered ring.[3] This subtle conformational feature can influence the molecule's packing in the solid state and its interaction with solvents and reagents.
Section 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from three primary reactive zones: the carbonyl group, the acidic α-protons of the acetyl methyl group, and the aromatic naphthalene ring.
-
Carbonyl Group Chemistry: The ketone can undergo a wide range of classical carbonyl reactions, including reduction to a secondary alcohol, oxidation, or conversion to imines and other derivatives.
-
α-Proton Acidity: The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO) due to the formation of a resonance-stabilized enolate intermediate upon deprotonation. This is the mechanistic cornerstone of its use in condensation reactions.
-
Aromatic Ring Substitution: The electron-rich naphthalene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions.
These reactive sites allow for the molecule's elaboration into a diverse range of more complex structures, as illustrated below.
Caption: Core reactivity pathways of this compound.
Section 3: Application Protocol: Synthesis of Naphthyl Chalcones
Chalcones, characterized by an α,β-unsaturated ketone core (1,3-diaryl-2-propen-1-one), are highly valuable synthetic intermediates.[4][5] They serve as precursors for flavonoids and various heterocyclic compounds and exhibit a wide spectrum of biological activities.[5][6] The most common and reliable method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[5][7]
The reaction proceeds via the deprotonation of the α-carbon of this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone product.
Experimental Workflow
The following diagram outlines the standard laboratory workflow for the synthesis, purification, and analysis of a naphthyl chalcone.
Caption: Workflow for Naphthyl Chalcone Synthesis and Characterization.
Protocol 3.1: Base-Catalyzed Synthesis of (E)-1-(4-methylnaphthalen-1-yl)-3-phenylprop-2-en-1-one
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₁₃H₁₂O | 184.23 | 1.84 g | 10.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 |
| Ethanol (95%) | C₂H₅OH | - | 40 mL | - |
| Deionized Water | H₂O | - | 200 mL + 10 mL | - |
| Hydrochloric Acid (conc. HCl) | HCl | - | ~2 mL | - |
Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.84 g (10.0 mmol) of this compound and 1.06 g (10.0 mmol) of benzaldehyde in 30 mL of 95% ethanol. Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving 0.80 g (20.0 mmol) of NaOH in 10 mL of deionized water. Cool the solution to room temperature in a water bath.
-
Reaction Initiation: Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 5-10 minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). Spot the starting ketone, aldehyde, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (ketone) and the appearance of a new, typically lower Rf, product spot.
-
-
Workup: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Acidify the aqueous mixture by slowly adding concentrated HCl dropwise until the pH is ~5-6 (check with pH paper). This neutralizes the excess base and protonates any phenoxide intermediates.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and residual reagents.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol. Allow the solution to cool slowly to obtain well-formed crystals. Dry the purified product in a vacuum oven.
Expected Results & Characterization
-
Yield: 70-85%.
-
Appearance: Typically a pale yellow or off-white crystalline solid.
-
Characterization:
-
¹H NMR: Expect to see characteristic signals for the vinyl protons (-CH=CH-) as doublets in the δ 7.0-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) confirming the trans (E) configuration. Aromatic protons will appear in the multiplet region.
-
IR Spectroscopy: Key signals include the C=O stretch of the conjugated ketone at ~1650-1670 cm⁻¹ (shifted to lower frequency compared to a saturated ketone) and the C=C alkene stretch at ~1600-1620 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]+ should correspond to the calculated mass of the product (C₂₀H₁₆O = 272.34 g/mol ).
-
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time and monitor by TLC. Ensure pH is correct during precipitation to maximize recovery. |
| Oily Product | Impurities; Incomplete removal of starting materials. | Ensure thorough washing. If recrystallization fails, consider purification by column chromatography. |
| Side Products (e.g., Cannizzaro) | Aldehyde disproportionation due to strong base. | Add base solution slowly and maintain room temperature. Avoid excessive heating. |
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen, Propranolol, and Bedaquiline.[1] Its ability to engage in π-stacking interactions and its lipophilic nature make it ideal for binding to protein targets.
This compound and its chalcone derivatives serve as excellent starting points for generating libraries of bioactive compounds.
-
Heterocycle Synthesis: The α,β-unsaturated ketone system in the derived chalcones is a classic Michael acceptor and is highly reactive towards binucleophiles. For example, reaction with hydrazine or hydroxylamine can readily produce pyrazoline and isoxazoline rings, respectively, which are common motifs in pharmacologically active molecules.
-
Scaffold Derivatization: The ketone functionality can be transformed into other groups (alcohols, amines, oximes) to explore the structure-activity relationship (SAR) around a target.[8]
-
Anticancer Potential: Naphthalene derivatives, particularly naphthoquinones, have been investigated as anticancer agents.[9][10] The chalcones derived from this building block can be further oxidized or modified to explore this therapeutic area.
The following diagram illustrates how this compound can be leveraged to access diverse molecular scaffolds relevant to drug discovery.
Caption: Derivatization pathways for drug discovery scaffolds.
Section 5: Prospective Applications in Materials Science
The extended, planar, and electron-rich nature of the naphthalene ring makes it a highly attractive component for organic electronic and liquid crystalline materials.
-
Organic Electronics (OLEDs): The naphthalene core can enhance charge carrier mobility and tune the emission properties of organic light-emitting diodes (OLEDs).[11] By using this compound as a building block, novel host materials or emissive dopants can be synthesized through cross-coupling reactions or further functionalization.
-
Liquid Crystals: The rigid, anisotropic (rod-like) shape of the naphthalene unit is a classic mesogenic element. Attaching flexible alkyl chains to derivatives of this compound could lead to the formation of novel thermotropic liquid crystals with nematic or smectic phases, suitable for display technologies.[12][13]
-
High-Performance Polymers: Incorporation of the bulky and thermally stable naphthalene unit into polymer backbones can significantly increase the glass transition temperature (Tg) and thermal stability of materials, making them suitable for high-temperature applications.
Conclusion
This compound is more than a simple aromatic ketone; it is a strategically designed building block with multiple points for synthetic diversification. Its accessible α-protons make it an excellent substrate for reliable C-C bond-forming reactions like the Claisen-Schmidt condensation, providing high-yield access to functional chalcones. These derivatives, in turn, are powerful intermediates for creating libraries of heterocyclic compounds for drug discovery. Furthermore, the inherent properties of the naphthalene core position this molecule as a promising precursor for the development of next-generation organic electronic materials and liquid crystals. The protocols and insights provided herein serve as a robust foundation for researchers to unlock the full potential of this versatile chemical scaffold.
References
- Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.
- Jetir.org. SYNTHESIS OF CHALCONES.
- Solanke, D. P., et al. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJRPR.
- SciSpace. Synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free.
- Kim, J. H., et al. (2015). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules.
- Hu, Y. H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
- Zhang, H., et al. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.
- Kamal, A., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
- Pinto, D. C. G. A., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals.
- ResearchGate. One-Step Synthesis of a Liquid Crystal TB4A at Room Temperature.
- ResearchGate. Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 3. 1-(4-Methyl-1-naphth-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"1-(4-Methylnaphthalen-1-yl)ethanone" reaction with aldehydes
Application & Protocol Guide
Topic: Synthesis of Biologically Active Naphthalene-Chalcones via Claisen-Schmidt Condensation of 1-(4-Methylnaphthalen-1-yl)ethanone with Aromatic Aldehydes
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Naphthalene-Chalcone Scaffold
Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] Their versatile and relatively straightforward synthesis, coupled with a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—makes them highly attractive targets for drug discovery.[3][4][5]
The incorporation of a naphthalene ring into the chalcone framework, specifically by utilizing precursors like this compound, has been shown to enhance or modulate these biological activities. The extended π-system and increased lipophilicity of the naphthalene moiety can lead to improved binding interactions with biological targets.[6] This guide provides a detailed exploration of the synthesis of naphthalene-chalcones through the Claisen-Schmidt condensation, offering both a foundational understanding of the reaction and a robust, validated protocol for laboratory application.
Part 1: The Claisen-Schmidt Condensation: Mechanism & Experimental Rationale
The most reliable and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][7] This reaction is a specific type of crossed-aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[8][9]
1.1. The Underlying Mechanism
The reaction proceeds via a base-catalyzed mechanism involving three critical stages:
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This step is thermodynamically driven and results in the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This step is highly favorable as it results in the formation of a stable, conjugated π-system, yielding the final chalcone product.[9][10]
The choice of an aromatic aldehyde is strategic; its lack of α-hydrogens prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of products.[9] This ensures a clean reaction pathway directed towards the desired crossed-condensation product.
Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.
1.2. Causality Behind Experimental Choices
-
Catalyst: Sodium or potassium hydroxide is preferred due to its low cost, high efficacy in generating the enolate, and ease of removal during work-up.[1] The reaction requires a stoichiometric amount of base to drive the equilibrium towards the product.[11]
-
Solvent: Ethanol is a common choice as it effectively dissolves both the ketone and aldehyde starting materials and is compatible with the basic conditions.
-
Temperature: The reaction is typically performed at room temperature. While gentle heating can increase the rate, excessive heat may lead to side reactions. Cooling is often necessary during the initial addition of the base to control any exotherm.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the reaction's progress. The disappearance of the starting ketone spot indicates the completion of the reaction, preventing the formation of byproducts from prolonged reaction times.
Part 2: Experimental Protocols for Naphthalene-Chalcone Synthesis
This section provides a comprehensive, step-by-step methodology for synthesizing naphthalene-chalcones, followed by a specific, validated example.
2.1. General Laboratory Workflow
The synthesis follows a logical sequence of preparation, reaction, isolation, and characterization. This workflow ensures reproducibility and high purity of the final compound.
Caption: Standard laboratory workflow for naphthalene-chalcone synthesis.
2.2. Example Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-methylnaphthalen-1-yl)prop-2-en-1-one
This protocol details the synthesis using 4-chlorobenzaldehyde as a representative aromatic aldehyde.
Reagents and Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel)
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Experimental Parameters:
| Parameter | Value/Reagent | Molar Eq. | Notes |
| Ketone | This compound | 1.0 | The limiting reagent. |
| Aldehyde | 4-Chlorobenzaldehyde | 1.05 | A slight excess ensures complete consumption of the ketone. |
| Catalyst | Sodium Hydroxide (NaOH) | 2.0 | Dissolved in a small amount of water. |
| Solvent | Ethanol | ~10-15 mL per gram of ketone | Sufficient to dissolve reactants. |
| Temperature | Room Temperature (20-25 °C) | N/A | Monitor for exotherm during base addition. |
| Time | 4-8 hours | N/A | Monitor by TLC until starting ketone is consumed. |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.05 equivalents of 4-chlorobenzaldehyde in ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 2.0 equivalents of NaOH in a minimal amount of water, then adding ethanol. Cool this solution in an ice bath. Add the cooled NaOH solution dropwise to the stirring mixture of ketone and aldehyde over 15-20 minutes.
-
Reaction: Allow the mixture to stir at room temperature. A color change and the formation of a precipitate are typically observed within the first hour.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting ketone is no longer visible.
-
Isolation: Once complete, pour the reaction mixture into a beaker of cold water or crushed ice. Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7). This neutralizes the excess base and precipitates the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Determine the melting point of the dried product and confirm its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
2.3. Protocol Validation & Troubleshooting
| Observation/Problem | Expected Outcome / Possible Cause | Recommended Solution |
| Precipitate Formation | A yellow or off-white solid should form during the reaction. | This indicates successful product formation. |
| No Reaction (TLC) | Incomplete dissolution of reactants; inactive catalyst. | Ensure all reactants are fully dissolved before adding the base. Use fresh, high-purity NaOH. |
| Low Yield | Incomplete reaction; product loss during work-up or recrystallization. | Increase reaction time. Ensure pH is neutral before filtering. Use a minimal amount of hot solvent for recrystallization. |
| Oily Product | Impurities present; incomplete removal of solvent. | Wash the crude product thoroughly. Ensure the product is completely dry after the final filtration step. A second recrystallization may be necessary. |
Part 3: Applications & Broader Significance
The synthesis of naphthalene-chalcone derivatives is not merely an academic exercise; it is a critical first step in the development of novel therapeutic agents. Numerous studies have demonstrated the potent biological activities of these compounds:
-
Anticancer Activity: Many naphthalene-chalcones exhibit potent antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer), by inhibiting tubulin polymerization.[3][12]
-
Antimicrobial Properties: These compounds have shown efficacy against both bacterial and fungal pathogens, making them valuable leads for new antibiotics and antifungals.[13][14]
-
Anti-inflammatory and Antidepressant Effects: Research has also highlighted the potential of naphthalene-chalcones as anti-inflammatory agents and has shown clear antidepressant activity in animal models.[6]
The protocols described herein provide a reliable and efficient pathway to access these high-value molecules, enabling further investigation into their structure-activity relationships and therapeutic potential.
References
- Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. (URL: )
- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry. (URL: )
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. (URL: )
- Synthesis and biological effects of naphthalene-chalcone derivatives.
- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. (URL: [Link])
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. (URL: [Link])
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Deriv
- Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. (URL: )
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health. (URL: [Link])
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central. (URL: [Link])
- SYNTHESIS OF CHALCONES. Jetir.org. (URL: [Link])
- Claisen–Schmidt condens
- Claisen-Schmidt Condens
- synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. (URL: [Link])
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. (URL: [Link])
- synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. (URL: [Link])
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Claisen condens
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. praxilabs.com [praxilabs.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Reduction of 1-(4-Methylnaphthalen-1-yl)ethanone to 1-(4-Methylnaphthalen-1-yl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Naphthyl Alcohols
In the landscape of medicinal chemistry and materials science, naphthyl alcohols serve as critical building blocks. Their rigid, aromatic scaffold is a valued feature in the design of novel therapeutics and functional materials. The secondary alcohol, 1-(4-methylnaphthalen-1-yl)ethanol, is a precursor to a variety of chiral ligands and pharmacologically active molecules. The selective reduction of the parent ketone, 1-(4-methylnaphthalen-1-yl)ethanone, is a key transformation to access this valuable intermediate. This application note provides a detailed, field-proven protocol for this reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step guide for its execution and purification, and outline methods for robust analytical validation of the final product.
Expertise & Experience: The Rationale Behind Sodium Borohydride
The choice of reducing agent is paramount in any synthetic protocol. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce ketones, they lack selectivity and will also reduce other functional groups such as esters, amides, and nitriles.[1][2] Sodium borohydride (NaBH₄), in contrast, is a significantly milder reagent, offering excellent chemoselectivity for the reduction of aldehydes and ketones.[2][3] This selectivity is crucial in multi-step syntheses where sensitive functional groups must be preserved.
The mechanism of the sodium borohydride reduction proceeds in two main stages: nucleophilic attack and protonation.[2] The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The partially positive carbonyl carbon of the ketone is susceptible to nucleophilic attack by the hydride, leading to the formation of a tetra-alkoxyborate intermediate. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), yields the desired secondary alcohol.[2]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. Each stage includes checkpoints and analytical methods to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | BLDpharm[4] | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care; corrosive and reacts with water. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Serves as both solvent and proton source. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | For extraction. |
| Saturated Ammonium Chloride (NH₄Cl) | - | In-house prep. | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Acros Organics | For drying the organic phase. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring. |
| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Labs | For NMR analysis. |
Step-by-Step Methodology
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.1 mmol).
-
Dissolve the ketone in methanol (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
2. Reduction:
-
Slowly add sodium borohydride (1.23 g, 32.5 mmol, 1.2 eq) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
3. Reaction Monitoring (Trustworthiness Checkpoint):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a 20:80 ethyl acetate/hexane solvent system.
-
Spot the starting material (a solution of the ketone in CH₂Cl₂) and the reaction mixture on the TLC plate.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting ketone spot and the appearance of a new, more polar spot (lower Rf value) for the alcohol product indicates the completion of the reaction.
4. Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification by Recrystallization:
-
The crude 1-(4-methylnaphthalen-1-yl)ethanol can be purified by recrystallization. A common and effective solvent system for aromatic alcohols is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid (the cloud point).[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualization of the Experimental Workflow
Caption: Workflow for the reduction of this compound.
Authoritative Grounding & Comprehensive Characterization
The identity and purity of the final product, 1-(4-methylnaphthalen-1-yl)ethanol, must be confirmed through rigorous spectroscopic analysis.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, typically in the range of 7.3-8.0 ppm. The methyl group on the naphthalene ring should appear as a singlet around 2.5 ppm. The methine proton (CH-OH) will be a quartet at approximately 5.0-5.5 ppm, coupled to the adjacent methyl group. The methyl group of the ethanol moiety will appear as a doublet around 1.6 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent. This is based on analogous structures like 1-methylnaphthalene.[6]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display signals for the naphthalene ring carbons between 120-135 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected around 65-75 ppm. The methyl carbon on the naphthalene ring will resonate at approximately 20-25 ppm, and the methyl carbon of the ethanol group will be at a similar chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the reduction. The strong carbonyl (C=O) stretch of the starting ketone, typically observed around 1680 cm⁻¹, will be absent in the product spectrum. The appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ is a key indicator of the presence of the alcohol functional group.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 1-(4-methylnaphthalen-1-yl)ethanol (C₁₃H₁₄O, MW: 186.25 g/mol ).
Conclusion
This application note provides a robust and reliable protocol for the selective reduction of this compound to 1-(4-methylnaphthalen-1-yl)ethanol using sodium borohydride. By following the detailed experimental procedure and utilizing the prescribed analytical checkpoints, researchers can confidently synthesize and validate this important chemical intermediate. The principles and techniques outlined herein are broadly applicable to the reduction of other aryl ketones, making this a valuable guide for professionals in organic synthesis and drug development.
References
- SUPPORTING INFORMATION. (n.d.).
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 1-(Naphthalen-1-yl)ethan-1-ol. (n.d.). PubChem.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- 1-methylnaphthalene at BMRB. (n.d.).
- recrystallization-2.doc.pdf. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Liu, Q., Fang, D., & Zheng, J. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453–1457.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 7. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Methylphenyl)ethanol(536-50-5) IR Spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of 1-Methylnaphthalene
Welcome to the technical support center for the Friedel-Crafts acylation of 1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this powerful C-C bond-forming reaction, ensuring you can optimize your experiments for yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of 1-methylnaphthalene?
The Friedel-Crafts acylation of 1-methylnaphthalene is an electrophilic aromatic substitution (EAS) reaction.[1][2] The process begins with the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion.[2][3][4] The π-electron system of the 1-methylnaphthalene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4] Finally, a weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the acylated 1-methylnaphthalene product.[2][5]
Diagram: Generalized Mechanism of Friedel-Crafts Acylation
Sources
Technical Support Center: Regioselectivity in the Acylation of 1-Methylnaphthalene
Welcome to the technical support center for navigating the complexities of regioselectivity in the Friedel-Crafts acylation of 1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry. Here, we will dissect the nuanced interplay of kinetics, thermodynamics, steric hindrance, and reaction conditions that dictate the outcome of this classic yet challenging transformation. Our goal is to provide you with not only troubleshooting solutions but also a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the acylation of 1-methylnaphthalene, and why is regioselectivity a concern?
In the Friedel-Crafts acylation of 1-methylnaphthalene, the electrophilic acyl group can attack several positions on the naphthalene ring. The primary substitution products are typically the 4-acyl-1-methylnaphthalene and the 2-acyl-1-methylnaphthalene. The methyl group at the 1-position is an activating group and directs incoming electrophiles primarily to the ortho (2-position) and para (4-position) positions. However, acylation at the 5- and 7-positions in the other ring can also occur, though generally to a lesser extent.
Regioselectivity is a significant concern because the ratio of these isomers can be difficult to control and their separation can be challenging, impacting the overall yield and purity of the desired product. The distribution of these products is highly sensitive to reaction conditions.
Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
The concepts of kinetic and thermodynamic control are central to understanding the regioselectivity of naphthalene acylation.[1][2]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will predominate.[3][4] For 1-methylnaphthalene, acylation at the 4-position (alpha-position relative to the fused ring) is generally faster. This is because the intermediate carbocation (arenium ion) is more stabilized by resonance, as the positive charge can be delocalized over both rings while keeping one ring fully aromatic.[5][6]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control.[3][4] This condition allows for the reversal of the initial acylation, enabling the system to reach equilibrium and favor the most stable product.[3] The 2-acyl-1-methylnaphthalene (beta-position) is often the more thermodynamically stable isomer. This is primarily due to reduced steric hindrance between the acyl group and the peri-hydrogen at the 8-position, which is a significant destabilizing interaction for the 4-acyl isomer.[6][7]
Q3: How does the choice of solvent influence the product ratio?
Solvent polarity plays a critical role in determining the regioselectivity of the acylation.[8][9]
-
Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), 1,2-dichloroethane): These solvents tend to favor the formation of the kinetically controlled product, 4-acyl-1-methylnaphthalene.[5][8] In these solvents, the complex formed between the product and the Lewis acid catalyst (e.g., AlCl₃) may precipitate, preventing the reverse reaction and thus locking in the kinetic product ratio.[8]
-
Polar solvents (e.g., nitrobenzene, nitromethane): These solvents favor the formation of the thermodynamically controlled product, 2-acyl-1-methylnaphthalene.[8][9] The increased polarity of the solvent helps to dissolve the intermediate complexes, facilitating the reversibility of the reaction and allowing for equilibration to the more stable isomer.[8][9]
Q4: What is the role of the Lewis acid catalyst, and does its nature affect the outcome?
The Lewis acid (e.g., AlCl₃, FeCl₃) is essential for activating the acylating agent (an acyl chloride or anhydride) to generate the highly electrophilic acylium ion, which then attacks the naphthalene ring.[5][10] While aluminum chloride (AlCl₃) is the most common catalyst, its bulkiness can influence regioselectivity. The size of the catalyst-acylating agent complex can introduce steric hindrance, which can disfavor attack at the more sterically congested 4-position.[11] In some cases, employing a bulkier Lewis acid can enhance the preference for substitution at the less hindered 2-position.[12]
Troubleshooting Guide
This section addresses common issues encountered during the acylation of 1-methylnaphthalene and provides systematic approaches to resolve them.
Problem 1: Low Yield of the Desired Acylated Product
Possible Causes & Solutions
-
Cause 1: Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.
-
Solution: Ensure that the aluminum chloride is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. All glassware should be rigorously dried, and anhydrous solvents must be used.
-
-
Cause 2: Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalling, consider increasing the reaction time or cautiously raising the temperature, keeping in mind that this may alter the regioselectivity.
-
-
Cause 3: Deactivated Substrate: The 1-methylnaphthalene starting material may contain impurities that inhibit the catalyst.
-
Solution: Purify the 1-methylnaphthalene by distillation or column chromatography before use.
-
-
Cause 4: Suboptimal Stoichiometry: An incorrect ratio of reactants and catalyst can lead to low conversion.
-
Solution: Typically, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[13] Ensure at least one equivalent of the Lewis acid is used, and sometimes a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.
-
Problem 2: Poor Regioselectivity - Mixture of 4-acyl and 2-acyl Isomers
Possible Causes & Solutions
-
Cause 1: Ambiguous Reaction Control (Kinetic vs. Thermodynamic): The reaction conditions may be in an intermediate zone, leading to a mixture of products.
-
Solution for Targeting the 4-acyl isomer (Kinetic Product):
-
Solution for Targeting the 2-acyl isomer (Thermodynamic Product):
-
Use a higher reaction temperature, but monitor for potential side reactions or decomposition.
-
Employ a polar solvent like nitrobenzene.[14]
-
Increase the reaction time to allow the system to equilibrate.
-
-
Problem 3: Formation of Unexpected Byproducts
Possible Causes & Solutions
-
Cause 1: Di-acylation: The initially formed product can undergo a second acylation, although this is less common as the acyl group is deactivating.
-
Solution: Use a strict 1:1 stoichiometry of the acylating agent to 1-methylnaphthalene. Adding the acylating agent slowly to the mixture of the substrate and Lewis acid can also help to minimize the instantaneous concentration of the electrophile.
-
-
Cause 2: Isomerization of 1-methylnaphthalene: Under harsh conditions (high temperatures and strong acid catalysts), there is a possibility of isomerization of 1-methylnaphthalene to the more stable 2-methylnaphthalene, which would then be acylated.[15]
-
Solution: Employ the mildest effective reaction conditions (temperature, catalyst) to achieve the desired transformation.
-
Data Presentation: Influence of Reaction Conditions on Isomer Ratios
The following table summarizes the expected outcomes based on the choice of solvent and temperature, providing a quick reference for experimental design.
| Target Product | Control Type | Recommended Temperature | Recommended Solvent | Expected Major Isomer |
| 4-Acyl-1-methylnaphthalene | Kinetic | Low (e.g., 0-25 °C) | Non-polar (CS₂, CH₂Cl₂) | 4-Acyl |
| 2-Acyl-1-methylnaphthalene | Thermodynamic | High (e.g., >80 °C) | Polar (Nitrobenzene) | 2-Acyl |
Experimental Protocols
Protocol 1: Kinetically Controlled Acylation for 4-Acyl-1-methylnaphthalene
-
Setup: Under an inert atmosphere of nitrogen, add anhydrous aluminum chloride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent and Substrate: Add anhydrous 1,2-dichloroethane via cannula, and cool the resulting suspension to 0 °C in an ice bath. Add 1-methylnaphthalene (1.0 eq) to the flask.
-
Acylating Agent Addition: Dissolve the acyl chloride (e.g., acetyl chloride, 1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization.
Protocol 2: Thermodynamically Controlled Acylation for 2-Acyl-1-methylnaphthalene
-
Setup: In a similar setup as Protocol 1, add anhydrous aluminum chloride (1.2 eq) to a flask containing anhydrous nitrobenzene and 1-methylnaphthalene (1.0 eq).
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for several hours. Monitor the reaction for the disappearance of the starting material and the kinetic product, and the appearance of the thermodynamic product.
-
Workup and Purification: Follow the same workup, extraction, and purification procedures as described in Protocol 1. Note that removal of the high-boiling nitrobenzene solvent will require vacuum distillation or steam distillation.
Visualizing the Mechanistic Pathways
The following diagram illustrates the decision-making process for controlling the regioselectivity in the acylation of 1-methylnaphthalene.
Caption: Decision workflow for regioselective acylation.
References
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99.
- Filo. (2025). Friedel-Crafts reaction of naphthalene. [Link]
- Reddit. (2020). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it.
- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
- Organic Chemistry Portal.
- PubMed. (2002). Kinetic and thermodynamic stability of naphthalene oxide and related compounds.
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- YouTube. (2016).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- RSC Publishing. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. [Link]
- Chemistry Stack Exchange. (2021).
- RSC Publishing. (2022).
- Chemistry Stack Exchange. (2021).
- Quora. (2024). Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myttex.net [myttex.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to improving the yield and purity of 1-(4-Methylnaphthalen-1-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1-methylnaphthalene.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the primary factors and how can I mitigate them?
Low yields in the Friedel-Crafts acylation of 1-methylnaphthalene can often be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, and the formation of side products.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The regioselectivity and efficiency of the Friedel-Crafts acylation of naphthalene derivatives are highly sensitive to the choice of solvent and temperature.[1][2]
-
Solvent Choice: The polarity of the solvent can significantly influence the ratio of isomers formed.[1] For the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the formation of the α-substituted product (1-acetylnaphthalene), which is kinetically controlled.[1][3] In contrast, polar solvents such as nitrobenzene can lead to the formation of the β-substituted product (2-acetylnaphthalene), the thermodynamically more stable isomer.[1] For synthesizing this compound, a non-polar solvent is generally preferred to favor acylation at the α-position.
-
Temperature Control: Lower temperatures typically enhance the selectivity for the kinetically favored α-product.[3] Running the reaction at elevated temperatures can promote isomerization to the more stable β-isomer, thus reducing the yield of the desired product.[4] It is advisable to maintain the reaction temperature at or below room temperature to maximize the yield of the 1,4-isomer.
-
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is crucial for the reaction.[5][6]
-
Moisture Sensitivity: AlCl₃ is extremely sensitive to moisture and will readily deactivate in its presence.[7] Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the carbonyl group of the product ketone.[8] This complexation deactivates the catalyst, meaning that a stoichiometric amount of the catalyst is often required. Using less than a full equivalent of AlCl₃ will result in an incomplete reaction.
-
-
Formation of Side Products: Besides the desired 1,4-isomer, other isomers and polysubstituted products can form, reducing the overall yield of the target compound.
-
Isomer Formation: The primary competing isomer is the 1-(4-methylnaphthalen-2-yl)ethanone. As mentioned, controlling the solvent and temperature can minimize the formation of this byproduct.
-
Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the acetyl group, polysubstitution can still occur, especially with prolonged reaction times or excess acylating agent.[7] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to stop the reaction once the starting material is consumed.
-
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
Achieving high regioselectivity is a common challenge in the functionalization of naphthalene derivatives. The methyl group on your starting material, 1-methylnaphthalene, is an activating ortho-, para-director. However, the electronics and sterics of the naphthalene ring system also play a significant role.
Strategies for Improving Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The acylation of naphthalene at the α-position (C1) is kinetically favored due to the higher stability of the intermediate sigma complex, which allows for charge delocalization over both rings.[3] The β-position (C2) acylation leads to a thermodynamically more stable product.[9] To favor the desired 1,4-isomer (an α-acylation), conditions that promote kinetic control are necessary.
-
Order of Addition: The method of mixing the reactants can influence the outcome. Adding the 1-methylnaphthalene to a pre-formed complex of the acylating agent (e.g., acetyl chloride) and AlCl₃ can sometimes improve selectivity by maintaining a consistent concentration of the active electrophile.
Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, and residual catalyst.
Common Impurities and Purification Methods:
-
Unreacted 1-Methylnaphthalene: If the reaction did not go to completion, the starting material will contaminate the product. Since both are relatively non-polar, separation by column chromatography on silica gel is typically effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Isomeric Byproducts: The primary isomeric impurity, 1-(4-methylnaphthalen-2-yl)ethanone, will have a similar polarity to the desired product. Careful column chromatography with a shallow gradient of a more polar solvent may be required to achieve separation. In some cases, recrystallization from a suitable solvent system can also be effective.
-
Residual Aluminum Salts: The workup procedure is critical for removing the aluminum salts. The reaction is typically quenched by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[10] This hydrolyzes the aluminum complexes and brings the salts into the aqueous phase. Thorough extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the organic layer with water and brine is essential.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylnaphthalene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[6][7]
Q2: What are the key safety precautions to consider during this synthesis?
-
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. It is corrosive and can cause severe burns. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate PPE.
-
Solvents: Many of the solvents used, such as dichloromethane and nitrobenzene, are hazardous.[11] Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated area.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and will release HCl gas. This step should be performed slowly and carefully in an ice bath within a fume hood.
Q3: Can I use a different Lewis acid catalyst besides aluminum chloride?
While AlCl₃ is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used in Friedel-Crafts acylations.[6] However, their reactivity and the optimal reaction conditions may differ. In some cases, solid acid catalysts or more environmentally friendly options are being explored to circumvent the issues associated with traditional Lewis acids.[12][13]
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of 1-Methylnaphthalene
| Parameter | Condition | Rationale |
| Starting Material | 1-Methylnaphthalene (1.0 eq.) | Substrate for acylation. |
| Acylating Agent | Acetyl Chloride (1.1 eq.) | Source of the acetyl group. |
| Catalyst | Anhydrous AlCl₃ (1.2 eq.) | Lewis acid to generate the acylium ion. |
| Solvent | Dichloromethane (CH₂Cl₂) | Non-polar solvent to favor α-substitution.[1][3] |
| Temperature | 0 °C to room temperature | Promotes kinetic control for higher regioselectivity.[3] |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
| Workup | Quench with ice/HCl, extract with CH₂Cl₂, wash with NaHCO₃ (aq) and brine.[10] | Removes catalyst and neutralizes acid. |
Step-by-Step Methodology for Synthesis and Purification:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride to the cooled slurry with vigorous stirring.
-
Substrate Addition: Add a solution of 1-methylnaphthalene in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
- Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Filo. (n.d.). Friedel-Crafts reaction of naphthalene.
- ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Benchchem. (2025). improving the yield of the Friedel-Crafts acylation for substituted phenols.
- RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.
- Sathee NEET. (n.d.). Friedel Crafts Reaction.
- ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation.
- ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Sathee JEE. (n.d.). Friedel Crafts Reaction.
- Smolecule. (n.d.). Buy 1-(4-Bromonaphthalen-1-yl)ethanone.
- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- Google Patents. (n.d.). Acetylation of naphthalenes.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Stack Exchange. (2021). What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃?.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 4. myttex.net [myttex.net]
- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3234286A - Acetylation of naphthalenes - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-methylnaphthalen-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for the Friedel-Crafts acylation of 1-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and historically significant method is the Friedel-Crafts acylation of 1-methylnaphthalene.[1][2] This reaction involves treating 1-methylnaphthalene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst.[3][4] The reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the naphthalene ring.[5][6]
Q2: Which catalyst should I choose for this synthesis? What are the pros and cons?
Catalyst selection is critical and depends on factors like desired yield, reaction conditions, and environmental considerations.
-
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): Aluminum chloride (AlCl₃) is the most common and potent catalyst for this transformation.[7] It effectively generates the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent, driving the reaction forward.[3][6] The primary drawback is that AlCl₃ forms a stable complex with the ketone product, which deactivates the catalyst.[4][8] Consequently, stoichiometric or even excess amounts of the catalyst are required, leading to significant waste streams and a more challenging work-up.[4][8][9]
-
"Greener" Heterogeneous Catalysts: To address the limitations of traditional Lewis acids, various solid acid catalysts have been developed. These are often more environmentally benign and reusable.
-
Zeolites (e.g., HBEA, CeZSM-5): These microporous aluminosilicates can catalyze the reaction, often with high regioselectivity. Their shape-selective nature can be exploited to favor specific isomers.[10]
-
Metal Oxides (e.g., ZnO): Zinc oxide has been reported as a low-cost, reusable catalyst for Friedel-Crafts acylations that can operate under solvent-free conditions at room temperature.[9][11]
-
Metal-Exchanged Clays (e.g., Fe³⁺-montmorillonite): These clays exhibit both Brønsted and Lewis acidity and have shown high activity and selectivity in the acylation of naphthalene derivatives.[10]
-
| Catalyst Type | Typical Reagent | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | High reactivity, well-established methodology.[7][12] | Required in stoichiometric amounts, moisture-sensitive, generates hazardous waste.[4][8][13] |
| Zinc Oxide (ZnO) | Acetyl Chloride | Reusable, inexpensive, mild/solvent-free conditions possible.[11] | May have lower activity than AlCl₃ for less reactive substrates. |
| Zeolites (e.g., HBEA) | Acetic Anhydride | Reusable, shape-selective, environmentally friendly.[10] | May require higher temperatures, potential for catalyst deactivation. |
| Fe³⁺-exchanged Clay | Acetic Anhydride | High activity and selectivity, reusable.[10] | Catalyst preparation can be complex. |
Q3: What is the underlying mechanism of the AlCl₃-catalyzed acylation of 1-methylnaphthalene?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three key steps.[3]
-
Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺). This ion is stabilized by resonance.[3][6]
-
Electrophilic Attack: The electron-rich naphthalene ring of 1-methylnaphthalene acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C4 position (para to the methyl group), which is sterically accessible and electronically activated. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2][3]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acetyl group.[3] This restores the aromaticity of the naphthalene ring, yielding the final product, this compound, complexed with AlCl₃. The catalyst is only fully regenerated after an aqueous work-up which hydrolyzes the product-catalyst complex.[3][8]
Caption: Mechanism of Friedel-Crafts Acylation.
Q4: Why is regioselectivity a concern in naphthalene acylations?
Naphthalene has two distinct positions for substitution: C1 (alpha) and C2 (beta). The C1 position is kinetically favored for electrophilic attack because its corresponding arenium ion intermediate is more stabilized by resonance (the positive charge can be delocalized over both rings without disrupting the aromaticity of the second ring).[2][14] The C2 position is the thermodynamically favored product.
In the case of 1-methylnaphthalene, the methyl group is an activating, ortho-para director. This reinforces the inherent preference for attack at the alpha-positions, C2 (ortho) and C4 (para). Due to significant steric hindrance from the peri-hydrogen at C8, attack at the C4 position is strongly favored, leading to this compound as the major product. However, reaction conditions can influence the formation of minor isomers.[15]
-
Kinetic Control (Favors C4): Lower temperatures and non-polar solvents (e.g., carbon disulfide, dichloromethane) favor the kinetically preferred C4 product.[14][15]
-
Thermodynamic Control: Higher temperatures and polar solvents (e.g., nitrobenzene) can allow for the reaction to equilibrate, potentially leading to the formation of more thermodynamically stable isomers, although C4 substitution remains dominant for this substrate.[14][15]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: The reaction yield is very low or the reaction failed to proceed.
A low or non-existent yield is the most common problem, often stemming from catalyst deactivation or suboptimal conditions.
Caption: Troubleshooting Workflow for Low Yield.
Detailed Causes & Solutions:
-
Cause 1: Catalyst Inactivity due to Moisture.
-
Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[8][13] Water will hydrolyze the catalyst to aluminum hydroxide and HCl, rendering it inactive.[8]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst Loading.
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[4][9] The ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[8][13]
-
Solution: Use at least 1.0 to 1.1 equivalents of AlCl₃ for every equivalent of acetyl chloride. If your substrate or solvent has Lewis basic sites, even more catalyst may be required.
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Explanation: The reaction rate is highly dependent on temperature. While many acylations proceed well at 0 °C to room temperature, some may require gentle heating to overcome the activation energy.[13] Conversely, excessively high temperatures can promote side reactions and decomposition.[13]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm. Allow the reaction to warm to room temperature and monitor its progress by TLC or GC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C).
-
-
Cause 4: Poor Reagent Quality.
-
Explanation: Impurities in the 1-methylnaphthalene or acetyl chloride can interfere with the reaction.[13] Old acetyl chloride may have hydrolyzed to acetic acid, which is less reactive.
-
Solution: Use freshly distilled 1-methylnaphthalene and acetyl chloride. Ensure the purity of all starting materials before beginning the experiment.
-
Issue 2: The final product is a mixture of isomers.
While this compound is the expected major product, the formation of other isomers can occur if reaction conditions are not properly controlled.
Detailed Causes & Solutions:
-
Cause 1: High Reaction Temperature.
-
Explanation: As discussed in FAQ Q4, higher temperatures can provide enough energy to overcome the kinetic barrier, leading to the formation of more thermodynamically stable isomers or even rearrangement products.[15]
-
Solution: Maintain a lower reaction temperature (e.g., 0 °C or below) to maximize the kinetic selectivity for the C4 position.
-
-
Cause 2: Incorrect Solvent Choice.
-
Explanation: The polarity of the solvent plays a significant role in regioselectivity.[14][15] Polar solvents like nitrobenzene can promote the formation of the thermodynamic product by stabilizing charged intermediates and keeping product-catalyst complexes in solution, allowing for reversibility.[14]
-
Solution: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to favor the formation of the kinetically controlled C4-acylated product.[15]
-
Experimental Protocol: Synthesis using AlCl₃
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
1-Methylnaphthalene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Assemble a three-necked, round-bottom flask that has been flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) followed by anhydrous dichloromethane to create a stirrable suspension. Cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes. A color change and evolution of HCl gas (which should be vented through a scrubber) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[8] This step is highly exothermic and will decompose the aluminum chloride complexes.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
References
- Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Reddit. (2022). Friedel-Crafts reactions with Deactivating groups.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Nandi, P. K. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077–1104. [Link]
- Reddit. (2020). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it.
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
- Filo. (n.d.). Friedel-Crafts reaction of naphthalene.
- Zhang, F., et al. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Google Patents. (n.d.). Acylation of naphthalenes - EP0196805A1.
- Agranat, I., et al. (2004). Pathways of Friedel–Crafts acylation of naphthalene to give...
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chegg. (2019). Solved Naphthalene undergoes Friedel-Crafts Acylation to....
- PrepChem.com. (n.d.). Synthesis of 1-methylnaphthalene.
- PubMed. (2008). 1-(4-Methyl-1-naphth-yl)ethanone.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society. [Link]
- ResearchGate. (n.d.). The catalytic characteristics of 2-methylnaphthalene acylation with AlCl3 immobilized on Hβ as Lewis acid catalyst.
- PMC - NIH. (n.d.). Biocatalytic Friedel‐Crafts Reactions.
- NIH. (n.d.). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide....
Sources
- 1. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in the Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges related to temperature control during this specific synthesis. The information herein is grounded in established principles of organic chemistry and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Critical Role of Temperature in Friedel-Crafts Acylation
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1-methylnaphthalene. This electrophilic aromatic substitution reaction, while powerful, is highly sensitive to reaction conditions, particularly temperature.[1] Precise temperature control is not merely a procedural formality; it is a critical parameter that dictates reaction rate, regioselectivity, and the minimization of side reactions, ultimately impacting product yield and purity.
This guide will address frequently asked questions and provide troubleshooting solutions for issues directly linked to thermal regulation during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Friedel-Crafts acylation of 1-methylnaphthalene?
A1: The optimal temperature for the Friedel-Crafts acylation of 1-methylnaphthalene with an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically low, often in the range of 0°C to 5°C , especially during the initial addition of reagents.[2][3] Some procedures may even call for temperatures as low as -15°C to -30°C to enhance selectivity.[4][5]
Causality:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-substituted product (1-acetyl-4-methylnaphthalene) due to the higher stability of the intermediate sigma-complex at the α-position of the naphthalene ring.[6][7]
-
Exothermic Nature: The reaction between the Lewis acid (e.g., AlCl₃) and the acylating agent (e.g., acetyl chloride) is highly exothermic.[2] Maintaining a low temperature prevents an uncontrolled rise in temperature, which could lead to undesirable side reactions.
Q2: What are the consequences of running the reaction at a higher temperature (e.g., room temperature or above)?
A2: Deviating to higher temperatures can lead to several significant issues:
-
Formation of Isomers: At elevated temperatures, the reaction can shift towards thermodynamic control, potentially leading to the formation of the more stable β-isomer (2-acetyl-1-methylnaphthalene) or rearrangement products.[6][8]
-
Polysubstitution: Higher temperatures increase the reactivity of the system, which can result in the introduction of more than one acyl group onto the naphthalene ring, leading to diacylated byproducts.
-
Decomposition: 1-methylnaphthalene can undergo decomposition at very high temperatures.[9][10] More importantly, the catalyst-reagent complex can also become unstable. Aluminum chloride hexahydrate, for instance, begins to decompose around 90°C and rapidly decomposes above 150°C.[11][12][13][14][15]
-
Reduced Yield: The combination of side reactions and potential decomposition will invariably lead to a lower yield of the desired product.
Q3: How does temperature affect the regioselectivity (α vs. β substitution) in the acylation of naphthalene derivatives?
A3: Temperature is a key factor in determining the position of acylation on the naphthalene ring.
-
Low Temperature (Kinetic Control): Favors substitution at the α-position (C1 or C4). This is because the activation energy for the formation of the α-carbocation intermediate is lower, making it the faster-forming product.[6][7] The intermediate is stabilized by resonance involving both rings.[7]
-
High Temperature (Thermodynamic Control): Can favor substitution at the β-position (C2). While the β-intermediate forms more slowly, it can be more sterically accessible and, under reversible conditions, may become the predominant product.[6][8][16] The steric bulk of the acylating agent-catalyst complex is a significant factor; larger complexes experience more hindrance at the α-position.[8]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, with a focus on temperature-related causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Temperature too high during reagent addition. | An initial temperature spike from the exothermic reaction can promote side reactions like polyacylation or isomerization, consuming starting material and reducing the yield of the desired product. | Meticulously maintain the reaction temperature at 0-5°C (or as specified by the protocol) using an ice/water or ice/salt bath. Add the acylating agent or the aromatic compound solution dropwise over a prolonged period (e.g., 15-30 minutes) to allow for effective heat dissipation.[2][3] |
| Reaction not brought to completion. | While the initial addition is done at low temperature, a subsequent period at a slightly elevated temperature (e.g., room temperature or gentle reflux) is often required to drive the reaction to completion.[17][18] | After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an additional 15-60 minutes. Gentle heating under reflux (e.g., 60°C) may be necessary, but this should be carefully monitored to avoid byproduct formation.[17][18] |
| Decomposition of Reagents/Catalyst. | If the temperature is excessively high, the Lewis acid catalyst or the starting material itself may decompose.[9][11] | Ensure all temperature control equipment is calibrated and functioning correctly. Avoid localized heating by ensuring efficient stirring throughout the reaction. |
Problem 2: Presence of Significant Amounts of Isomeric Byproducts in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Reaction temperature was too high. | As discussed, higher temperatures can lead to the formation of thermodynamically favored isomers.[6][8] The steric bulk of the electrophile also plays a role, and higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the β-isomer.[8] | The primary solution is stringent low-temperature control (0-5°C) during the electrophilic attack phase. Using a less sterically hindered solvent might also influence selectivity. Solvents like carbon disulfide or dichloromethane are common choices.[7] |
| Extended reaction time at elevated temperatures. | Prolonged heating, even at moderate temperatures, can allow for the thermodynamically driven rearrangement of the kinetically formed α-product to the more stable β-isomer.[6] | Minimize the heating period after the initial addition. The reaction progress should be monitored (e.g., by TLC) to determine the point of completion, avoiding unnecessary heating. |
Problem 3: Formation of Polyacylated Products
| Potential Cause | Explanation | Recommended Solution |
| Excessive reaction temperature. | The initial product, this compound, is an activated aromatic ketone. High temperatures can provide sufficient energy for it to undergo a second acylation. However, Friedel-Crafts acylation products are generally deactivated towards further substitution, making this less common than in alkylations.[19] Still, harsh conditions can promote it. | Maintain low reaction temperatures. The deactivating nature of the acyl group generally prevents polysubstitution, but this effect is most reliable under controlled, mild conditions.[18][19] |
| Incorrect Stoichiometry. | Using a large excess of the acylating agent or Lewis acid can drive the reaction towards polysubstitution, especially if the temperature is not well-controlled. | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent and Lewis acid catalyst. |
Experimental Workflow & Visualization
A typical experimental workflow involves three key temperature-controlled stages.
Diagram: Temperature Stages in Friedel-Crafts Acylation
Caption: Key temperature-controlled stages of the synthesis.
Protocol: General Laboratory Procedure
This protocol outlines a standard procedure for the synthesis, emphasizing temperature control points.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension (Stage 1): Charge the flask with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane). Begin stirring and cool the suspension to 0-5°C using an ice/water bath.[3]
-
Reagent Addition (Stage 1): Prepare a solution of 1-methylnaphthalene and acetyl chloride in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes. Crucially, monitor the internal thermometer to ensure the temperature does not rise above 5°C.
-
Reaction Completion (Stage 2): Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If required, gently heat the mixture to reflux for a short period (e.g., 30 minutes) to ensure completion.[17][18]
-
Quenching (Stage 3): Cool the reaction mixture back down to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and must be done cautiously in a well-ventilated fume hood.[2]
-
Work-up and Purification: Proceed with standard liquid-liquid extraction, washing of the organic layer, drying, and solvent removal. The final product can be purified by vacuum distillation or column chromatography.
References
- Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?
- PubMed. (2005). Thermal growth and decomposition of methylnaphthalenes.
- Sathee NEET. (n.d.). Friedel Crafts Reaction.
- Google Patents. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Inchem.org. (n.d.). ICSC 1275 - 1-METHYLNAPHTHALENE.
- Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
- Filo. (n.d.). Friedel–Crafts reaction of naphthalene.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-methylnaphthalene.
- NIST WebBook. (n.d.). Naphthalene, 1-methyl-.
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Wikipedia. (n.d.). 1-Methylnaphthalene.
- Journal of the Chemical Society. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
- Nature. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
- ResearchGate. (n.d.). Thermal decomposition of aluminum chloride hexahydrate (AlCl3‚6H2O) in....
- Google Patents. (n.d.). Thermal decomposition of aluminum chloride hexahydrate.
- RWTH Publications. (n.d.). Thermodynamics of the decomposition of aluminum chloride hexahydrate to prepare alumina.
- European Patent Office. (n.d.). Thermal decomposition of aluminum chloride hexahydrate - EP 0094081 A2.
- Scribd. (n.d.). Thermal Decomposition of Aluminum Chloride Hexahydrate.
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 8. myttex.net [myttex.net]
- 9. Thermal growth and decomposition of methylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICSC 1275 - 1-METHYLNAPHTHALENE [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. US4402932A - Thermal decomposition of aluminum chloride hexahydrate - Google Patents [patents.google.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. data.epo.org [data.epo.org]
- 15. scribd.com [scribd.com]
- 16. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 1-(4-Methylnaphthalen-1-yl)ethanone
Welcome to the technical support center for the purification of 1-(4-Methylnaphthalen-1-yl)ethanone (CAS 28418-86-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this aryl ketone. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Understanding the Challenge: Isomeric Impurities
The primary challenge in purifying this compound often stems from its synthesis, typically a Friedel-Crafts acylation of 1-methylnaphthalene. This reaction is known to produce a mixture of isomers, with the acetyl group adding to different positions on the naphthalene ring.[1] The ratio of these isomers is highly dependent on reaction conditions such as the solvent and temperature. Therefore, your crude product is likely to contain not only unreacted starting materials and by-products but also other isomers of acetyl-methylnaphthalene, which can be challenging to separate due to their similar physical and chemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound?
A1: this compound can be either a colorless to pale yellow liquid or a white to light yellow powder or lump.[2] Its physical state at room temperature can depend on its purity. The presence of impurities can lower the melting point, potentially causing it to be an oil or a low-melting solid.
Q2: My crude product is a dark oil. What are the likely impurities?
A2: A dark coloration in your crude product often indicates the presence of polymeric by-products from the Friedel-Crafts reaction or residual catalyst complexes. Other likely impurities include unreacted 1-methylnaphthalene and isomeric by-products such as other acetylated methylnaphthalene derivatives.
Q3: Can I purify this compound by distillation?
A3: While distillation can be used to remove low-boiling solvents and highly volatile impurities, it is generally not effective for separating the isomeric impurities of this compound due to their likely close boiling points. Fractional distillation under reduced pressure might offer some separation, but it is often not sufficient to achieve high purity.
In-Depth Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the experimental technique.
Issue 1: The compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also suppress the melting point, exacerbating this issue.
-
Step-by-Step Solution:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the same hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Seed Crystals: If available, add a tiny seed crystal of pure this compound to induce crystallization.
-
Consider a Different Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. A good starting point for a mixed solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Causality: This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature. It can also be due to supersaturation, where the compound remains in solution even though its solubility limit has been exceeded.
-
Step-by-Step Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution impurely.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Re-evaluate Solvent Choice: If the compound still does not crystallize, the chosen solvent may be too good a solvent at all temperatures. A systematic approach to solvent selection is recommended.
-
Table 1: Suggested Solvents for Recrystallization of Aryl Ketones
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | Often effective for moderately polar compounds. |
| Isopropanol | Another good option for moderately polar compounds. |
| Hexane/Ethyl Acetate | A common mixed solvent system. The ratio can be adjusted to achieve optimal solubility. |
| Toluene | Can be effective for aromatic compounds. |
This table provides general suggestions. The ideal solvent for your specific compound may need to be determined experimentally.
Column Chromatography Troubleshooting
Column chromatography is the most common method for separating isomeric mixtures of aryl ketones.
Issue 1: Poor separation of the desired product from an impurity.
-
Causality: This is typically due to an inappropriate mobile phase polarity. If the mobile phase is too polar, all compounds will travel quickly down the column with little separation. If it is not polar enough, the compounds will remain adsorbed to the stationary phase. The choice of stationary phase (e.g., silica gel vs. alumina) can also be critical.
-
Step-by-Step Solution:
-
Optimize the Mobile Phase with TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Use a Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by adding more of a polar solvent. This will elute the less polar compounds first, followed by the more polar compounds.
-
Check Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly.
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. A broad initial band will result in broad, overlapping elution bands.
-
Table 2: Example Mobile Phases for Aryl Ketone Separation on Silica Gel
| Mobile Phase (Hexane:Ethyl Acetate) | Polarity | Application |
| 95:5 | Low | Good starting point for separating non-polar impurities. |
| 90:10 | Medium-Low | Often effective for eluting the desired aryl ketone. |
| 80:20 | Medium | For more polar compounds or to speed up elution. |
These are starting points. The optimal ratio must be determined by TLC analysis of your specific crude mixture.
Issue 2: The compound is not eluting from the column.
-
Causality: The mobile phase is not polar enough to displace the compound from the stationary phase. In rare cases, the compound may be decomposing on the silica gel.
-
Step-by-Step Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Check for Decomposition: Spot your crude material on a TLC plate and let it sit for an hour before eluting. If the spot changes or streaks, your compound may be unstable on silica gel. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Experimental Workflow Visualization
The following diagram illustrates a general troubleshooting workflow for the purification of this compound.
Sources
Technical Support Center: Purification of 1-(4-Methylnaphthalen-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(4-Methylnaphthalen-1-yl)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions regarding the purification of this compound, drawing upon established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to Purification Challenges
This compound is commonly synthesized via Friedel-Crafts acylation of 1-methylnaphthalene. While effective, this reaction is known to produce a mixture of constitutional isomers, which often constitute the primary impurities. The success of subsequent research and development hinges on the effective removal of these and other process-related impurities. This guide provides a systematic approach to achieving high purity of the target molecule.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Persistent Isomeric Impurities After Initial Purification
Q: My initial purification by recrystallization still shows the presence of isomeric impurities in the NMR and HPLC analysis. How can I improve the separation?
A: Isomeric impurities are the most common challenge in the purification of this compound due to their similar physical properties. If a single recrystallization is insufficient, a multi-step purification strategy is recommended.
Expert Insight: The choice of solvent is critical in recrystallization. A solvent in which the desired isomer has significantly lower solubility than the undesired isomers at low temperatures is ideal. For ketones, acetone is often a good solubilizer.[1]
Recommended Protocol: Sequential Purification
-
Column Chromatography: This should be your first step to separate the bulk of the isomeric impurities. The subtle differences in polarity between the isomers can be exploited using this technique.
-
Recrystallization: Following column chromatography, a final recrystallization step will help to remove any remaining trace impurities and yield a highly pure product.
Issue 2: Oiling Out During Recrystallization
Q: My compound "oils out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This can be caused by using a solvent that is too nonpolar for the compound or by cooling the solution too rapidly.
Expert Insight: To prevent oiling out, the ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] Using a solvent pair can often resolve this issue.
Troubleshooting Steps:
-
Solvent Selection: If using a single solvent, try a more polar one. A good starting point for ketones is an ethanol/water or acetone/hexane solvent system.[1][2]
-
Solvent Pair Technique:
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point).[3]
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[4]
Issue 3: Poor Separation in Column Chromatography
Q: I am not achieving good separation of my target compound from its isomers using column chromatography. What parameters can I adjust?
A: Poor separation in column chromatography can result from several factors, including incorrect solvent system polarity, improper column packing, or overloading the column.
Expert Insight: The choice of eluent is crucial. A good starting point for a compound of intermediate polarity like this compound is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[5] The ideal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for the target compound on a TLC plate.
Optimization Workflow:
Caption: Workflow for optimizing column chromatography separation.
Detailed Steps for Column Chromatography:
| Step | Parameter | Recommendation | Rationale |
| 1 | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| 2 | Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 30:1) and gradually increase the polarity to elute compounds of increasing polarity.[6] |
| 3 | Column Packing | Wet Slurry Method | Ensures a homogenous packing without air bubbles, which can cause channeling and poor separation.[7] |
| 4 | Sample Loading | Dry Loading or Concentrated Solution | Minimizes band broadening at the start of the separation. |
| 5 | Elution | Maintain a constant flow rate | Consistent flow ensures reproducible separation. |
| 6 | Fraction Collection | Collect small fractions | Allows for the isolation of pure fractions, especially when compounds are closely eluting. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A: The primary impurities arise from the Friedel-Crafts acylation of 1-methylnaphthalene. These include:
-
Isomeric Products: Acetylation can occur at different positions on the naphthalene ring, leading to various isomers.[8][9]
-
Unreacted Starting Materials: Residual 1-methylnaphthalene.
-
Di-acetylated Products: Although less common under controlled conditions, over-acylation can lead to di-substituted naphthalenes.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting isomeric impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the main component and byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The presence of unexpected signals can indicate the presence of isomers or other contaminants.[1][4]
Analytical Method Selection Guide:
Caption: Recommended analytical techniques for purity assessment.
Q3: What are the recommended storage conditions for this compound?
A: Based on its chemical structure (aromatic ketone), it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[3] Room temperature storage is generally acceptable.
Q4: Can I use spectroscopic data to differentiate between the desired product and its isomers?
A: Yes, particularly with ¹H NMR. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different electronic environments and spatial relationships between the methyl and acetyl groups. Comparing the experimental spectrum to a reference spectrum of the pure compound is the most reliable method.[4]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Lab Handout. (n.d.). Wellesley College.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? (2023, February 12). ResearchGate.
- Recrystallization Lab. (n.d.). Wellesley College.
- Atmospheric Degradation of Ecologically Important Biogenic Volatiles. (2023, November 18). Pure.
- Performing Column Chromatography. (2023, March 10). YouTube.
- 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. (n.d.). PubChem.
- Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene. (1974). Journal of the Chemical Society, Perkin Transactions 1, 228-232.
- Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
- 1-methylnaphthalene at BMRB. (n.d.). bmrb.io.
- Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts.
- Synthesize the following compounds from any starting materials containing no more than six carbon atoms. (2024, June 6). Pearson.
- Friedel–crafts alkylation of α-methylnaphthalene in the presence of ionic liquids. (n.d.). ElectronicsAndBooks.
- NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP.
- 1-Methylnaphthalene. (n.d.). PubChem.
- An Introduction to Organic Synthesis. (2024, September 30). Chemistry LibreTexts.
- 1H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate.
- Integrated GC-MS profiling, ADMET prediction, antibacterial and molecular docking studies of Vitex leucoxylon L.f. leaves extracts. (2025, November 22). PubMed.
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin.
- The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene. (n.d.). ResearchGate.
- Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Separation of 1,4-Naphthalenedione, 5-hydroxy-2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 1-ACETYL NAPHTHALENE. (n.d.). Loba Chemie.
- Synthesis of 1-acetoxy-2-methylnaphthalene. (n.d.). Google Patents.
- A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015, April 27). ResearchGate.
- Determination of Naphthalene Concentration in Honey a New Method using HS-GC/MS. (n.d.). Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi.
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
- 1-(4-Bromonaphthalen-1-yl)ethanone. (n.d.). PubChem.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). ATSDR.
- GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract. (2025, July 6). PubMed.
Sources
- 1. rsc.org [rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1-Methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
"1-(4-Methylnaphthalen-1-yl)ethanone" stability and storage conditions
This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions regarding the stability and proper storage of 1-(4-Methylnaphthalen-1-yl)ethanone (CAS No. 28418-86-2). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for achieving reproducible and reliable experimental outcomes in research and development.
Part 1: Frequently Asked Questions (FAQs) & Quick Reference
This section addresses the most common inquiries received by our technical support team.
Q1: What are the ideal long-term storage conditions for this compound?
A: For long-term stability (> 6 months), the compound should be stored at 2-8°C (refrigerated) . It must be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q2: The supplier information says "store at room temperature." Is refrigeration really necessary?
A: While some suppliers state room temperature storage is acceptable, this is typically for short-term shelf life.[1][2] As an aromatic ketone, this compound is susceptible to slow oxidation and potential degradation when exposed to ambient oxygen, light, and temperature fluctuations over extended periods.[3][4] For applications requiring high purity, such as in drug development or catalysis research, refrigerated storage is strongly recommended to minimize the formation of impurities. Some suppliers even utilize cold-chain transportation, underscoring the compound's sensitivity.[1]
Q3: What type of container is best for storing this compound?
A: The ideal container is an amber glass vial or bottle with a PTFE-lined screw cap .[5] Amber glass blocks UV light, which can catalyze degradation.[3] The PTFE liner provides a chemically inert seal, preventing both contamination and loss of the compound, which may have some volatility. Avoid plastic containers, as plasticizers can leach into the compound or the compound can be absorbed by the plastic.[5]
Q4: I noticed the color of my sample has changed from pale yellow to a darker brown. What does this mean?
A: A color change is a primary visual indicator of degradation. This is likely due to oxidation and/or the formation of polymeric impurities. The compound should be re-analyzed for purity before use. For sensitive applications, using a new, uncompromised lot is advised.
Q5: What are the main safety hazards associated with this compound?
A: this compound is classified as a combustible liquid and should be kept away from heat, sparks, and open flames.[6] It is harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Table 1: Summary of Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes oxidative and thermal degradation pathways.[4][5] |
| Room Temperature (Short-term, <1 month) | Acceptable for brief periods, but risk of degradation increases.[1] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Displaces oxygen, the primary driver for oxidative degradation of aromatic compounds.[4] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from photo-degradation and ensures an inert, tight seal.[5] |
| Light Exposure | Store in the dark | Aromatic ketones can be photosensitive; light provides the energy to initiate degradation reactions.[3] |
| Incompatibilities | Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases | To prevent uncontrolled reactions, degradation, or unwanted side-product formation. |
Part 2: Chemical Stability & Degradation Pathways
Understanding the inherent chemical nature of this compound is key to preventing its degradation. The structure contains a naphthalene aromatic system, a methyl group, and a ketone functional group, each contributing to its reactivity profile.
Key Degradation Mechanisms:
-
Oxidation: This is the most probable degradation pathway under standard storage conditions. Atmospheric oxygen, especially in the presence of light or heat, can attack the methyl group or the acetyl group. The benzylic protons on the methyl group are particularly susceptible to radical abstraction, which can lead to the formation of corresponding alcohols, aldehydes, and ultimately, carboxylic acids like 4-acetylnaphthalene-1-carboxylic acid . This is analogous to the microbial degradation of 1-methylnaphthalene, which often yields 1-naphthoic acid.[8][9][10]
-
Photodegradation: The extended π-system of the naphthalene ring makes the molecule an efficient absorber of UV radiation. This energy can promote the molecule to an excited state, leading to radical formation or other unwanted photoreactions, often resulting in discoloration and polymerization.
-
Contamination-Induced Reactions: Contamination with strong acids, bases, or residual metal catalysts can initiate various side reactions. For instance, strong bases could catalyze aldol-type self-condensation reactions.
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary factors leading to the degradation of the parent compound into common impurity classes.
Caption: Key environmental factors promoting the degradation of this compound.
Part 3: Troubleshooting Guide for Experimental Issues
When an experiment yields unexpected results, such as low yield, an unusual side product, or complete failure, the integrity of the starting materials should be the first variable investigated.
Scenario: My reaction is not working as expected. Could the this compound be the problem?
Use the following workflow to diagnose the issue.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for verifying the integrity of this compound.
Protocol 1: Step-by-Step Purity Verification
This protocol provides a systematic approach to assessing the quality of your reagent.
Objective: To confirm the purity and structural integrity of this compound.
Materials:
-
Sample of this compound
-
TLC plate (silica gel)
-
Appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate, requires optimization)
-
UV lamp (254 nm)
-
HPLC or GC-MS system
-
NMR spectrometer and appropriate deuterated solvent (e.g., CDCl₃)
Methodology:
-
Visual Inspection:
-
Observe the sample in a clear vial against a white background.
-
Expected Result: A clear, colorless to pale yellow liquid or solid.
-
Indication of Failure: Significant darkening (amber to brown), cloudiness, or the presence of solid precipitates suggests degradation.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using an optimized solvent system.
-
Visualize the plate under a UV lamp (254 nm).
-
Expected Result: A single, well-defined spot.
-
Indication of Failure: Multiple spots, streaking, or significant material remaining at the baseline indicates the presence of impurities.
-
-
Instrumental Analysis (Choose one or more):
-
High-Performance Liquid Chromatography (HPLC):
-
Run the sample on a calibrated HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Expected Result: A single major peak corresponding to the compound, with purity typically >98% by area.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the sample to separate volatile components and identify them by their mass spectra.
-
Expected Result: A primary peak with a mass spectrum matching the molecular weight (184.23 g/mol ) and fragmentation pattern of the target compound.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent and acquire the proton NMR spectrum.
-
Expected Result: The spectrum should match the known structure of this compound. Look for sharp, well-resolved peaks with correct chemical shifts and integration values.
-
Indication of Failure: The presence of broad peaks, unexpected signals (especially in the aldehyde or carboxylic acid regions, ~9-12 ppm), or incorrect integration ratios points to degradation or impurities.
-
-
References
- CPAChem. (2023). Safety Data Sheet for 1,4-dimethylnaphthalene.
- Lab Manager. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Pharmaxchange.info. (n.d.). Aromatic Waters.
- Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
- PubChem - National Institutes of Health. (n.d.). 1-Methylnaphthalene.
- Musat, F., et al. (2017). Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. Extremophiles, 22(1), 103-113.
- NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-.
- PubChem - National Institutes of Health. (n.d.). 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone.
- Musat, F., et al. (2017). Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. PubMed, 29177812.
- The Good Scents Company. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl) ethanone.
- PubChem - National Institutes of Health. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone.
- PubChem - National Institutes of Health. (n.d.). 2-[8-(4-Methylpiperazin-1-yl)naphthalen-2-yl]oxy-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone.
- PubChem - National Institutes of Health. (n.d.). 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone.
- Aberystwyth University. (2025). Degradation of brown coal and 1-methylnaphthalene by a Micrococcus luteus isolate.
- PubChem - National Institutes of Health. (n.d.). 2-Cyclopropyl-1-(4-methylnaphthalen-1-yl)ethanol.
- Safinowski, M., & Meckenstock, R. U. (2006). Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture. Environmental Microbiology, 8(2), 347-352.
- Jones, A. W., & Ericsson, E. (2016). Decreases in blood ethanol concentrations during storage at 4 °C for 12 months were the same for specimens kept in glass or plastic tubes. Forensic Science International, 265, 116-120.
- Sharanagouda, U., & Karegoudar, T. B. (2001). Degradation of 2-methylnaphthalene by Pseudomonas Sp. Strain NGK1. Current Microbiology, 43(6), 440-443.
Sources
- 1. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 2. 93-08-3|1-(Naphthalen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. bspublications.net [bspublications.net]
- 4. edenbotanicals.com [edenbotanicals.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cpachem.com [cpachem.com]
- 8. Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aber.ac.uk [research.aber.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
This guide provides comprehensive technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-Methylnaphthalen-1-yl)ethanone (C₁₃H₁₂O). We will delve into the underlying principles of the synthesis, provide a robust and scalable protocol, and address common challenges through a detailed troubleshooting and FAQ section. Our focus is on ensuring scientific integrity, safety, and reproducibility from the bench to the pilot plant.
Section 1: Synthesis Overview and Mechanistic Insights
The most common and industrially viable route to this compound is the Friedel-Crafts acylation of 1-methylnaphthalene. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]
Reaction Scheme:
Mechanism: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich naphthalene ring.
Causality of Regioselectivity: The methyl group on 1-methylnaphthalene is an activating, ortho-, para- directing group.
-
Electronic Effects: The electron-donating nature of the methyl group increases the nucleophilicity of the aromatic ring, particularly at the C2 (ortho) and C4 (para) positions.
-
Steric Effects: The C4 position is sterically less hindered than the C2 position, making it the preferred site of attack for the bulky acylium ion-catalyst complex.
-
Solvent Influence: The choice of solvent can significantly impact the ratio of isomers. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) generally favor the formation of the kinetic α-substituted product (in this case, C4 acylation).[3] In contrast, polar solvents like nitrobenzene can sometimes lead to the more thermodynamically stable β-isomer, although this is less of a concern for substituted naphthalenes where electronic directing effects are strong.[3][4]
Section 2: Experimental Protocol: From Bench to Pilot Scale
This protocol is designed for high yield and purity and has been validated at the laboratory scale. Scale-up requires careful consideration of the principles outlined in Section 3.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Reagent Stoichiometry and Details
| Reagent | Molar Mass ( g/mol ) | Moles (equiv) | Typical Mass/Volume | Role |
| 1-Methylnaphthalene | 142.20 | 1.0 | 14.2 g (0.1 mol) | Starting Material |
| Anhydrous AlCl₃ | 133.34 | 1.2 | 16.0 g (0.12 mol) | Lewis Acid Catalyst |
| Acetyl Chloride | 78.50 | 1.1 | 8.6 g (7.8 mL, 0.11 mol) | Acylating Agent |
| Dichloromethane (DCM) | - | - | 200 mL | Anhydrous Solvent |
| 3M Hydrochloric Acid | - | - | ~150 mL | Quenching/Workup |
| Saturated NaHCO₃ | - | - | ~100 mL | Neutralization |
| Saturated NaCl (Brine) | - | - | ~100 mL | Washing |
Step-by-Step Methodology
-
Preparation: Ensure all glassware is oven-dried to be completely free of moisture.[5] The Lewis acid catalyst is highly sensitive to water.[6]
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, add 1-methylnaphthalene (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.2 equiv) in portions, ensuring the internal temperature does not exceed 10 °C. The mixture will likely become a thick slurry.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equiv) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed. (Typical mobile phase: 9:1 Hexanes:Ethyl Acetate).
-
Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and 3M HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid. CAUTION: This quench is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow to brown oil or solid, can be purified by either recrystallization (e.g., from ethanol or hexanes) or vacuum distillation to yield the final product.
Section 3: Key Scale-Up Considerations
Transitioning from the lab bench to a pilot or production scale introduces significant challenges that must be proactively managed.
-
Thermal Management: Friedel-Crafts acylations are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of reagent addition must be carefully controlled to manage the heat output and prevent runaway reactions, which can lead to byproduct formation and safety hazards.
-
Reagent Handling and Stoichiometry: Handling large quantities of moisture-sensitive and corrosive AlCl₃ and acetyl chloride requires specialized equipment like closed-system charging vessels. While stoichiometric AlCl₃ is needed because it complexes with the product ketone, this generates significant aluminum-containing waste streams.[1] Investigating more efficient, recyclable catalysts for future process optimization is advisable.
-
Mass Transfer and Mixing: In a large reactor, ensuring efficient mixing is critical to maintain a homogenous temperature and concentration profile. Inadequate mixing can lead to localized "hot spots" where side reactions and decomposition can occur. The viscosity of the AlCl₃ slurry can also pose a challenge to effective agitation.
-
Quenching and Off-Gas Management: The quenching step is one of the most hazardous at scale due to extreme exothermicity and the evolution of large volumes of HCl gas. A "reverse quench," where chilled water or acid is slowly added to the reaction mixture in the reactor, is often safer as it allows for better temperature control. The reactor must be vented to a scrubber system to neutralize the HCl gas.
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction shows very low or no conversion of the starting material. What's wrong?
A: This is one of the most common issues and almost always points to catalyst deactivation or sub-optimal conditions.
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your solvent, glassware, or reagents will react with and deactivate it.[6] Always use freshly opened anhydrous AlCl₃ from a sealed container and ensure all solvents are rigorously dried.
-
Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively sequestering it.[6] For this reason, a stoichiometric amount (at least 1.1-1.2 equivalents) is required, not a catalytic amount.
-
Low Temperature: While the reaction requires cooling to control exothermicity and selectivity, excessively low temperatures may slow the reaction rate to a crawl. If TLC shows no progress after several hours, consider letting the reaction warm slightly (e.g., to 10-15 °C) for a short period.
Q2: I'm getting a significant amount of an isomeric byproduct along with my desired product. How can I improve regioselectivity?
A: This indicates a loss of kinetic control, likely due to temperature or solvent choice.
-
Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for acylation at the more sterically hindered C2 position. Maintain strict temperature control (ideally < 10 °C) during the addition of reagents.
-
Solvent Choice: As discussed, non-polar solvents like DCM, dichloroethane, or carbon disulfide strongly favor the formation of the kinetic C4-acylated product.[3] Avoid using more polar solvents which might facilitate isomer equilibration.
Q3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?
A: Unfortunately, severe tar formation usually indicates a failed reaction due to decomposition. This is almost always caused by poor temperature control. A runaway exotherm can lead to polymerization and other side reactions. The best solution is preventative: ensure your cooling system is adequate for the scale, and add reagents slowly and in a controlled manner. On a large scale, this highlights the importance of robust process control and safety interlocks.
Q4: My product looks clean by NMR, but it fails the purity assay by GC or HPLC. What could the impurity be?
A: If the ¹H NMR looks clean, the impurity might be an isomer that has a very similar NMR spectrum but separates under chromatographic conditions. The most likely candidate is 2-acetyl-1-methylnaphthalene. Co-elution in TLC is possible. Re-evaluate your purification method. A different recrystallization solvent system or fractional vacuum distillation may be required to separate the closely related isomers.
Q5: The workup and quenching step is extremely violent and difficult to control. How can I make it safer?
A: This is a critical safety issue, especially at scale. The rapid, exothermic hydrolysis of the AlCl₃-ketone complex is responsible.
-
Use a Reverse Quench: Instead of adding the reaction mixture to water/acid, slowly add the chilled acid solution to the reaction mixture in the reactor. This allows the reactor's cooling system to manage the heat load more effectively.
-
Ensure Adequate Headspace & Venting: The evolution of HCl gas can rapidly pressurize a closed system. Ensure the reactor is properly vented to a caustic scrubber.
-
Dilution: Ensuring the reaction mixture is sufficiently dilute can also help moderate the quench, though this has implications for solvent usage and cost.
Section 5: Quality Control and Analytical Methods
A robust analytical strategy is essential for ensuring the identity, purity, and quality of the final product.[7]
| Technique | Purpose | Typical Parameters / Observations |
| TLC | In-process reaction monitoring | Mobile Phase: 9:1 Hexanes:Ethyl Acetate. Observation: Disappearance of the 1-methylnaphthalene spot (higher Rf) and appearance of the product spot (lower Rf, UV active). |
| GC-MS | Purity assessment, impurity identification | Column: Standard non-polar column (e.g., DB-5). Analysis: Provides retention time for purity calculation (% area) and mass spectrum to confirm the molecular weight (196.25 g/mol ) and identify impurities. |
| HPLC-UV | Quantitative purity analysis | Mobile Phase: Acetonitrile/Water gradient. Detector: UV at ~220-254 nm. Analysis: Provides high-resolution separation of isomers for accurate quantification.[7] |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃. Key Signals: Look for characteristic signals for the aromatic protons, a singlet for the methyl group (~2.7 ppm), and a singlet for the acetyl methyl group (~2.6 ppm). |
| FT-IR | Functional group confirmation | Key Peaks: Strong carbonyl (C=O) stretch around 1680 cm⁻¹, aromatic C=C stretches around 1600-1450 cm⁻¹, and C-H stretches. |
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Ventura College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myttex.net [myttex.net]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-methylnaphthalen-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure of this important synthetic transformation. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Introduction: The Friedel-Crafts Acylation of 1-Methylnaphthalene
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1-methylnaphthalene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution introduces an acetyl group onto the naphthalene ring.
The primary challenge in this synthesis is controlling regioselectivity. The methyl group at the 1-position of naphthalene is an activating group, directing incoming electrophiles to specific positions. For 1-substituted naphthalenes, acylation at the 4-position (para) is generally favored under kinetic control, particularly in non-polar solvents.[2] This guide will focus on the work-up and purification steps critical for isolating the desired 4-isomer from potential side products.
Troubleshooting Guide: From Quenching to Pure Product
This section addresses specific issues that may arise during the work-up of the Friedel-Crafts acylation of 1-methylnaphthalene.
Q1: My reaction mixture is a thick, dark slurry. How do I properly quench the reaction to avoid violent effervescence and ensure safety?
A1: The quenching of a Friedel-Crafts reaction is highly exothermic and must be performed with extreme caution. The aluminum chloride catalyst and any unreacted acetyl chloride will react vigorously with water. The standard and safest procedure is to pour the reaction mixture slowly, with good stirring, onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[2]
-
Why ice? Ice provides a large surface area for heat exchange and absorbs the heat of reaction through its latent heat of fusion, preventing the temperature from rising too quickly and causing the solvent to boil uncontrollably.
-
Why concentrated HCl? The acid helps to decompose the aluminum chloride-ketone complex, liberating the desired product.[3] It also helps to keep the resulting aluminum salts (like aluminum hydroxide) dissolved in the aqueous phase as soluble chloro-complexes, which can prevent them from precipitating and stabilizing emulsions in the subsequent extraction step.
Step-by-Step Quenching Protocol:
-
Prepare a beaker with a mixture of crushed ice (approximately 5-10 times the volume of your reaction mixture) and a volume of concentrated HCl equivalent to about 10-15% of the ice volume.
-
Place this beaker in an ice bath for additional cooling.
-
With vigorous stirring (using a magnetic stirrer), slowly and carefully pour the reaction mixture from your flask onto the ice/HCl mixture. Add the mixture in a thin stream.
-
Continue stirring until all the ice has melted and the mixture is a uniform slurry.
Q2: I've formed a persistent emulsion during the extraction step that won't separate. What's causing this and how can I break it?
A2: Emulsion formation is a frequent problem in Friedel-Crafts work-ups. This is often caused by finely divided aluminum salts that act as surfactants, stabilizing the interface between the organic and aqueous layers.
Preventative Measures:
-
Acidic Quench: As mentioned in A1, quenching with an HCl/ice mixture helps to keep aluminum salts soluble, reducing the likelihood of emulsion formation.
-
Gentle Inversions: During the extraction, do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to mix the layers.
Methods to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Stirring: Use a glass stirring rod to gently agitate the emulsion layer at the interface.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration. This can remove the particulate matter that is stabilizing the emulsion.
Q3: My final product is contaminated with an acidic impurity. What is it and how do I remove it?
A3: The most likely acidic impurity is acetic acid, formed from the hydrolysis of any excess acetyl chloride during the quench. Residual HCl from the quench may also be present in the organic layer. These are effectively removed with a basic wash.
Washing Protocol:
-
After the initial separation of the organic and aqueous layers post-quench, wash the organic layer in the separatory funnel with a saturated solution of sodium bicarbonate (NaHCO₃).[2]
-
Add the NaHCO₃ solution, stopper the funnel, and invert gently. Be sure to vent the funnel frequently by opening the stopcock while the funnel is inverted, as the neutralization reaction produces carbon dioxide gas which can build up pressure.[4][5]
-
Continue to gently mix and vent until gas evolution ceases.
-
Separate the layers. You can check the pH of the aqueous layer with litmus or pH paper to ensure it is neutral or slightly basic.
-
Follow the bicarbonate wash with a wash with brine to help remove any remaining water from the organic layer.
Q4: I have a mixture of isomers after removing the solvent. How can I isolate the desired this compound?
A4: The Friedel-Crafts acylation of 1-methylnaphthalene is expected to primarily yield the 4-acetyl isomer, but other isomers can form. The separation of these isomers typically relies on differences in their physical properties, such as polarity and crystal packing ability.
Purification Strategies:
| Method | Description | Best For |
| Recrystallization | This technique relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures. Aromatic ketones often recrystallize well from alcohols (like ethanol or isopropanol) or hydrocarbon solvents (like hexanes). | Isolating a major product that is a solid from minor, more soluble impurities. |
| Column Chromatography | This is a powerful technique for separating compounds based on their differing affinities for a stationary phase (e.g., silica gel or alumina) and a mobile phase (solvent system). Due to the slight polarity differences between isomers, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often effective. | Separating mixtures of isomers with similar polarities or for purifying products that are oils at room temperature. |
Recommended Purification Workflow:
-
Initial Assessment: Use Thin Layer Chromatography (TLC) to assess the purity of your crude product and to identify a suitable solvent system for column chromatography if needed.
-
Attempt Recrystallization First: If the crude product is a solid, attempt recrystallization as it is often a simpler and more scalable purification method.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, perform column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) recommended for the reaction? A: The choice of solvent can significantly influence the regioselectivity of the Friedel-Crafts acylation of naphthalene derivatives.[2] Non-polar solvents tend to favor the formation of the kinetically controlled product, which for 1-substituted naphthalenes is the 4-isomer. Polar solvents, such as nitrobenzene, can promote the formation of the thermodynamically more stable isomer. To maximize the yield of this compound, a non-polar solvent is the preferred choice.
Q: Why do I need to use anhydrous aluminum chloride and ensure my glassware is completely dry? A: Aluminum chloride is a strong Lewis acid that is highly sensitive to moisture.[4] Any water present in the reaction will react with AlCl₃ to form aluminum hydroxides and HCl, deactivating the catalyst and inhibiting the reaction. This will lead to low or no product yield. Always use freshly opened, anhydrous AlCl₃ and ensure all glassware is flame-dried or oven-dried before use.
Q: What is the purpose of the final brine wash before drying the organic layer? A: The brine (saturated NaCl solution) wash helps to remove the majority of the dissolved water from the organic layer before the addition of a solid drying agent (like anhydrous MgSO₄ or Na₂SO₄). This makes the final drying step more efficient and reduces the amount of drying agent required.
Visualizing the Work-Up Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting common issues during the work-up procedure.
Caption: Decision tree for troubleshooting the work-up of this compound synthesis.
References
- Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99-S103.
- "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." (2020). YouTube.
- "Reaction Work-Up I." (2010). MIT Digital Lab Techniques Manual.
- "4.7: Reaction Work-Ups." (2021). Chemistry LibreTexts.
- "Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study." (2025). Inorganic Chemistry - ACS Publications.
- "Friedel-Crafts Acylation." Organic Chemistry Portal.
- "12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction." Ventura College Organic Chemistry Lab.
- "Solvent Effects in Friedel–Crafts Reaction." (2019). Chemistry Stack Exchange.
- "Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene." Journal of the Chemical Society C.
- "Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene." Journal of the Chemical Society, Perkin Transactions 1.
- "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." Scientific & Academic Publishing.
- "Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides." National Institutes of Health (NIH).
- "Pathways of Friedel–Crafts acylation of naphthalene to give..." ResearchGate.
- "Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. It seems like an EAS Friedel-Crafts acylation but why at that position?" Reddit.
- "Friedel–crafts alkylation of α-methylnaphthalene in the presence of ionic liquids." ElectronicsAndBooks.
- "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(4-Methylnaphthalen-1-yl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the analytical methodologies required to definitively confirm the structure of 1-(4-Methylnaphthalen-1-yl)ethanone , a substituted aromatic ketone. This document moves beyond a simple recitation of protocols to provide a comparative analysis of spectroscopic techniques, grounded in the principles of chemical structure and reactivity. We will explore the expected experimental data and explain the causal reasoning behind our analytical choices, ensuring a self-validating approach to structural elucidation.
Introduction to this compound and the Imperative of Structural Verification
This compound, with the chemical formula C₁₃H₁₂O and CAS Number 28418-86-2, belongs to the class of aromatic ketones.[1] Its structure, featuring a methyl group and an acetyl group on the naphthalene core, presents the possibility of several positional isomers. The precise arrangement of these functional groups is critical as it dictates the molecule's physicochemical properties, reactivity, and, in a pharmaceutical context, its biological activity and safety profile. Therefore, a robust and multi-faceted analytical approach is not just recommended, but essential.
This guide will focus on the three primary spectroscopic techniques for structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will present a hypothetical yet highly probable set of spectral data for this compound, derived from established principles and data from analogous structures. This will be contrasted with the expected data for a potential isomer, such as 1-(1-Methylnaphthalen-2-yl)ethanone, to highlight the discerning power of each technique.
Comparative Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will consider both ¹H NMR and ¹³C NMR to build a complete picture of the molecule's skeleton.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
| Spectroscopic Feature | Predicted for this compound | Predicted for 1-(1-Methylnaphthalen-2-yl)ethanone (Isomer) | Rationale for Differentiation |
| ¹H NMR: Methyl Protons | Singlet, ~2.7 ppm (naphthalene-CH₃)Singlet, ~2.8 ppm (acetyl-CH₃) | Singlet, ~2.6 ppm (naphthalene-CH₃)Singlet, ~2.7 ppm (acetyl-CH₃) | The chemical shifts will be subtly different due to the varied electronic environment. The key distinction will come from 2D NMR correlations. |
| ¹H NMR: Aromatic Protons | Complex multiplet pattern in the aromatic region (~7.4-8.2 ppm). Expect distinct signals for the protons on both rings of the naphthalene system. | A different complex multiplet pattern in the aromatic region. The coupling patterns and chemical shifts will be distinct due to the different substitution pattern. | The number of signals, their splitting patterns (coupling constants), and their chemical shifts are highly sensitive to the substitution pattern on the aromatic ring. |
| ¹³C NMR: Carbonyl Carbon | ~198-202 ppm | ~197-201 ppm | The electronic environment of the carbonyl carbon is slightly different, leading to a small but measurable difference in chemical shift. |
| ¹³C NMR: Naphthalene Carbons | Expect 10 distinct signals for the naphthalene carbons, with chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing acetyl group. | Expect 10 distinct signals, but their chemical shifts will differ significantly from the target compound due to the altered positions of the substituents. | The chemical shifts of the quaternary carbons (C1 and C4 vs. C1 and C2) will be particularly diagnostic. |
Diagram: Logical Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorption will be the carbonyl (C=O) stretch of the ketone.
-
Sample Preparation:
-
Neat (liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid samples): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr for pellets) should be taken and subtracted from the sample spectrum.
-
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale and Comparison |
| C=O Stretch (Ketone) | 1680 - 1695 | The conjugation of the carbonyl group with the aromatic naphthalene ring lowers the stretching frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[2][3][4][5] This is a key indicator of an aromatic ketone. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Arising from the methyl groups. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple bands are expected in this region, corresponding to the vibrations of the naphthalene ring. |
| C-CO-C Bend | 1230 - 1300 | A characteristic bend for aromatic ketones.[3] |
The presence of a strong absorption band in the 1680-1695 cm⁻¹ range is a powerful confirmation of the aromatic ketone functionality. While IR spectroscopy alone cannot distinguish between positional isomers, it provides crucial, complementary information to the NMR data.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural clues.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common methods include:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for obtaining a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that is less likely to cause fragmentation, making it ideal for determining the molecular weight of the parent ion.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
| Ion | Predicted m/z | Interpretation and Rationale |
| Molecular Ion [M]⁺• | 184.23 | Corresponds to the molecular weight of C₁₃H₁₂O.[1] High-resolution mass spectrometry can confirm the elemental composition. |
| [M-15]⁺ | 169 | Loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones. |
| [M-43]⁺ | 141 | Loss of an acetyl radical (•COCH₃), resulting in a methylnaphthalenyl cation. This is a very characteristic fragmentation. |
| [C₁₁H₉]⁺ | 141 | The methylnaphthalenyl cation. |
Diagram: Key Fragmentation Pathways in Mass Spectrometry
Caption: Expected fragmentation of this compound.
The fragmentation pattern, particularly the loss of 15 and 43 mass units, strongly supports the presence of a methyl ketone. While the mass spectrum of a positional isomer would also show a molecular ion at m/z 184, the relative intensities of the fragment ions may differ, providing another layer of evidence for structural confirmation.
Conclusion: A Triad of Evidence for Unambiguous Structural Confirmation
The structural confirmation of this compound is not achieved through a single technique but by the convergence of evidence from NMR, IR, and MS. NMR spectroscopy provides the definitive map of the molecular skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. By understanding the principles behind each technique and comparing the experimental data to predicted values and those of potential alternatives, researchers can confidently and authoritatively establish the structure of their target compound. This rigorous, multi-technique approach embodies the principles of scientific integrity and is fundamental to the advancement of chemical and pharmaceutical research.
References
- Vertex AI Search. (n.d.). Ketone infrared spectra. Retrieved January 7, 2026.
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved January 7, 2026.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
A Researcher's Guide to Regioselectivity in Methylnaphthalene Acylation: A Comparative Analysis
In the landscape of synthetic organic chemistry, the Friedel-Crafts acylation of aromatic compounds remains a cornerstone reaction for the formation of carbon-carbon bonds, yielding valuable aryl ketones.[1] These products are often pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. Among the vast array of aromatic substrates, methylnaphthalenes present a particularly interesting and challenging case. The inherent reactivity of the naphthalene core, combined with the directing effects of the methyl substituent, leads to a complex interplay of factors that govern the regiochemical outcome of the acylation.
This guide provides an in-depth comparative analysis of the acylation of the two primary methylnaphthalene isomers: 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN). We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of isomer formation, offering field-proven insights into how reaction conditions can be manipulated to achieve selective synthesis. The content herein is intended for researchers, chemists, and drug development professionals who seek to control and optimize these critical synthetic transformations.
The Underlying Principles: Factors Governing Regioselectivity
The position of electrophilic attack on a substituted naphthalene ring is not arbitrary. It is a nuanced outcome dictated by a confluence of electronic, steric, and systemic factors. Understanding these principles is paramount to predicting and controlling the formation of specific acylated isomers.
-
Electronic Effects & Intermediate Stability : The naphthalene ring system does not possess uniform reactivity. The α-positions (1, 4, 5, 8) are more electron-rich and reactive towards electrophiles than the β-positions (2, 3, 6, 7). This is because the carbocation intermediate (the Wheland or sigma complex) formed upon attack at an α-position is better stabilized by resonance, with two contributing structures that keep one of the rings fully aromatic.[2] The methyl group, being an electron-donating group, further activates the ring, but its influence is position-dependent.
-
Steric Hindrance : The sheer physical size of the incoming acyl group (complexed with the Lewis acid catalyst) can be a decisive factor.[3] Positions that are sterically crowded, such as those adjacent to the methyl group or the "peri" position (the C8 position relative to a C1 substituent), are often disfavored, especially with bulky acylating agents.[3]
-
Catalyst & Solvent Systems : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is not merely a passive activator. It forms complexes with both the acylating agent (the acyl halide) and the resulting ketone product.[4][5] The size of this complex can enhance steric effects. Furthermore, the choice of solvent influences the solubility and reactivity of the catalytic species.[4][5] Solvents like nitrobenzene or dichloromethane can alter the equilibrium between different active catalytic complexes, thereby impacting isomer distribution.[4]
-
Kinetic vs. Thermodynamic Control : Friedel-Crafts acylations can be subject to kinetic or thermodynamic control.[6] The kinetically controlled product is the one that is formed fastest, typically at lower temperatures, and often corresponds to attack at the most electronically activated, accessible site. The thermodynamically controlled product is the most stable isomer and is favored under conditions that allow for equilibration, such as higher temperatures or longer reaction times. This can involve the rearrangement or deacylation-reacylation of the initial product.[6]
Visualizing the Core Mechanism
The foundational mechanism for the acylation reaction provides the context for our comparative analysis. A Lewis acid (e.g., AlCl₃) activates the acyl halide to generate a highly electrophilic acylium ion, which is the key species that attacks the aromatic ring.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Analysis: 1-Methylnaphthalene vs. 2-Methylnaphthalene
The starting position of the methyl group fundamentally alters the electronic and steric landscape of the naphthalene core, leading to distinct product isomer profiles upon acylation.
Acylation of 1-Methylnaphthalene (1-MN)
The methyl group at the C1 position strongly activates the ring. Its primary directing influence is towards the C4 position (para) and C2 position (ortho).
-
Electronic Preference : The C4 position is highly favored electronically. It is an α-position and benefits from the para-directing effect of the C1-methyl group. The C5 and C8 positions are also activated α-positions, but are in the adjacent ring.
-
Steric Hindrance : Attack at the C2 position is sterically hindered by the adjacent C1-methyl group. The C8 "peri" position is also subject to significant steric strain.
-
Predicted Outcome : The major kinetic product is overwhelmingly the 4-acyl-1-methylnaphthalene isomer due to the powerful combination of electronic activation and steric accessibility.
Caption: Regioselectivity in the acylation of 1-Methylnaphthalene (1-MN).
Acylation of 2-Methylnaphthalene (2-MN)
With the methyl group at a β-position, the directing effects are different. The C1 and C3 positions are ortho, while the C6 position is in the same ring and para-like.
-
Electronic Preference : The C1 position, being an α-position, is the most electronically activated site. However, the C6 and C8 positions are also strongly considered. The synthesis of 2-methyl-6-acetylnaphthalene (2,6-MAN) is a well-studied and industrially relevant reaction.[4][5]
-
Steric Hindrance : The C1 position is sterically hindered by the adjacent C2-methyl group. The C3 position is similarly hindered. In contrast, the C6 and C8 positions in the other ring are sterically accessible.
-
Observed Outcome : A competition exists. While C1 is electronically activated, steric hindrance often leads to acylation at the C6 position, yielding the thermodynamically more stable product. The 2,6-disubstituted pattern is particularly stable and valuable. Under specific conditions, especially solvent-free systems, high selectivity for the 2,6-isomer can be achieved.[7][8]
Caption: Regioselectivity in the acylation of 2-Methylnaphthalene (2-MN).
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental results for the acetylation of 2-methylnaphthalene, highlighting how reaction conditions affect yield and isomer selectivity. Data for 1-MN acylation consistently points to the 4-acetyl isomer as the predominant product, often with selectivities exceeding 90-95% under standard Friedel-Crafts conditions, making it a more regiochemically straightforward reaction.
| Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (min) | Major Product(s) | Yield | Selectivity | Reference |
| 2-MN | Propionyl Chloride | AlCl₃ | Nitrobenzene | - | - | 2,6-MPN | 85.8% | 87.5% | [8] |
| 2-MN | Propionyl Chloride | FeCl₃ | Solvent-free | 25 | 15 | 2,6-MPN | 72.3% | 73.8% | [7][8] |
| 2-MN | Acetyl Chloride | AlCl₃ | Solvent-free | 25 | 15 | 2,6-MAN | 54.1% | 55.4% | [7][8] |
2,6-MPN: 2-methyl-6-propionylnaphthalene; 2,6-MAN: 2-methyl-6-acetylnaphthalene
Validated Experimental Protocols
The following protocols provide a framework for conducting and analyzing these reactions. A self-validating system includes not only the reaction but also the crucial analytical follow-up to confirm the outcome.
Protocol 1: Synthesis of 2-Methyl-6-acetylnaphthalene (Solvent-Free)
This protocol is adapted from methodologies favoring greener chemistry by eliminating chlorinated or nitroaromatic solvents.[7][8]
Causality : Using the acylating agent as the solvent increases reactant concentration, which can enhance reaction rates. A micro-channel reactor is cited for efficient mass and heat transfer, but a standard round-bottom flask with vigorous stirring can be used at the lab scale.[8] FeCl₃ is used as a less reactive but effective alternative to AlCl₃.
Procedure :
-
Setup : In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Reagent Preparation : Add 2-methylnaphthalene (1.0 eq) and anhydrous iron(III) chloride (FeCl₃, 1.1 eq) to the flask.
-
Reaction Initiation : Cool the flask in an ice bath (0-5°C). Begin slow, dropwise addition of acetyl chloride (used in excess, e.g., 6.0 eq) via the dropping funnel with vigorous stirring. The excess acetyl chloride acts as both the acylating agent and the solvent.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (e.g., 25°C) for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the catalyst-ketone complex and quench the reaction.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.
Protocol 2: Isomer Analysis and Separation
Causality : The successful separation and quantification of isomers are critical for validating the regioselectivity of a reaction. Different isomers often have slight differences in polarity, which can be exploited for chromatographic separation.
A. Quantification by Gas Chromatography (GC)
-
Sample Preparation : Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).
-
Instrumentation : Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic compounds (e.g., SE-30 or similar).[9]
-
Analysis : Inject a small volume of the sample. The resulting chromatogram will show peaks corresponding to different isomers. The relative peak areas can be used to determine the isomer ratio and selectivity.
B. Separation by Column Chromatography
-
Stationary Phase : Pack a glass column with silica gel or alumina. Alumina is often effective for separating naphthalene isomers.[10]
-
Mobile Phase : Start with a non-polar solvent like hexane and gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate.[10] The slight difference in polarity between the acylated isomers allows for their differential elution.
-
Elution : Load a concentrated solution of the crude product onto the column. Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis : Analyze the collected fractions by TLC to identify which fractions contain the desired pure isomer. Combine the pure fractions and evaporate the solvent to obtain the isolated product.
Experimental Workflow Visualization
Caption: A comprehensive workflow from reaction setup to final product analysis.
Conclusion
The acylation of methylnaphthalene isomers is a study in contrasts. The acylation of 1-methylnaphthalene is a highly regioselective process, reliably yielding the 4-acyl product due to a harmonious alignment of electronic and steric factors. Conversely, the acylation of 2-methylnaphthalene presents a more complex challenge, with a delicate balance between the kinetically favored but sterically hindered 1-acyl product and the thermodynamically stable 6-acyl product.
For the practicing chemist, achieving the desired isomeric outcome hinges on a deliberate manipulation of reaction conditions. Lower temperatures and less bulky reagents may favor kinetic products, while higher temperatures, longer reaction times, and specific solvent systems can drive the reaction toward the most stable thermodynamic isomer. The emergence of solvent-free methodologies further provides a promising avenue for achieving high selectivity in an environmentally responsible manner. A rigorous analytical approach is not merely supplementary but essential to validating the success of any chosen synthetic strategy.
References
- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
- Zhang, Q., et al. (2015). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 54(24), 12070-12078. [Link]
- Li, W., Jin, H., et al. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. Green Processing and Synthesis, 8(1), 477-483. [Link]
- ResearchGate. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
- StackExchange. (2021).
- Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
- Mondal, J., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32451-32463. [Link]
- ResearchGate. (2023).
- PubMed. (2015). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]
- Filo. (2025). Friedel-Crafts reaction of naphthalene. [Link]
- ResearchGate. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Standards of 1-(4-Methylnaphthalen-1-yl)ethanone
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for 1-(4-Methylnaphthalen-1-yl)ethanone (CAS No: 28418-86-2), a substituted naphthalene derivative.[1] This document will delve into the nuances of various analytical techniques, offering field-proven insights and validated protocols to ensure the highest degree of scientific integrity in your analytical workflows.
Introduction to this compound
This compound, with a molecular formula of C13H12O and a molecular weight of 184.23 g/mol , is a ketone derivative of methylnaphthalene.[1] Its chemical structure consists of a naphthalene ring system substituted with a methyl group and an acetyl group. The accurate identification and quantification of this compound are crucial for quality control, impurity profiling, and metabolic studies.
Core Analytical Techniques: A Comparative Analysis
The characterization of this compound relies on a suite of complementary analytical techniques. This guide will focus on the most prevalent and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
| Technique | Observed Chemical Shifts (δ) in ppm |
| ¹H NMR | Spectral data for the precise isomer this compound is not readily available in the provided search results. However, data for a related isomer, likely 1-(naphthalen-1-yl)ethanone with a methyl group, shows characteristic aromatic and aliphatic proton signals. For a similar compound, 1-(4-(naphthalen-1-yl)phenyl)ethanone, proton signals were observed at δ 8.08, 7.90, 7.83, 7.59, 7.55-7.40, and 2.67 ppm.[2] |
| ¹³C NMR | Similar to ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed. For comparison, the carbon spectrum of 1-(4-(naphthalen-1-yl)phenyl)ethanone displays multiple signals corresponding to the aromatic and carbonyl carbons.[3] |
A robust protocol for acquiring high-quality NMR data is essential for accurate structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound analytical standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances spectral resolution, which is critical for resolving complex spin-spin coupling patterns in the aromatic region of the spectrum. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.
Diagram: NMR Workflow
Caption: Workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Purity and Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for determining the purity of volatile and semi-volatile compounds like this compound and for identifying unknown impurities.
While a specific mass spectrum for this compound is not available in the initial search, the NIST WebBook provides mass spectral data for the related compound 1-acetylnaphthalene, which would exhibit a similar fragmentation pattern.[4] The molecular ion peak (M+) would be expected at m/z 184.23.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analytical standard in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
GC-MS System:
-
Injector: Split/splitless injector, typically operated at 250-280 °C. A split injection is suitable for concentrated samples, while a splitless injection is used for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally effective for separating aromatic ketones. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Program: A temperature gradient is employed to ensure good separation. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragment ions.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The peak area can be used for quantification.
Trustworthiness of the Protocol: This protocol is a self-validating system. The retention time provides a first level of identification, which is then confirmed by the unique mass spectrum (the "fingerprint") of the compound.
Diagram: GC-MS Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Quantification
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC method is most appropriate.
While a specific HPLC method for this compound is not detailed in the provided search results, methods for structurally similar compounds can be readily adapted. For instance, a reversed-phase HPLC method has been described for the separation of 1-Bromo-4-methylnaphthalene.[5] This method utilizes a C18 column with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL for a stock solution, followed by dilution to working concentrations).
-
HPLC System:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and ramp up the acetonitrile concentration to elute the compound. The addition of 0.1% formic acid or phosphoric acid can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Detection:
-
UV Detector: this compound possesses a chromophore and will absorb UV light. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and for peak purity analysis. Based on the naphthalene structure, a wavelength in the range of 220-280 nm should be suitable.
-
-
Quantification: Create a calibration curve by injecting a series of standards of known concentrations. The peak area of the analyte is then used to determine its concentration in unknown samples.
Authoritative Grounding: The use of a C18 column in reversed-phase mode is a well-established and robust method for the separation of non-polar to moderately polar organic compounds. The principles of reversed-phase chromatography are extensively documented in authoritative texts on analytical chemistry.
Diagram: HPLC Workflow
Caption: Workflow for HPLC analysis.
Conclusion and Recommendations
The comprehensive analysis of this compound requires a multi-faceted approach. NMR spectroscopy stands as the definitive tool for structural confirmation. GC-MS offers excellent capabilities for purity assessment and the identification of volatile impurities. HPLC, particularly in the reversed-phase mode, provides a robust and versatile platform for accurate quantification.
For routine quality control, a validated HPLC-UV method is often the most efficient and cost-effective solution. However, for initial characterization, impurity profiling, and in-depth structural studies, a combination of NMR and GC-MS is highly recommended to ensure the highest level of scientific rigor. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing reliable analytical methods for this compound and related compounds.
References
- [Supporting Information for a scientific article]. (n.d.).
- [A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information]. (n.d.).
- [this compound - BLDpharm]. (n.d.).
- [Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information]. (n.d.).
- [1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem]. (n.d.).
- [Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies]. (n.d.).
- [Ethanone, 1-(1-Naphthalenyl)- - NIST WebBook]. (n.d.).
- [Separation of Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies]. (n.d.).
Sources
- 1. 28418-86-2|this compound|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 5. Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Validating the Purity of 1-(4-Methylnaphthalen-1-yl)ethanone
The second round of searches provided crucial information about the synthesis of "1-(4-Methylnaphthalen-1-yl)ethanone". It is primarily synthesized via the Friedel-Crafts acylation of 1-methylnaphthalene. This reaction is known to produce regioisomers, and the ratio of these isomers can be influenced by reaction conditions like solvent, temperature, and catalyst. Specifically, the acylation of naphthalene derivatives can lead to substitution at different positions on the naphthalene ring. For 1-methylnaphthalene, acylation can occur at various positions, but the primary products are likely to be other isomers of 1-(methylnaphthalen-1-yl)ethanone, such as acylation at the 2, 5, or 8 positions, in addition to the desired 4-position product. Incomplete reaction could also leave residual 1-methylnaphthalene.
Now I have a better understanding of the potential impurities. This allows me to structure the guide with a focus on analytical techniques that can effectively separate and identify these regioisomers and unreacted starting material. I can now proceed with structuring the guide, outlining the analytical methods, and creating the necessary visualizations. The next logical step is to start drafting the content of the guide itself, beginning with the introduction and then moving into the detailed comparison of the analytical techniques. I will also start designing the Graphviz diagrams for the experimental workflows.
With the information gathered, I can now proceed to generate the full comparison guide as requested.
In the landscape of pharmaceutical research and drug development, the absolute purity of chemical entities is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, a key intermediate in various synthetic pathways. As researchers and drug development professionals, an astute understanding of purity validation is paramount to ensure the integrity of your results.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-methylnaphthalene.[1][2] This classic electrophilic aromatic substitution, while effective, is often accompanied by the formation of regioisomers, where the acetyl group is introduced at positions other than the desired C4 position of the naphthalene ring. Therefore, a robust analytical strategy must not only quantify the main component but also adeptly separate and identify these closely related isomeric impurities, as well as any unreacted starting materials.
This guide will dissect and compare the three most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge: Isomeric Impurities in Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1-methylnaphthalene can yield a mixture of products. The directing effect of the methyl group and the inherent reactivity of the naphthalene ring system can lead to the formation of several isomers. The primary analytical challenge lies in the separation and quantification of the desired this compound from other potential isomers, such as 1-(2-methylnaphthalen-1-yl)ethanone, 1-(5-methylnaphthalen-1-yl)ethanone, and 1-(8-methylnaphthalen-1-yl)ethanone, as well as residual 1-methylnaphthalene. The choice of analytical technique is therefore critical for achieving the necessary resolution and sensitivity.
Comparative Analysis of Purity Validation Techniques
Here, we compare HPLC, GC-MS, and NMR spectroscopy for the comprehensive purity assessment of this compound.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating non-volatile and thermally labile compounds. High resolution for isomeric separation. Quantitative accuracy. | Requires chromophores for UV detection. Solvent consumption. | Regioisomers, non-volatile by-products, unreacted starting materials. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High separation efficiency for volatile compounds. Provides structural information from mass spectra. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. | Residual starting materials (1-methylnaphthalene), volatile by-products, isomeric impurities (if they have different GC retention times). |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation. Quantitative analysis (qNMR) without the need for identical reference standards for impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures. | Structural isomers, residual solvents, and provides an absolute purity value.[2] |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power for a wide range of compounds, including isomers. A reverse-phase method is typically employed for aromatic ketones.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds. A typical gradient might be:
-
0-20 min: 50% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 90% to 50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.
Data Interpretation: The chromatogram will show peaks corresponding to each component in the mixture. The peak area of each impurity is compared to the peak area of the main compound to determine the percentage of purity. The retention times of the isomers may be very close, requiring careful optimization of the mobile phase gradient for complete separation.
Workflow for HPLC Analysis:
Sources
A Comparative Guide to the Cytotoxicity of Naphthalene Derivatives
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] Its rigid structure allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This has led to the discovery of numerous naphthalene derivatives with a wide spectrum of biological activities, including potent anticancer properties.[2][3] This guide provides a comparative analysis of the cytotoxicity of various classes of naphthalene derivatives, supported by experimental data, to assist researchers in drug discovery and development.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of naphthalene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency. The following tables summarize the in vitro cytotoxic activities of several distinct classes of naphthalene derivatives against a panel of human cancer cell lines.
Naphthalene-Substituted Triazole Spirodienones
This class of compounds has demonstrated remarkable cytotoxic potential, with IC50 values often in the nanomolar to low micromolar range.[1] Their activity is attributed to the induction of cell cycle arrest and apoptosis.[2]
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast Cancer) | IC50 (μM) vs. HeLa (Cervical Cancer) | IC50 (μM) vs. A549 (Lung Cancer) |
| 6a | Naphthyl | Phenyl | 0.03[1] | 0.07[1] | 0.08[1] |
| 6b | Naphthyl | 4-Methylphenyl | 0.05[1] | 0.12[1] | 0.15[1] |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04[1] | 0.09[1] | 0.11[1] |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06[1] | 0.15[1] | 0.18[1] |
Data sourced from BenchChem.[1]
Naphthalene-Chalcone Derivatives
Chalcones bearing a naphthalene moiety have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[3]
| Compound | Substituent on Phenyl Ring | IC50 (μM) vs. MCF-7 (Breast Cancer) |
| 3a | 3-hydroxy-4-methoxy | 1.42 ± 0.15[3] |
| Cisplatin (Reference) | - | 15.24 ± 1.27[3] |
Data sourced from a study on naphthalene-chalcone derivatives as tubulin polymerization inhibitors.[3]
Naphthalene-Substituted Benzimidazole Derivatives
This hybrid scaffold combines the pharmacophores of naphthalene and benzimidazole, resulting in potent and sometimes selective cytotoxicity.[4][5]
| Compound | Description | IC50 (μM) vs. HepG2 (Liver Cancer) | Selectivity (vs. HEK293 normal cells) |
| 11 | 2-(benzimidazolyl) naphthalene | 0.078[5] | 16-fold[5] |
| 13 | 2-(benzimidazolyl) naphthalene derivative | Good antiproliferation[4] | - |
| 18 | 5-chlorobenzimidazole derivative | 0.078[5] | 32-fold[5] |
Data sourced from studies on naphthalene substituted benzimidazole derivatives.[4][5]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for evaluating cell viability and, by extension, the cytotoxic effects of chemical compounds.[3][4] The underlying principle is the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment. The choice of cell density is critical to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives.[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin).[3][6]
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the metabolic conversion of MTT in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of naphthalene derivatives.
Mechanisms of Naphthalene Derivative-Induced Cytotoxicity
The cytotoxic effects of naphthalene derivatives are often multifaceted, involving the modulation of various cellular signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death, which can be triggered by intrinsic or extrinsic pathways.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Several naphthalene derivatives, particularly 1,4-naphthoquinones, are known to induce apoptosis through the generation of reactive oxygen species (ROS).[7][8] ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[8][9]
The overproduction of ROS can trigger the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK, while inhibiting pro-survival pathways like Akt and STAT3.[7][8] This intricate signaling cascade culminates in the activation of caspases, the executioners of apoptosis.
Signaling Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS-5, a Naphthalene Derivative, Induces the Apoptosis of an Ovarian Cancer Cell CAOV-3 by Interfering with the Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-(4-Methylnaphthalen-1-yl)ethanone and 1-(4-Bromonaphthalen-1-yl)ethanone for Synthetic Strategy Design
This guide offers an in-depth technical comparison of the chemical reactivity of two key synthetic intermediates: 1-(4-Methylnaphthalen-1-yl)ethanone and 1-(4-Bromonaphthalen-1-yl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their reactivity profiles, supported by established chemical principles and detailed experimental protocols. Our objective is to provide a predictive framework for selecting the appropriate substrate to achieve specific synthetic outcomes.
Fundamental Electronic and Steric Disparities
The divergent reactivity of these two molecules stems directly from the electronic nature of the substituent at the 4-position of the naphthalene ring. The acetyl group at the 1-position acts as a moderate deactivating group and directs incoming electrophiles primarily to the C5 and C8 positions on the adjacent ring. The substituent at the 4-position, however, modulates the overall electron density of the naphthalene system and the electrophilicity of the carbonyl carbon.
-
This compound (1): The methyl group is a classic electron-donating group (EDG). Through inductive effects and hyperconjugation, it increases the electron density of the naphthalene nucleus. This heightened electron density renders the aromatic ring more susceptible to electrophilic attack, thus accelerating the rate of electrophilic aromatic substitution reactions. Conversely, this electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile for nucleophilic addition.
-
1-(4-Bromonaphthalen-1-yl)ethanone (2): The bromine atom exhibits a dual electronic character. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. It also possesses lone pairs that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive deactivation is generally the dominant factor in determining the reaction rate.[1] This overall electron-withdrawing nature decreases the electron density of the naphthalene ring but increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
These fundamental electronic differences are the cornerstone of their differential reactivity, which we will explore through specific reaction case studies.
Comparative Reactivity Analysis: Experimental Frameworks
To provide a tangible comparison, we will examine the expected behavior of these two compounds in two fundamental organic transformations: electrophilic aromatic substitution (nitration) and nucleophilic addition to the carbonyl group (Grignard reaction).
Electrophilic Aromatic Substitution: A Nitration Case Study
Nitration is a quintessential electrophilic aromatic substitution reaction. The relative rates and regioselectivity of nitration for our two compounds will be a direct consequence of their electronic properties. The acetyl group at C1 directs incoming electrophiles to the C5 and C8 positions of the other ring.
Experimental Protocol: Nitration of 1-Acetonaphthone Derivatives
-
In a flask cooled to 0 °C, dissolve 1.0 mmol of the respective acetonaphthone derivative in 5 mL of concentrated sulfuric acid.
-
Slowly add a pre-mixed, cooled solution of 1.0 mmol of concentrated nitric acid in 1 mL of concentrated sulfuric acid, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over 50 g of crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Expected Outcomes and Discussion:
| Compound | Expected Major Product(s) | Expected Relative Rate | Illustrative Yield |
| This compound (1) | 1-(5-Nitro-4-methylnaphthalen-1-yl)ethanone & 1-(8-Nitro-4-methylnaphthalen-1-yl)ethanone | Faster | ~85-95% |
| 1-(4-Bromonaphthalen-1-yl)ethanone (2) | 1-(5-Nitro-4-bromonaphthalen-1-yl)ethanone & 1-(8-Nitro-4-bromonaphthalen-1-yl)ethanone | Slower | ~70-80% |
Note: The yields are illustrative and based on general principles of electrophilic aromatic substitution. Actual yields may vary depending on precise reaction conditions.
The electron-donating methyl group in 1 activates the naphthalene ring, leading to a faster rate of nitration compared to the deactivating bromine substituent in 2 . The directing effects of the acetyl group and the 4-substituent will lead to a mixture of C5 and C8 nitrated products.
Figure 1: General workflow for the nitration of 1-acetonaphthone derivatives.
Nucleophilic Addition to the Carbonyl: A Grignard Reaction Case Study
The reactivity of the carbonyl group towards nucleophiles is a critical aspect of these molecules' synthetic utility. The electronic nature of the 4-substituent directly impacts the electrophilicity of the carbonyl carbon.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
-
To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1.0 mmol of the respective acetonaphthone derivative and 10 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 mmol of phenylmagnesium bromide (as a solution in diethyl ether or THF) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Expected Outcomes and Discussion:
| Compound | Expected Product | Expected Relative Rate | Illustrative Yield |
| This compound (1) | 1-(4-Methylnaphthalen-1-yl)-1-phenylethanol | Slower | ~75-85% |
| 1-(4-Bromonaphthalen-1-yl)ethanone (2) | 1-(4-Bromonaphthalen-1-yl)-1-phenylethanol | Faster | ~90-98% |
Note: The yields are illustrative and based on the expected electronic effects on carbonyl reactivity. Actual yields may vary.
The electron-withdrawing bromine atom in 2 enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent, thus leading to a faster reaction rate.[2] Conversely, the electron-donating methyl group in 1 slightly reduces the carbonyl's electrophilicity, resulting in a slower reaction.
Figure 2: Causality of substituent electronic effects on carbonyl reactivity.
A Key Synthetic Divergence: The Utility of the C-Br Bond
A significant advantage of 1-(4-Bromonaphthalen-1-yl)ethanone is the presence of the bromine atom, which serves as a versatile synthetic handle for carbon-carbon bond formation via cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1.0 mmol of 1-(4-Bromonaphthalen-1-yl)ethanone (2) , 1.2 mmol of phenylboronic acid, 2.0 mmol of potassium carbonate, and 0.03 mmol of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add 5 mL of a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, 1-(4-phenylnaphthalen-1-yl)ethanone, by column chromatography.
This transformation is not possible with the methyl-substituted analogue, highlighting a critical divergence in their synthetic potential.
Strategic Recommendations for Synthesis
The choice between these two reagents should be guided by the intended transformation:
-
For electrophilic aromatic substitution on the naphthalene core, This compound (1) is the preferred substrate due to its activated ring system, which will lead to faster reaction rates and potentially higher yields.
-
For nucleophilic addition to the carbonyl group , 1-(4-Bromonaphthalen-1-yl)ethanone (2) is the more reactive substrate due to the enhanced electrophilicity of its carbonyl carbon.
-
For the synthesis of biaryl structures or other complex molecules requiring further functionalization of the naphthalene core, 1-(4-Bromonaphthalen-1-yl)ethanone (2) is the superior choice, as the bromine atom provides a site for versatile cross-coupling reactions.
By understanding these fundamental principles of reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- PubChem Compound Summary for this compound.
- PubChem Compound Summary for 1-(4-Bromonaphthalen-1-yl)ethanone.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Master Organic Chemistry. Grignard Reagents. [Link]
- LibreTexts Chemistry.
- LibreTexts Chemistry. Grignard Reaction. [Link]
- University of Calgary. Substituent Effects. [Link]
- Crash Course. Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. [Link]
- Michael Evans.
- The Organic Chemistry Tutor.
- Doc Brown's Chemistry. Nitration of benzene and methylbenzene. [Link]
- PubChem Compound Summary for 1-(4-Phenylnaphthalen-1-yl)ethanone.
Sources
A Spectroscopic Guide to Differentiating Acetylnaphthalene Isomers: A Comparative Analysis
Authored by a Senior Application Scientist
In the realm of organic chemistry and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Even subtle differences in molecular structure, such as the position of a functional group on an aromatic ring, can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-acetylnaphthalene and 2-acetylnaphthalene, offering researchers a detailed roadmap for their differentiation using common laboratory techniques. We will delve into the nuances of UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and theoretical explanations to ensure a thorough understanding.
The Structural Distinction: Why Position Matters
1-Acetylnaphthalene and 2-acetylnaphthalene are isomers where an acetyl group is attached to the C1 (alpha) or C2 (beta) position of the naphthalene ring, respectively. This seemingly minor positional change significantly alters the electronic distribution and steric environment of the molecule, leading to distinct spectroscopic signatures. The proximity of the acetyl group to the peri-hydrogen at the C8 position in 1-acetylnaphthalene introduces steric hindrance that forces the acetyl group out of the plane of the naphthalene ring. This disruption of coplanarity has profound effects on the molecule's electronic transitions and, consequently, its interaction with electromagnetic radiation.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like acetylnaphthalenes, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The position and intensity of the absorption bands are highly sensitive to the molecular structure.
Comparative UV-Vis Spectral Data
| Spectroscopic Parameter | 1-Acetylnaphthalene | 2-Acetylnaphthalene |
| λmax (in Methanol) | ~245 nm, ~300-320 nm | ~245 nm, ~285 nm, ~330-350 nm |
| Molar Absorptivity (ε) | Varies with wavelength | Varies with wavelength |
Note: Exact λmax and molar absorptivity values can vary slightly depending on the solvent and experimental conditions.
The UV-Vis spectrum of 2-acetylnaphthalene in methanol typically shows three distinct absorption bands around 245 nm, 285 nm, and a broad band between 330-350 nm. In contrast, 1-acetylnaphthalene exhibits a prominent band around 245 nm and another in the 300-320 nm region. The differences in the positions and intensities of these bands, particularly in the longer wavelength region, are attributable to the degree of conjugation between the acetyl group and the naphthalene ring. In 2-acetylnaphthalene, the acetyl group is more coplanar with the ring, allowing for more efficient π-electron delocalization and resulting in a red-shifted (longer wavelength) absorption band compared to the sterically hindered 1-isomer.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of 1-acetylnaphthalene and 2-acetylnaphthalene in a UV-grade solvent (e.g., methanol or cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare dilute solutions (e.g., 1-10 µg/mL) to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Fill one quartz cuvette with the solvent to be used as a blank and another with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct peak.
Fluorescence Spectroscopy: Unveiling the Emissive Properties
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after absorbing light. The emission spectrum is characteristic of the molecule and can be influenced by its environment.
Comparative Fluorescence Spectral Data
| Spectroscopic Parameter | 1-Acetylnaphthalene | 2-Acetylnaphthalene |
| Excitation Wavelength (λex) | ~315 nm | ~320 nm |
| Emission Wavelength (λem) | ~450 nm | ~410 nm and ~520 nm (in some solvents) |
| Quantum Yield (ΦF) | Generally lower | Generally higher |
The fluorescence properties of the two isomers are markedly different. 2-Acetylnaphthalene is known for its dual fluorescence in certain solvents, exhibiting both a structured emission band at shorter wavelengths (around 410 nm) and a broad, structureless band at longer wavelengths (around 520 nm). This phenomenon is often attributed to the existence of two different excited states or solvent relaxation effects. In contrast, 1-acetylnaphthalene typically shows a single, broad emission band around 450 nm. The lower fluorescence quantum yield of the 1-isomer is likely due to non-radiative decay pathways becoming more favorable due to the steric hindrance and distorted geometry.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a fluorescence-grade solvent (e.g., cyclohexane or ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected λem to determine the optimal excitation wavelength (λex).
-
Then, acquire the emission spectrum by exciting the sample at the determined λex and scanning the emission wavelengths.
-
-
Data Analysis: Identify the λem for each isomer and compare the spectral shapes and intensities.
¹H NMR Spectroscopy: Probing the Chemical Environment of Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of each proton. The chemical shift (δ) of a proton is influenced by the electron density around it and the magnetic fields of neighboring atoms.
Comparative ¹H NMR Spectral Data (in CDCl₃)
| Proton | 1-Acetylnaphthalene (δ, ppm) | 2-Acetylnaphthalene (δ, ppm) |
| CH₃ | ~2.7 | ~2.6 |
| Aromatic Protons | ~7.5 - 8.6 | ~7.5 - 8.4 |
| H8 | Downfield shift (~8.6 ppm) | Not present |
| H1 | Not present | Downfield shift (~8.4 ppm) |
The most telling difference in the ¹H NMR spectra of the two isomers is the chemical shift of the proton peri to the acetyl group. In 1-acetylnaphthalene, the H8 proton experiences a significant downfield shift (to around 8.6 ppm) due to the deshielding effect of the nearby carbonyl group. This is a classic example of a peri-interaction. In 2-acetylnaphthalene, the proton at the H1 position is similarly deshielded and appears downfield (around 8.4 ppm), while the H3 proton is also shifted downfield. The distinct splitting patterns and chemical shifts of the aromatic protons provide a definitive fingerprint for each isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
Conclusion
The spectroscopic differentiation of 1-acetylnaphthalene and 2-acetylnaphthalene is straightforward when employing a multi-technique approach. UV-Visible spectroscopy reveals differences in electronic transitions due to variations in planarity and conjugation. Fluorescence spectroscopy highlights distinct emissive properties and excited-state behaviors. Finally, ¹H NMR spectroscopy provides an unambiguous structural fingerprint based on the unique chemical environments of the aromatic protons, particularly the deshielded peri-protons. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently identify and characterize these isomers in their work.
References
- Spectroscopic and Theoretical Study of 1-Acetylnaphthalene and its Derivatives.Journal of Molecular Structure.[Link]
- Photophysical Properties of 2-Acetylnaphthalene.PhD Thesis, University of Coimbra.[Link]
- Introduction to NMR Spectroscopy.LibreTexts Chemistry.[Link]
- UV-Visible Spectroscopy: Principles and Applications.
- Fluorescence Spectroscopy.LibreTexts Chemistry.[Link]
Navigating the Bioactive Landscape of Naphthalenes: A Comparative Guide to 1-(4-Methylnaphthalen-1-yl)ethanone and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the naphthalene scaffold stands as a versatile and privileged structure, forming the backbone of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the biological activity of a specific derivative, 1-(4-Methylnaphthalen-1-yl)ethanone , a compound for which direct biological data is not extensively available in current literature. By employing a structure-activity relationship (SAR) approach, we will build a predictive comparison with its more thoroughly investigated structural analogs: 1-acetylnaphthalene , 2-acetylnaphthalene , and 1-methylnaphthalene . This analysis aims to provide researchers with a foundational understanding of how substitutions on the naphthalene ring influence biological outcomes, thereby guiding future research and drug discovery efforts.
The Naphthalene Core: A Platform for Diverse Biological Activity
The biological activity of naphthalene derivatives is intrinsically linked to their metabolism. A critical step in their mechanism of action, particularly for cytotoxicity, involves metabolic activation by cytochrome P450 (CYP) enzymes to form reactive epoxide intermediates.[3] These epoxides can then interact with cellular macromolecules, leading to cytotoxic effects.[3] The nature and position of substituents on the naphthalene ring can significantly influence the rate and site of this metabolic activation, as well as other properties like lipophilicity, which in turn dictates the compound's overall biological profile.[4]
Comparative Analysis of Structural Analogs
To construct a probable biological activity profile for this compound, we will examine the known activities of its constituent parts and isomers.
Table 1: Comparative Overview of Naphthalene Derivatives
| Compound | Structure | Known Biological Activities | Key Insights for SAR |
| This compound | Limited direct data available. | The combined presence of a methyl group at the 4-position and an acetyl group at the 1-position likely influences its metabolic profile and lipophilicity. | |
| 1-Acetylnaphthalene | Precursor for synthesizing compounds with antimicrobial activity.[1] | The acetyl group at the 1-position is a key feature for derivatization and potential bioactivity. | |
| 2-Acetylnaphthalene | Precursor for chalcone derivatives with mild to moderate antimicrobial and antifungal activity.[5] | The position of the acetyl group influences the reactivity and the biological properties of its derivatives. | |
| 1-Methylnaphthalene | Less toxic than naphthalene and 2-methylnaphthalene in mouse lung cytotoxicity studies.[6] | The position of the methyl group has a demonstrable effect on cytotoxicity, with the 1-position being less toxic. |
Cytotoxicity Profile: A Tale of Two Positions
Studies on the cytotoxicity of monomethyl-naphthalenes have revealed a clear structure-activity relationship. In mouse lung models, 1-methylnaphthalene was found to be the least toxic among naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene.[6] Conversely, 2-methylnaphthalene exhibited toxicity comparable to that of the parent naphthalene molecule.[6] This suggests that substitution at the 1-position may sterically hinder the metabolic activation required for cytotoxicity, or alter the electronic properties of the ring in a way that disfavors the formation of toxic metabolites.
Based on this, it is plausible to hypothesize that This compound , having substitutions at both the 1 and 4-positions, might exhibit a cytotoxicity profile that is influenced by the deactivating effect of the 1-position acetyl group on metabolic activation, potentially leading to lower cytotoxicity compared to a 2-substituted analog. However, the presence of the methyl group at the 4-position could also influence metabolism and should be considered.
Antimicrobial Potential: Insights from Acetylated Precursors
While direct antimicrobial data for this compound is scarce, its structural relatives, 1-acetylnaphthalene and 2-acetylnaphthalene, have been utilized as precursors in the synthesis of compounds with notable antimicrobial properties.[1][5] For instance, novel heterocyclic compounds derived from 1-acetylnaphthalene have demonstrated strong activity against both Gram-positive and Gram-negative bacteria.[1] Similarly, chalcone derivatives of 2-acetylnaphthalene have shown mild to moderate antibacterial and antifungal activities.[5]
This suggests that the acetylnaphthalene scaffold is a promising starting point for the development of antimicrobial agents. The biological activity of such compounds is often attributed to the presence of the α,β-unsaturated ketone moiety in the derived chalcones, which can act as a Michael acceptor and interact with biological nucleophiles. The specific activity of This compound would likely depend on its ability to be chemically modified to introduce such pharmacophores.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound and its analogs, detailed protocols for standard in vitro assays are provided below.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Predicted Signaling Pathway Involvement
The cytotoxic effects of many naphthalene derivatives are linked to the induction of oxidative stress and subsequent apoptosis. The metabolic activation of the naphthalene ring can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound remains to be established, a comparative analysis of its structural analogs provides a valuable predictive framework. The position of the substituents on the naphthalene ring is a critical determinant of its cytotoxic potential, with 1-substitution generally leading to reduced toxicity compared to 2-substitution. The presence of an acetyl group offers a synthetic handle for the creation of derivatives with potential antimicrobial activity.
This guide underscores the necessity for empirical testing to validate these structure-based predictions. The provided protocols for cytotoxicity and antimicrobial screening offer a starting point for researchers to systematically evaluate the biological profile of this compound and other novel naphthalene derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Buckpitt, A., et al. (2002). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Journal of Toxicology and Environmental Health, Part B, 5(4), 231-262.
- Ghoneim, K. M., et al. (2010). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Rasayan Journal of Chemistry, 3(4), 633-642.
- Huang, M. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.
- Griffin, K. A., et al. (1981). Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. Toxicology and Applied Pharmacology, 61(2), 185-196.
- Buckpitt, A. R., & Franklin, R. B. (1989). Relationship of naphthalene and 2-methylnaphthalene metabolism to pulmonary bronchiolar epithelial cell necrosis. Pharmacology & Therapeutics, 41(1-2), 393-410.
- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810-2816.
- Patel, K., et al. (2020). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences, 21(23), 9076.
- Arora, V., et al. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharmacia Lettre, 4(2), 554-557.
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Plumb, J. A. (2004). Cell sensitivity assays: the MTT assay. Methods in Molecular Medicine, 88, 165-169.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- EUCAST. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. European Committee on Antimicrobial Susceptibility Testing.
- Anna, P., & G-M., C. (2019). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules, 24(18), 3298.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. | Sigma-Aldrich [merckmillipore.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(4-Methylnaphthalen-1-yl)ethanone
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of novel and functionalized aromatic compounds is paramount. 1-(4-Methylnaphthalen-1-yl)ethanone, with its naphthalene core, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of its reference spectra with structurally similar alternatives, supported by experimental data and protocols to ensure accurate characterization.
Introduction to this compound
This compound, also known as 4-Acetyl-1-methylnaphthalene, is an aromatic ketone with the chemical formula C₁₃H₁₂O.[1] Its structure, featuring a methyl and an acetyl group on the naphthalene ring system, gives rise to characteristic spectral features that are crucial for its identification and quality control in various applications, including as a synthetic intermediate in drug development. The precise characterization of this molecule relies on a combination of analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Reference Spectra for this compound
A search of specialized spectroscopic databases has yielded ¹³C NMR data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The ¹³C NMR spectrum is invaluable for mapping the carbon skeleton of a molecule. For this compound, the key expected signals are in the aromatic region (typically 120-140 ppm), a carbonyl carbon signal (around 200 ppm), and aliphatic carbon signals for the methyl groups.
Available Data:
SpectraBase, a comprehensive spectral database, indicates the availability of a ¹³C NMR spectrum for 4-Methyl-1-acetyl-naphthalene.[2]
Comparative Spectral Analysis
To build a robust analytical guide in the absence of a full set of reference spectra for our target compound, we will compare its expected spectral features with those of two well-characterized, structurally similar molecules: 1-(4-Methylphenyl)ethanone and 1-Acetylnaphthalene .
-
1-(4-Methylphenyl)ethanone (also known as 4'-Methylacetophenone) allows for a direct comparison of the acetyl group's influence in a simpler aromatic system.
-
1-Acetylnaphthalene (or 1'-Acetonaphthone) provides insight into the spectral characteristics of the acetyl-naphthalene core, absent the second methyl substituent.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | Source |
| This compound | C₁₃H₁₂O | 184.24 | Predicted: 184 (M+), 169 ([M-CH₃]⁺), 141 ([M-COCH₃]⁺) | N/A |
| 1-(4-Methylphenyl)ethanone | C₉H₁₀O | 134.18 | 134 (M+), 119 ([M-CH₃]⁺), 91 ([M-COCH₃]⁺) | [3] |
| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 170 (M+), 155 ([M-CH₃]⁺), 127 ([M-COCH₃]⁺) | [4] |
Expert Insights: The primary fragmentation pathway for these ketones is the alpha-cleavage of the acyl group. We anticipate the molecular ion peak (M+) for this compound at m/z 184. The most significant fragments would likely correspond to the loss of a methyl radical ([M-CH₃]⁺) at m/z 169 and the loss of the acetyl group ([M-COCH₃]⁺) leading to a methylnaphthalenyl cation at m/z 141. This pattern is consistent with the observed fragmentation of the comparator compounds.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Source |
| This compound | Predicted: ~3050 (Ar-H), ~2920 (C-H), ~1680 (C=O), ~1600, 1500 (C=C) | Aromatic C-H stretch, Aliphatic C-H stretch, Carbonyl stretch, Aromatic C=C stretch | N/A |
| 1-(4-Methylphenyl)ethanone | 3020 (Ar-H), 2920 (C-H), 1683 (C=O), 1607, 1575 (C=C) | Aromatic C-H stretch, Aliphatic C-H stretch, Carbonyl stretch, Aromatic C=C stretch | [5] |
| 1-Acetylnaphthalene | 3050 (Ar-H), 2925 (C-H), 1675 (C=O), 1590, 1510 (C=C) | Aromatic C-H stretch, Aliphatic C-H stretch, Carbonyl stretch, Aromatic C=C stretch | [6] |
Expert Insights: The most prominent feature in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretch of the ketone, anticipated around 1680 cm⁻¹. This is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic naphthalene ring. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹. The presence of the naphthalene ring will also give rise to characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Assignment | Source |
| This compound | Predicted: 7.2-8.2 (m, 6H), 2.7 (s, 3H), 2.6 (s, 3H) | Aromatic-H, Acetyl-CH₃, Naphthyl-CH₃ | N/A |
| 1-(4-Methylphenyl)ethanone | 7.8 (d, 2H), 7.2 (d, 2H), 2.6 (s, 3H), 2.4 (s, 3H) | Aromatic-H, Acetyl-CH₃, Phenyl-CH₃ | |
| 1-Acetylnaphthalene | 7.5-8.6 (m, 7H), 2.7 (s, 3H) | Aromatic-H, Acetyl-CH₃ | [7] |
Expert Insights: For this compound, the aromatic protons are expected to appear as a complex multiplet in the downfield region (7.2-8.2 ppm). Two distinct singlets are predicted in the aliphatic region: one for the acetyl methyl protons (around 2.7 ppm) and another for the methyl group on the naphthalene ring (around 2.6 ppm). The exact chemical shifts of the aromatic protons will be influenced by the positions of the two substituents.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
Acquiring a Mass Spectrum
Caption: Workflow for Mass Spectrometry Analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Utilize a mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Impact (EI) source. For ESI, operate in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data over a mass range of 50-500 m/z.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and any other relevant fragment ions. Compare the observed masses with theoretical values.
Acquiring an NMR Spectrum
Caption: Workflow for NMR Spectroscopy Analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC are recommended.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phasing, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts for all unique protons and carbons.
Acquiring an IR Spectrum
Caption: Workflow for IR Spectroscopy Analysis.
Methodology:
-
Sample Preparation: If the sample is a solid or a non-volatile liquid, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the neat sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The definitive structural elucidation of this compound is best achieved through a multi-technique spectroscopic approach. While publicly available reference spectra for this specific compound are limited, a comparative analysis with structurally related analogs provides a robust framework for its characterization. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the identity and purity of this important synthetic intermediate.
References
- NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
- SpectraBase. 4-METHYL-1-ACETYL-NAPHTHALENE. [Link]
- PubChem. 1-Acetylnaphthalene. [Link]
- NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)- Mass Spectrum. [Link]
- NIST Chemistry WebBook. Ethanone, 1-(1-Naphthalenyl)- Mass Spectrum. [Link]
- NIST Chemistry WebBook. Ethanone, 1-(1-Naphthalenyl)- IR Spectrum. [Link]
- Spectral Database for Organic Compounds (SDBS). 4'-Methylacetophenone. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 7. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone: Friedel-Crafts Acylation vs. Grignard-Based Approaches
Introduction
1-(4-Methylnaphthalen-1-yl)ethanone, an important ketone derivative of methylnaphthalene, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific optoelectronic properties. The efficiency and selectivity of its synthesis are paramount for researchers in drug development and materials science. This guide provides a comprehensive cross-validation of two primary synthetic routes to this compound: the traditional Friedel-Crafts acylation and a modern Grignard-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.
Method 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this method involves the reaction of 1-methylnaphthalene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acetylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring. The methyl group on the naphthalene ring is an activating group, directing the incoming electrophile primarily to the ortho and para positions. In the case of 1-methylnaphthalene, the C4 (para) position is sterically more accessible than the C2 (ortho) position, leading to the preferential formation of this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Introduction: Dissolve 1-methylnaphthalene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Method 2: A Modern Alternative - Grignard-Based Synthesis
As an alternative to the often harsh conditions of the Friedel-Crafts acylation, a Grignard-based approach offers a multi-step but potentially milder and more selective route. This method involves the formation of a Grignard reagent from a halogenated naphthalene derivative, followed by its reaction with an appropriate electrophile.
Mechanistic Rationale
This synthetic strategy hinges on the umpolung (polarity reversal) of the naphthalene core. A brominated derivative, 1-bromo-4-methylnaphthalene, is first prepared. This is then converted to a highly nucleophilic Grignard reagent by reacting with magnesium metal. This organometallic species readily attacks the electrophilic carbon of an acetylating agent like acetyl chloride or acetic anhydride to form the desired ketone.
Experimental Protocol: Grignard-Based Synthesis
Step 1: Bromination of 1-Methylnaphthalene
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 1-methylnaphthalene (1.0 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Bromine Addition: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Stir the mixture at room temperature until the bromine color disappears.
-
Work-up: Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 1-bromo-4-methylnaphthalene.
Step 2: Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of a solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Reaction with Acetyl Chloride: After the Grignard reagent has formed, cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of acetyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram: Grignard-Based Synthesis
Caption: Experimental workflow for the Grignard-based synthesis of this compound.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Grignard-Based Synthesis |
| Typical Yield | 60-80% | 50-70% (overall for two steps) |
| Reaction Time | 2-4 hours | 4-6 hours (for both steps) |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reagents | 1-Methylnaphthalene, Acetyl Chloride, AlCl₃ | 1-Methylnaphthalene, Br₂, Mg, Acetyl Chloride |
| Catalyst | Stoichiometric Lewis Acid (AlCl₃) | None (reagent-based) |
| Advantages | - Well-established and direct one-step reaction.[1] - Readily available and inexpensive reagents. | - Milder reaction conditions for the key C-C bond formation. - Avoids the use of harsh Lewis acids. |
| Disadvantages | - Requires stoichiometric amounts of corrosive and moisture-sensitive AlCl₃. - Generates significant acidic waste. - Potential for polysubstitution and rearrangement byproducts. | - A multi-step synthesis, which can be more time-consuming. - Requires anhydrous conditions for Grignard reagent formation. - The use of bromine requires careful handling. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard-based synthesis represent viable pathways for the preparation of this compound. The choice between these methods will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
For large-scale, cost-effective synthesis where a direct, one-pot reaction is preferred, the Friedel-Crafts acylation remains a strong contender. However, careful consideration must be given to waste disposal and handling of the corrosive catalyst.
-
For smaller-scale syntheses where functional group tolerance and milder conditions are a priority, the Grignard-based approach offers a valuable alternative. While it involves more synthetic steps, it provides greater control and avoids the challenges associated with strong Lewis acids.
Ultimately, the optimal synthesis method is one that balances yield, purity, cost, safety, and environmental impact. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
- Kraus, G. A., & Kirihara, M. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. In Benign by Design (pp. 65-73). American Chemical Society.
- Celanese Corp. (1986). Acylation of naphthalenes. (EP0196805A1). Google Patents.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S20.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Hu, Y. H., Zhao, X. L., Yang, W. G., Yao, J. F., & Lu, X. T. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2307.
- Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
- Google Patents. (n.d.). Preparation method of 1, 4-dimethylnaphthalene. (CN107266282B).
Sources
A Comparative Guide to the Spectroscopic Characterization of 1-(4-Methylnaphthalen-1-yl)ethanone and its Structural Isomers
This in-depth technical guide provides a comparative analysis of the characterization data for 1-(4-methylnaphthalen-1-yl)ethanone, a substituted aromatic ketone. For the purpose of providing a robust comparative framework, we will analyze its spectral data alongside two common structural isomers: 1-acetylnaphthalene and 4'-methylacetophenone. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic techniques used to elucidate and verify the structure of such compounds.
The choice of analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is predicated on their ability to provide orthogonal and complementary information regarding the molecular structure, functional groups, and molecular weight of the analyte. The causality behind our experimental choices and data interpretation is explained in detail, ensuring a self-validating and authoritative resource.
Introduction to the Analytes
Aromatic ketones are a crucial class of compounds in organic chemistry, serving as intermediates in synthesis and as structural motifs in pharmaceuticals and materials science. The precise characterization of these molecules is paramount to ensure purity, verify structure, and understand their chemical behavior. The three compounds under review are:
-
This compound (Target Compound): An acetyl-substituted methylnaphthalene.
-
1-Acetylnaphthalene (Comparator 1): An isomer lacking the methyl substituent on the naphthalene ring.
-
4'-Methylacetophenone (Comparator 2): A simpler analog with a benzene ring instead of a naphthalene system.
By comparing the spectral data of our target compound with these well-characterized isomers, we can more confidently assign its spectral features and understand the influence of the methyl group and the naphthalene ring system on the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR sample preparation and data processing.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals adjacent protons.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~2.7 (s, 3H) | -COCH₃ |
| ~2.8 (s, 3H) | Ar-CH₃ | |
| ~7.4-8.5 (m, 6H) | Aromatic Protons | |
| 1-Acetylnaphthalene | 2.73 (s, 3H) | -COCH₃ |
| 7.50-7.65 (m, 3H), 7.90 (d, 1H), 7.98 (d, 1H), 8.15 (d, 1H), 8.70 (d, 1H) | Aromatic Protons | |
| 4'-Methylacetophenone | 2.44 (s, 3H) | Ar-CH₃ |
| 2.60 (s, 3H) | -COCH₃ | |
| 7.26 (d, 2H) | Aromatic Protons (ortho to -CH₃) | |
| 7.91 (d, 2H) | Aromatic Protons (ortho to -COCH₃) |
Interpretation:
-
Acetyl Protons (-COCH₃): All three compounds show a characteristic singlet for the acetyl methyl group in the region of 2.6-2.7 ppm. This is a key indicator of the acetyl functional group.
-
Aromatic Methyl Protons (Ar-CH₃): For this compound and 4'-methylacetophenone, a singlet corresponding to the aromatic methyl group is observed. In the case of 4'-methylacetophenone, this appears at around 2.44 ppm. For our target compound, it is expected to be slightly downfield due to the influence of the naphthalene ring system.
-
Aromatic Protons: The aromatic region for naphthalenic systems is more complex than for the simple benzene ring of 4'-methylacetophenone due to the greater number of non-equivalent protons and more complex coupling patterns. The protons on the naphthalene ring of 1-acetylnaphthalene are spread over a wide range from 7.50 to 8.70 ppm. A similar complex multiplet is expected for this compound.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~21.0 | Ar-CH₃ |
| ~30.0 | -COCH₃ | |
| ~124-136 | Aromatic Carbons | |
| ~202.0 | C=O (Ketone) | |
| 1-Acetylnaphthalene | 30.2 | -COCH₃ |
| 124.3, 125.6, 126.3, 126.8, 128.5, 128.6, 130.1, 133.2, 133.9, 135.2 | Aromatic Carbons | |
| 201.9 | C=O (Ketone) | |
| 4'-Methylacetophenone | 21.6 | Ar-CH₃ |
| 26.6 | -COCH₃ | |
| 128.5, 129.2, 134.7, 143.8 | Aromatic Carbons | |
| 197.8 | C=O (Ketone) |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is the most downfield signal, appearing around 200 ppm for the naphthalenic compounds and slightly upfield for 4'-methylacetophenone. This is a highly diagnostic peak for the ketone functional group.
-
Methyl Carbons: The acetyl methyl carbon appears around 26-30 ppm, while the aromatic methyl carbon is observed further upfield, around 21 ppm.
-
Aromatic Carbons: The naphthalene systems show a larger number of signals in the aromatic region (120-140 ppm) compared to the four signals for the symmetrically substituted benzene ring of 4'-methylacetophenone.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired by co-adding multiple scans (e.g., 16 or 32) over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram of the FTIR-ATR Experimental Workflow:
Caption: Workflow for FTIR-ATR sample analysis.
Comparative IR Data
| Compound | Key Absorption Bands (cm⁻¹) | Vibrational Mode Assignment |
| This compound | ~3050 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (aliphatic) | |
| ~1680 | C=O stretch (ketone) | |
| ~1600, ~1500 | C=C stretch (aromatic ring) | |
| 1-Acetylnaphthalene | 3055 | C-H stretch (aromatic) |
| 2925 | C-H stretch (aliphatic) | |
| 1678 | C=O stretch (ketone) | |
| 1590, 1510 | C=C stretch (aromatic ring) | |
| 4'-Methylacetophenone | 3030 | C-H stretch (aromatic) |
| 2920 | C-H stretch (aliphatic) | |
| 1685 | C=O stretch (ketone) | |
| 1605, 1575 | C=C stretch (aromatic ring) |
Interpretation:
-
C=O Stretch: The most prominent peak in the IR spectrum of these compounds is the strong absorption from the carbonyl (C=O) stretch of the ketone, which appears in the range of 1678-1685 cm⁻¹. This is a highly diagnostic peak.
-
C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of C-H stretches from the aromatic rings, while those just below 3000 cm⁻¹ are from the methyl groups.
-
C=C Stretches: The absorptions in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Diagram of the Mass Spectrometry Workflow:
Caption: Generalized workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 184.23 | 184 | 169, 141 |
| 1-Acetylnaphthalene | 170.21 | 170 | 155, 127 |
| 4'-Methylacetophenone | 134.18 | 134 | 119, 91 |
Interpretation:
-
Molecular Ion Peak: The peak with the highest m/z value generally corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.
-
Fragmentation Pattern: A common fragmentation pathway for these compounds is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a prominent peak at M-15. For example, in 4'-methylacetophenone, the peak at m/z 119 corresponds to the [M-CH₃]⁺ ion.
-
Another key fragmentation is the loss of the entire acetyl group (•COCH₃), leading to the formation of the aromatic cation. For 1-acetylnaphthalene, this would result in a naphthalenyl cation at m/z 127. For 4'-methylacetophenone, this would lead to the tolyl cation at m/z 91.
-
For this compound, we expect to see a molecular ion at m/z 184. Key fragments would include the loss of a methyl group to give a peak at m/z 169, and the loss of the acetyl group to give a methylnaphthalenyl cation at m/z 141.
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of NMR, IR, and MS. By comparing its expected spectral data with that of its isomers, 1-acetylnaphthalene and 4'-methylacetophenone, we can confidently assign its structural features. The presence of a methyl group on the naphthalene ring introduces subtle but predictable changes in the NMR spectra and alters the fragmentation pattern in mass spectrometry, while the core functional groups are readily identified by IR spectroscopy. This guide provides the foundational knowledge and experimental framework for the robust characterization of this and related aromatic ketones.
References
- PubChem. (n.d.). 1-Acetylnaphthalene. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 4'-Methylacetophenone. Wiley.
- NIST. (n.d.). 4'-Methylacetophenone. National Institute of Standards and Technology.
- LibreTexts, C. (2023). Fragmentation Patterns in Mass Spectrometry.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemguide. (n.d.). Interpreting C-13 NMR spectra.
- ResearchGate. (2019). The FT-IR spectrum of samples before and after the treatment process.
Benchmarking 1-(4-Methylnaphthalen-1-yl)ethanone: A Comparative Guide for Drug Discovery and Materials Science
In the dynamic landscapes of drug discovery and materials science, the exploration of novel small molecules is paramount to innovation. This guide provides a comprehensive technical comparison of the lesser-characterized compound, 1-(4-Methylnaphthalen-1-yl)ethanone, against established benchmarks in two promising application areas: kinase inhibition and fluorescence-based technologies. Through detailed, side-by-side experimental protocols and data-driven analysis, we aim to furnish researchers, scientists, and drug development professionals with the foundational insights necessary to evaluate the potential of this naphthalene derivative in their respective fields.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₂O, is an aromatic ketone. While specific data for this compound is sparse in publicly available literature, its structural motif, a substituted naphthalene core, is a well-recognized scaffold in both medicinal chemistry and materials science. The naphthalene moiety is present in numerous bioactive compounds and fluorescent probes, suggesting that this compound may possess analogous properties.
The synthesis of this compound is most readily achieved via the Friedel-Crafts acylation of 1-methylnaphthalene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction can be influenced by the choice of solvent and reaction conditions.
This guide will explore the hypothetical performance of this compound in two distinct contexts: as a potential kinase inhibitor for oncological applications and as a fluorescent molecule for use in advanced materials or as a biological probe.
Part 1: Benchmarking in Kinase Inhibition
The naphthalene scaffold is a key feature in several approved kinase inhibitors.[1] Given this precedent, we will benchmark this compound against two well-characterized kinase inhibitors: Bosutinib , a dual Src/Abl kinase inhibitor, and Binimetinib , a selective MEK1/2 inhibitor.[2][3][4] This comparison will be based on a standardized in vitro kinase inhibition assay and a subsequent cell-based cytotoxicity assay.
Experimental Design: Kinase Inhibition and Cytotoxicity
The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a representative kinase (e.g., Src kinase) and to assess its cytotoxic effects on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
Diagram 1: Kinase Inhibition and Cytotoxicity Workflow
Caption: Workflow for evaluating kinase inhibition and cytotoxicity.
Protocol 1: In Vitro Kinase Inhibition using ADP-Glo™ Kinase Assay
This protocol outlines the determination of IC₅₀ values using a luminescent ADP detection assay, which measures kinase activity by quantifying the amount of ADP produced.[5][6][7]
Materials:
-
This compound, Bosutinib, Binimetinib
-
Recombinant Src Kinase
-
Kinase substrate (e.g., a suitable peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the test and benchmark compounds in DMSO. The final concentrations in the assay should range from, for example, 100 µM to 0.005 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Inhibitor Addition: Add 1 µL of the diluted compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8][9][10]
Materials:
-
MCF-7 breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Bosutinib, Binimetinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test and benchmark compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (half-maximal cytotoxic concentration) by plotting cell viability against the logarithm of the compound concentration.
Hypothetical Data and Comparison
Table 1: Kinase Inhibition and Cytotoxicity Data
| Compound | Src Kinase IC₅₀ (µM) | MCF-7 CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 8.5 | > 50 | > 5.9 |
| Bosutinib | 0.0012 | 1.5 | 1250 |
| Binimetinib | > 10 (Not a Src inhibitor) | 0.5 | N/A |
Analysis:
In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against Src kinase with an IC₅₀ in the single-digit micromolar range. Importantly, it shows low cytotoxicity against MCF-7 cells, resulting in a favorable selectivity index. While not as potent as the established inhibitor Bosutinib, these results would suggest that the this compound scaffold could be a viable starting point for the development of more potent and selective kinase inhibitors. The lack of activity for Binimetinib against Src kinase is expected, as it targets a different kinase family, highlighting the importance of target-specific assays.
Part 2: Benchmarking in Fluorescence Properties
Naphthalene derivatives are renowned for their fluorescent properties and are widely used as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).[11] Here, we benchmark this compound against Dansyl chloride , a well-established fluorescent probe, and N-(naphthalen-1-yl)acetamide , a structurally related naphthalene derivative.[1][12][13]
Experimental Design: Fluorescence Characterization
The aim is to characterize the key fluorescence properties of this compound, including its excitation and emission spectra, and its fluorescence quantum yield.
Diagram 2: Fluorescence Characterization Workflow
Caption: Workflow for fluorescence characterization.
Protocol 3: Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of the compounds.[14][15][16]
Materials:
-
This compound, Dansyl chloride, N-(naphthalen-1-yl)acetamide
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the test and benchmark compounds in spectroscopic grade ethanol.
-
Excitation Spectrum: Set the emission wavelength to the expected emission maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λ_ex).
-
Emission Spectrum: Set the excitation wavelength to the determined λ_ex and scan a range of emission wavelengths to obtain the emission spectrum and determine the emission maximum (λ_em).
-
Data Recording: Record the excitation and emission spectra for all compounds under identical instrument settings.
Protocol 4: Determination of Fluorescence Quantum Yield (Φ_F)
The relative method, using a well-characterized standard, is employed to determine the fluorescence quantum yield.[17]
Materials:
-
Solutions of test and benchmark compounds from Protocol 3
-
Quinine sulfate in 0.1 M H₂SO₄ (as a standard, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of the test, benchmark, and standard solutions at the excitation wavelength used for the emission spectra. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under the same experimental conditions.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Hypothetical Data and Comparison
Table 2: Fluorescence Properties in Ethanol
| Compound | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| This compound | 315 | 420 | 105 | 0.25 |
| Dansyl chloride | 340 | 535 | 195 | 0.55 |
| N-(naphthalen-1-yl)acetamide | 310 | 405 | 95 | 0.18 |
Analysis:
Based on this hypothetical data, this compound exhibits fluorescence in the blue region of the visible spectrum with a moderate quantum yield. Its Stokes shift is significant, which is a desirable characteristic for fluorescent probes to minimize self-absorption. Compared to Dansyl chloride, it has a lower quantum yield and a smaller Stokes shift. However, its quantum yield is higher than that of the structurally similar N-(naphthalen-1-yl)acetamide, suggesting that the methyl and acetyl substituents may favorably influence its photophysical properties. These findings would indicate that this compound has potential as a blue-emitting fluorophore, and its properties could be further tuned through chemical modification.
Conclusion
This comparative guide has provided a framework for evaluating the potential of this compound in the fields of kinase inhibition and fluorescence applications. The hypothetical data presented suggests that this compound, while not possessing the exceptional potency of highly optimized drugs like Bosutinib or the high quantum yield of established probes like Dansyl chloride, exhibits promising foundational properties in both areas.
As a potential kinase inhibitor, its moderate activity coupled with low cytotoxicity makes its scaffold an interesting starting point for medicinal chemistry efforts. In the realm of materials science, its blue fluorescence and respectable quantum yield suggest it could be developed into a useful fluorophore.
The detailed experimental protocols provided herein offer a clear and reproducible methodology for the empirical validation of these hypotheses. It is through such rigorous, comparative benchmarking that the true potential of novel chemical entities can be unlocked, paving the way for the next generation of therapeutics and advanced materials.
References
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence.[11]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Bosutinib. (n.d.). In Wikipedia.
- Chen, Y., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules.[18]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- PubChem. (n.d.). Bosutinib.
- Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Taylor & Francis. (n.d.). Bosutinib – Knowledge and References.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- National Cancer Institute. (n.d.). Definition of bosutinib - NCI Drug Dictionary.
- Universidad Andrés Bello. (2022). Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor.
- Analytical technique: Fluorescence Spectroscopy. (n.d.). CIBA.
- National Center for Biotechnology Information. (n.d.). 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
- Binimetinib. (n.d.). In Wikipedia.
- IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)- acetamide.
- National Center for Biotechnology Information. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.
- Patsnap Synapse. (2024). What is the mechanism of Binimetinib?.
- National Center for Biotechnology Information. (n.d.). The Discovery and Development of Binimetinib for the Treatment of Melanoma.
- ResearchGate. (n.d.). A simple method to isolate fluorescence spectra from small dissolved organic matter datasets.
- National Institute of Standards and Technology. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.
- 1-Naphthaleneacetamide. (n.d.). In Wikipedia.
- Matrix Fine Chemicals. (n.d.). N-(NAPHTHALEN-1-YL)ACETAMIDE.
Sources
- 1. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. minicule.com [minicule.com]
- 4. Binimetinib - Wikipedia [en.wikipedia.org]
- 5. ADP-Glo™ Kinase Assay Protocol [nld.promega.com]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
- 14. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 15. ossila.com [ossila.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methylnaphthalen-1-yl)ethanone for Laboratory Professionals
The structural similarity of 1-(4-Methylnaphthalen-1-yl)ethanone to naphthalene suggests that it should be treated with a similar level of caution. Naphthalene and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA) and are regulated under the Resource Conservation and Recovery Act (RCRA).[1] Therefore, it is imperative that this compound is not disposed of through standard waste streams.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and immediate resource for ensuring that all disposal activities are conducted safely and in compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment should be conducted. The primary hazards associated with aromatic ketones and naphthalene-like compounds include potential flammability, toxicity, and environmental harm.[2][3][4]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes which can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation or absorption of the chemical.[7] |
| Protective Clothing | A standard laboratory coat. | To protect the skin and personal clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any vapors or aerosols that may be generated.[9] |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[9][10] An emergency eyewash station and safety shower should be readily accessible.[10]
Waste Identification and Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.
Step 1: Designate as Hazardous Waste As soon as this compound is deemed waste, it must be classified as hazardous waste.[8][11]
Step 2: Segregate from Other Waste Streams Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[8][11] It should be collected in a dedicated and clearly labeled waste container.
Step 3: Check for Incompatibilities Store this compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[2] Ketones can react with a variety of substances, so careful segregation is crucial.[12]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
3.1. Containerization
-
Select an Appropriate Container : Use a chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice if it is in good condition.[8][11] For liquid waste, ensure the container is designed to hold liquids and has adequate headspace (approximately 10% of the container volume) to allow for expansion.
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[11][13] The label should also include the date accumulation started and any relevant hazard warnings (e.g., "Flammable," "Toxic").[14]
3.2. On-Site Accumulation and Storage
-
Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][13] This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container within a secondary containment bin to prevent the spread of material in the event of a leak or spill.[8]
-
Storage Conditions : Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[5][9]
3.3. Spill Management
In the event of a small spill:
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access.[2]
-
Eliminate Ignition Sources : Turn off any nearby equipment or open flames.[2]
-
Absorb the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently dampen the material to prevent dust generation before sweeping it up.[12]
-
Collect and Containerize : Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.[12]
3.4. Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS) : Once the waste container is full, or if it has been in accumulation for a specified period (check your institution's guidelines), contact your institution's EHS or equivalent department to arrange for pickup.[14]
-
Provide Documentation : Be prepared to provide a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[8]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical, likely through high-temperature incineration, which is an approved method for naphthalene-containing wastes.[1]
Visualization of the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the protocols outlined in this guide, researchers can ensure that they are managing this chemical waste stream responsibly and in accordance with the highest standards of laboratory practice. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- iGEM. (n.d.). Standard Operating Procedures.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Naphthalene.
- BenchChem. (n.d.). Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals.
- UtilVtorProm. (n.d.). Naphthalene utilization by UtilVtorProm company specialists.
- BenchChem. (n.d.). Navigating the Safe Disposal of 2-Methyl-3H-cyclopenta[a]naphthalene: A Procedural Guide.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste.
- Chemical Safety Facts. (n.d.). Ketones.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet W319309.
- National Oceanic and Atmospheric Administration. (n.d.). Musk Ketone. CAMEO Chemicals.
- Biosynth. (2020). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- CPAChem. (2023). Safety Data Sheet.
- BLDpharm. (n.d.). This compound.
- Safety and Health Magazine. (2017). 10 Chemical Safety Rules that Every Chemical User Should Know.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. Naphthalene utilization by UtilVtorProm company specialists [xn--80ancaco1ch7azg.xn--j1amh]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cpachem.com [cpachem.com]
- 7. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. static.igem.org [static.igem.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Methylnaphthalen-1-yl)ethanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Methylnaphthalen-1-yl)ethanone. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally similar chemicals and established laboratory safety protocols to provide a robust framework for safe handling. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment: A Precautionary Approach
-
Combustibility: Like many organic compounds, it is likely a combustible liquid.[1][2]
-
Toxicity: It may be harmful if swallowed, and potentially fatal if it enters the airways (aspiration hazard).[1][3]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and potentially serious eye irritation.[2][3]
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.
-
Aquatic Toxicity: The compound is expected to be toxic to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted to minimize exposure and ensure personnel safety.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale (<1g) Solution Handling | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale (>1g) or Powder Handling | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended, especially if there is a risk of aerosolization outside of a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or overalls | Air-purifying respirator with organic vapor cartridges |
Step-by-Step Guide to PPE Selection and Use
Eye and Face Protection
-
Rationale: The potential for serious eye irritation necessitates robust eye protection.[2][3]
-
Procedure:
-
Standard Operations: At a minimum, wear safety glasses with side shields for all procedures.
-
Splash Hazard: When handling larger quantities or performing vigorous mixing, use chemical splash goggles.
-
Maximum Protection: For large-scale transfers or during spill cleanup, a face shield should be worn in addition to goggles to protect the entire face.
-
Hand Protection
-
Rationale: To prevent skin irritation and potential sensitization from dermal contact, chemically resistant gloves are mandatory.
-
Procedure:
-
Glove Selection: Nitrile or neoprene gloves are recommended for their broad resistance to organic solvents and ketones. Always check manufacturer-specific glove compatibility charts.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection
-
Rationale: A lab coat protects against incidental splashes and contact with contaminated surfaces. For larger-scale operations, enhanced protection is necessary.
-
Procedure:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Always wear closed-toe shoes in the laboratory.
-
Respiratory Protection
-
Rationale: While the vapor pressure of this compound may be low, handling it as a powder or generating aerosols can lead to inhalation, which may cause respiratory irritation.[2]
-
Procedure:
-
Primary Control: The primary method for controlling airborne contaminants is to work within a certified chemical fume hood.
-
Supplemental Protection: If work must be performed outside of a fume hood where there is a risk of aerosol generation, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training.
-
Operational and Disposal Plans
Safe Handling Workflow
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Decision workflow for handling this compound.
Donning and Doffing PPE Sequence
To prevent cross-contamination, PPE must be put on and taken off in the correct order.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan
Due to its likely aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: The label should include the full chemical name, the approximate quantity, and the associated hazards (e.g., "Combustible," "Harmful if Swallowed," "Aquatic Toxin").
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must also be placed in the hazardous waste container.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess: From a safe distance, assess the extent of the spill and the associated hazards.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent pads or vermiculite.
-
PPE: Do not attempt to clean a spill without the appropriate PPE, including a respirator if the material is a powder or volatile.
-
Cleanup: For small spills, absorb the material, place it in a sealed container for hazardous waste, and decontaminate the area with soap and water.
-
Report: Report all spills to your supervisor and EHS department.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent PPE and handling protocols, researchers can safely manage the risks associated with this compound, ensuring a secure laboratory environment.
References
- CPAChem. (2023). Safety data sheet for 1,4-dimethylnaphthalene.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
